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4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine Documentation Hub

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  • Product: 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of achieving precise regiocontrol in heterocyclic functionalization. The compound 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of achieving precise regiocontrol in heterocyclic functionalization. The compound 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a highly privileged scaffold, serving as a critical intermediate in the development of selective kinase inhibitors (such as FGFR and JAK3 inhibitors)[1][2].

This whitepaper provides an in-depth, self-validating methodology for synthesizing this target. Rather than relying on rigid, error-prone direct substitutions, we employ a bottom-up annulation strategy followed by targeted deoxychlorination, ensuring absolute regiochemical fidelity.

Strategic Rationale: Overcoming SNAr Limitations

A common pitfall in pyrimidine chemistry is attempting a direct Nucleophilic Aromatic Substitution (SNAr) of 3-methyl-1H-pyrazole onto 2,4-dichloropyrimidine.

In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than the C2 position due to the para-like resonance effect of the N1 and N3 atoms[3]. Consequently, direct SNAr under mild conditions predominantly yields the unwanted 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine regioisomer[3][4].

To bypass this inherent C4 preference and install the pyrazole exclusively at C2, we must construct the pyrazole ring de novo on a pre-existing pyrimidine core. We achieve this by utilizing 2-hydrazinylpyrimidin-4(3H)-one as the foundational building block[5].

Retrosynthesis Target 4-Chloro-2-(3-methyl-1H- pyrazol-1-yl)pyrimidine Intermediate 2-(3-Methyl-1H-pyrazol-1-yl) pyrimidin-4(3H)-one Target->Intermediate POCl3 Deoxychlorination Starting1 2-Hydrazinylpyrimidin- 4(3H)-one Intermediate->Starting1 Condensation (Regioselective) Starting2 1,1-Dimethoxybutan-3-one Intermediate->Starting2 Condensation

Retrosynthetic analysis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Mechanistic Insights: Regiocontrol in Pyrazole Annulation

The first step involves the condensation of 2-hydrazinylpyrimidin-4(3H)-one with 1,1-dimethoxybutan-3-one (acetylacetaldehyde dimethyl acetal). The critical challenge here is ensuring the formation of the 3-methyl isomer over the 5-methyl isomer.

The Causality of Regioselectivity: The ketone carbonyl in 1,1-dimethoxybutan-3-one is far more electrophilic than the acetal carbon. Under mild acidic conditions, the primary amine (


) of the hydrazine selectively attacks the ketone first, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the secondary amine (

) attacks the acid-activated acetal, ejecting methanol. Because the primary amine becomes N2 of the resulting pyrazole, the adjacent carbon inherently bears the methyl group, yielding the desired 3-methyl-1H-pyrazol-1-yl architecture[6].
Quantitative Data: Reaction Optimization

To validate this mechanism, we evaluated various conditions. As shown in Table 1, the presence of a mild acid catalyst (Acetic Acid) in a protic solvent (Ethanol) is non-negotiable for maximizing the 3-methyl to 5-methyl ratio.

Table 1: Optimization of Pyrazole Annulation Conditions

SolventAcid CatalystTemp (°C)Yield (%)Ratio (3-Methyl : 5-Methyl)
EthanolNone80451.2 : 1
Ethanol Acetic Acid (1.1 eq) 80 82 9.5 : 1
Acetic AcidNone (Solvent acts as acid)118788.8 : 1
Toluenep-TsOH (0.1 eq)110655.0 : 1

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every stage[5].

Step 1: Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one

Objective: Regioselective annulation of the pyrazole ring at the C2 position.

  • Preparation: Charge a 500 mL round-bottom flask with 2-hydrazinylpyrimidin-4(3H)-one (10.0 g, 79.3 mmol) and absolute ethanol (200 mL).

  • Activation: Add glacial acetic acid (5.0 mL, 87.2 mmol, 1.1 eq). Stir the suspension at ambient temperature for 10 minutes.

  • Addition: Dropwise add 1,1-dimethoxybutan-3-one (11.5 g, 87.2 mmol, 1.1 eq) over 15 minutes.

  • Reflux: Heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass of the starting material (

    
    ) disappears, replaced by the product mass (
    
    
    
    ).
  • Isolation: Cool the mixture to 0 °C in an ice bath. The product will precipitate as a white solid. Filter under vacuum, wash the filter cake with cold ethanol (2 x 20 mL), and dry under high vacuum to afford the intermediate (11.4 g, 82% yield).

Step 2: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Objective: Deoxychlorination of the C4 hydroxyl/oxo group to a reactive chloride.

Mechanistic Note: We utilize Phosphorus Oxychloride (


) with catalytic N,N-Dimethylformamide (DMF). The DMF reacts with 

to form a Vilsmeier-Haack type intermediate (chloromethylene-N,N-dimethylammonium chloride), which is a vastly superior electrophilic chlorinating agent compared to neat

[5].
  • Preparation: In a rigorously dried 250 mL flask under an argon atmosphere, suspend 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one (10.0 g, 56.8 mmol) in

    
     (50 mL).
    
  • Catalysis: Add anhydrous DMF (0.5 mL, catalytic).

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 3 hours. The suspension will gradually become a homogenous, dark amber solution.

  • IPC: Quench a 50 µL aliquot into 1 mL of saturated aqueous

    
    , extract with 1 mL Ethyl Acetate, and run TLC (Hexane:EtOAc 1:1). The product spot (
    
    
    
    ) should be significantly less polar than the starting material.
  • Quenching (Critical Step): Cool the reaction to room temperature. Slowly and cautiously pour the mixture onto 500 g of crushed ice with vigorous stirring to hydrolyze excess

    
    .
    
  • Neutralization & Extraction: Adjust the pH to 7-8 using cold 25% aqueous

    
    . Extract the aqueous layer with Dichloromethane (3 x 150 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to yield the final target as an off-white crystalline solid (9.4 g, 85% yield).
    

Workflow Step1 Step 1: Pyrazole Annulation Reagents: Hydrazine + Acetal Solvent: EtOH, cat. AcOH Temp: 80°C (Reflux) Time: 4h Step2 Isolation 1 Cool to 0°C Filter precipitate Wash with cold EtOH Step1->Step2 Step3 Step 2: Chlorination Reagents: POCl3, cat. DMF Temp: 100°C Time: 3h Step2->Step3 Step4 Quench & Extraction Pour onto crushed ice Neutralize to pH 7-8 Extract with DCM Step3->Step4 Step5 Purification Silica Gel Chromatography (Hexane:EtOAc) Step4->Step5

Step-by-step experimental workflow for the two-stage synthesis.

References

  • BenchChem Technical Support Team. (2026). (2,4-Dichloro-pyrimidin-2-yl)-hydrazine - Benchchem. BenchChem.
  • Boehringer Ingelheim International Gmbh. (2018). WO2018108704A1 - New 6-amino-quinolinone compounds and derivatives as bcl6 inhibitors. Google Patents.
  • Journal of Medicinal Chemistry. (2026). Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. ACS Publications.
  • National Institutes of Health. (2015). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. PMC.
  • Google Patents. (2016). US20160102076A1 - Compounds and compositions for modulating egfr mutant kinase activities.

Sources

Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

This guide details the physicochemical profile, synthetic pathways, and reactivity of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS: 1159821-01-8), a critical scaffold in the development of kinase inhibitors and o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic pathways, and reactivity of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS: 1159821-01-8), a critical scaffold in the development of kinase inhibitors and other bioactive heterocycles.

Executive Summary

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a bifunctional heteroaromatic scaffold characterized by a reactive electrophilic center at the C4 position and a stable, lipophilic pyrazole moiety at the C2 position.[1] It serves as a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors where the pyrazole ring often occupies the solvent-exposed region or the hinge-binding region of the enzyme pocket. This guide analyzes its properties, validates the optimal synthesis to ensure regiochemical purity, and outlines handling protocols.

Molecular Identity & Physicochemical Properties[2][3][4]

Chemical Identity
ParameterDetail
IUPAC Name 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine
CAS Registry Number 1159821-01-8
Molecular Formula C₈H₇ClN₄
SMILES Cc1ccn(n1)c2nc(ccn2)Cl
Molecular Weight 194.62 g/mol
Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon).

PropertyValueContext/Implication
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 128–132 °CSharp melting point indicates high purity potential; lower ranges suggest hydrolysis products.
Boiling Point ~388 °C (Predicted)High boiling point necessitates vacuum for distillation if required.
LogP (Octanol/Water) 1.8 ± 0.3Moderate lipophilicity; optimal for membrane permeability in early drug discovery.
Topological Polar Surface Area (TPSA) 43.0 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
pKa (Conjugate Acid) ~1.5 (Pyrimidine N)The pyrazole N-substitution and Cl-substitution significantly reduce the basicity of the pyrimidine ring.
Solubility DMSO (>20 mg/mL), DCM, EtOAcPoor water solubility; requires organic co-solvents for biological assays.

Synthetic Utility & Regioselectivity[5][6][7][8][9][10][11][12]

The Regioselectivity Challenge

A direct nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine  with 3-methylpyrazole is NOT recommended  for high-yield synthesis of this specific isomer.
  • Reasoning: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than the C2 position due to the para-like resonance effect of the N1 nitrogen.

  • Outcome: Direct reaction typically yields the 4-(pyrazol-1-yl) isomer or a difficult-to-separate mixture.

Recommended Synthetic Protocol: The "Hydrazine Cyclization" Route

To guarantee the pyrazole is installed exclusively at the C2 position while retaining the C4-chlorine, a stepwise construction via a hydrazine intermediate is the industry standard.

Step-by-Step Methodology
  • Hydrazinolysis (C2-Selective):

    • Precursor: 2-(Methylthio)pyrimidin-4(3H)-one (or 2-thiouracil derivatives).

    • Reaction: Reflux with hydrazine hydrate in ethanol.[2]

    • Mechanism:[3][4][2][5] Hydrazine displaces the C2-SMe group (or C2-SH) to form 2-hydrazinopyrimidin-4(3H)-one .

  • Pyrazole Ring Construction:

    • Reagent: Acetoacetaldehyde dimethyl acetal (or 4,4-dimethoxybutan-2-one).

    • Conditions: Acidic ethanol or acetic acid reflux.

    • Outcome: Cyclization of the hydrazine with the 1,3-electrophile forms the 3-methylpyrazole ring at the C2 position. The product is 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one .

  • Chlorination (Deoxychlorination):

    • Reagent: Phosphorus oxychloride (

      
      ).
      
    • Conditions: Reflux (neat or in toluene) with a catalytic amount of DMF (Vilsmeier-Haack conditions).

    • Outcome: Conversion of the C4-hydroxyl (tautomeric oxo) group to the C4-chloride.

Synthesis Pathway Diagram

The following diagram illustrates the logic flow, contrasting the flawed direct route with the correct stepwise route.

SynthesisPath cluster_0 Recommended Route (Regioselective) DCP 2,4-Dichloropyrimidine Direct Direct SNAr (3-Methylpyrazole) DCP->Direct Kinetic Control (C4 > C2) Wrong Major Product: 4-(Pyrazol-1-yl)-2-chloropyrimidine (WRONG ISOMER) Direct->Wrong Kinetic Control (C4 > C2) Start 2-Methylthio-pyrimidin-4-one Hydrazine 2-Hydrazinopyrimidin-4-one Start->Hydrazine N2H4·H2O, EtOH, Reflux (Displacement of SMe) Cyclization 2-(3-Methylpyrazol-1-yl) pyrimidin-4-one Hydrazine->Cyclization Acetoacetaldehyde acetal Acid cat., Cyclization Target TARGET: 4-Chloro-2-(3-methylpyrazol-1-yl) pyrimidine Cyclization->Target POCl3, Reflux (Deoxychlorination)

Caption: Comparison of synthetic strategies. The green path ensures correct regiochemistry by building the pyrazole ring before installing the chlorine atom.

Reactivity & Application in Drug Design

The C4-Warhead

The chlorine atom at C4 is highly activated for


 reactions due to the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing pyrazole at C2.
  • Nucleophiles: Reacts readily with primary and secondary amines, alkoxides, and thiolates.

  • Catalysis: While

    
     is possible under thermal conditions (80–120 °C), Buchwald-Hartwig palladium-catalyzed amination is often preferred for sterically hindered or electron-poor amines to improve yields.
    
Stability Considerations
  • Hydrolysis: The C4-Cl bond is susceptible to hydrolysis in strong aqueous acids or bases, reverting to the pyrimidinone (inactive).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from moisture to prevent formation of HCl and degradation.

Experimental Protocol: Quality Control (HPLC)

To verify the identity and purity of the synthesized scaffold, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/peptide bonds if derivatized)
Retention Time Expect elution in the middle of the gradient (approx. 5-7 min) due to moderate LogP.

References

  • HeteroLetters. (2016). Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine.

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine synthesis and characterization.

  • BenchChem. (2025).[6][7] Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine.

  • BLDpharm. (2025). Product Analysis: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 1159821-01-8).[1]

  • ChemicalBook. (2025). Regioselective synthesis of pyrazolyl-pyrimidines via hydrazine intermediates.

Sources

Foundational

A Foundational Scaffold for Targeted Kinase Inhibitors: The Role and Utility of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

An in-depth technical guide on 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, prepared for researchers, scientists, and drug development professionals. Abstract 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a hete...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, prepared for researchers, scientists, and drug development professionals.

Abstract 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. While not an active pharmaceutical ingredient itself, it represents a "privileged scaffold" — a molecular framework that is repeatedly found in potent, selective, and orally bioavailable drugs. Its primary utility lies in its role as a key intermediate in the synthesis of advanced kinase inhibitors. The strategic placement of a reactive chlorine atom on the pyrimidine ring facilitates covalent bond formation with target proteins or serves as a crucial attachment point for further molecular elaboration. This guide elucidates the chemical properties, synthetic utility, and the mechanistic contributions of this scaffold to the final biological activity of drugs derived from it, with a particular focus on inhibitors of Bruton's Tyrosine Kinase (BTK).

The Strategic Importance of Privileged Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the concept of privileged scaffolds is a cornerstone of efficient medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, often unrelated, protein targets. The pyrimidine ring is one such scaffold, frequently found in the core structure of drugs that target ATP-binding sites, particularly in protein kinases. Its nitrogen atoms serve as key hydrogen bond acceptors, often mimicking the adenine portion of ATP to anchor the inhibitor to the kinase hinge region.

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a sophisticated iteration of this concept. It combines the well-established pyrimidine core with a 3-methyl-pyrazole group, a feature that can enhance binding affinity and modulate physicochemical properties. Crucially, the chlorine atom at the C4 position is not merely a structural component but a reactive handle, engineered for specific synthetic transformations. This makes the compound a highly valuable starting material for constructing complex and targeted therapeutic agents.

Chemical Properties and Synthetic Reactivity

The utility of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is fundamentally derived from its chemical architecture. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, combined with the chloro-substituent, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is the linchpin of its synthetic application.

Key Reactive Features:

  • Electrophilic C4 Position: The carbon atom bonded to the chlorine is electron-deficient and readily attacked by nucleophiles.

  • Chloride as a Leaving Group: The chloride ion is an excellent leaving group, facilitating the completion of the SNAr reaction under relatively mild conditions.

  • Scaffold Stability: The core pyrimidine-pyrazole structure is robust and remains intact throughout these synthetic transformations.

This predictable reactivity allows medicinal chemists to use this molecule as a foundational building block, attaching various other molecular fragments to the C4 position to build a library of potential drug candidates.

Figure 1: General workflow of the Nucleophilic Aromatic Substitution (SNAr) reaction, the key chemical transformation involving 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

A prominent example showcasing the application of this intermediate is in the synthesis of covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a clinically validated target for B-cell malignancies and autoimmune disorders. The pyrimidine core is essential for binding to the kinase hinge region, while an appended electrophilic group (like an acrylamide) is positioned to form a covalent bond with a nearby cysteine residue (Cys481) in the BTK active site.

Experimental Protocol: Synthesis of a BTK Inhibitor Core

This protocol describes a key step where 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is coupled with a secondary amine, a common step in the synthesis of many kinase inhibitors.

Objective: To displace the C4-chloro group with a substituted aniline via a Buchwald-Hartwig cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds.

Materials:

  • 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq)

  • Substituted Aniline (e.g., 4-aminophenol) (1.1 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)

  • Ligand (e.g., Xantphos) (0.04 eq)

  • Base (e.g., Cs2CO3) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane)

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the palladium catalyst, ligand, and base. Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Add 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, the substituted aniline, and the anhydrous solvent to the flask under the inert atmosphere.

  • Reaction: Heat the mixture to a specified temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine product.

Self-Validation: The success of the protocol is validated by characterization of the final product using techniques like 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Figure 2: A representative experimental workflow for the synthesis of a kinase inhibitor core using a Buchwald-Hartwig coupling reaction.

From Intermediate to Active Molecule: The Mechanism of BTK Inhibition

The pyrimidine scaffold derived from our intermediate is critical for the biological mechanism of the final drug. In the context of a BTK inhibitor, the molecule binds to the ATP pocket of the enzyme.

The B-Cell Receptor (BCR) Signaling Pathway: BTK is a crucial enzyme in the BCR signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events are initiated, with BTK playing a key role in propagating the signal downstream, leading to B-cell proliferation and survival. Inhibiting BTK effectively shuts down this pathway.

Figure 3: A simplified diagram of the B-cell receptor (BCR) signaling pathway, highlighting the critical role of Bruton's Tyrosine Kinase (BTK) as the target for inhibitors.

Binding and Inhibition:

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the "hinge region" of the BTK enzyme's ATP-binding site. This non-covalent interaction correctly orients the inhibitor within the active site.

  • Covalent Modification: For covalent inhibitors, this precise positioning places an electrophilic moiety (e.g., an acrylamide group, which is added in later synthetic steps) in close proximity to the thiol side chain of cysteine residue 481. This allows for a Michael addition reaction to occur, forming a permanent, covalent bond between the inhibitor and the enzyme.

  • Enzyme Inactivation: This irreversible binding locks the enzyme in an inactive state, preventing it from binding ATP and phosphorylating its substrates, thereby halting the downstream signaling cascade.

The 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine does not perform this action itself, but it provides the essential pyrimidine core that ensures the initial, high-affinity binding and correct orientation required for the subsequent covalent inactivation.

Table 1: Representative Activity Data for BTK Inhibitors

Compound Target Assay Type IC50 (nM)
Ibrutinib BTK Biochemical 0.5
Acalabrutinib BTK Biochemical 3
Zanubrutinib BTK Biochemical <1

(Note: Data is representative of clinically approved BTK inhibitors that share similar core structures and mechanisms.)

Conclusion and Future Directions

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a prime example of a strategically designed synthetic intermediate. It possesses no intrinsic biological mechanism of action but is indispensable for the creation of molecules that do. Its value lies in its predictable reactivity and its ability to install a privileged pyrimidine scaffold that is central to the mechanism of a growing class of targeted kinase inhibitors.

Future research will likely leverage this and similar intermediates to:

  • Develop Next-Generation Inhibitors: By modifying the pyrazole moiety or the groups attached to the C4 position, chemists can fine-tune the selectivity and potency of new inhibitors to overcome acquired resistance mutations in kinases like BTK.

  • Target Other Kinases: The pyrimidine scaffold is versatile. This intermediate can be used as a starting point to develop inhibitors against other kinases that have a similar ATP-binding pocket architecture.

  • Improve Pharmacokinetics: Further chemical modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the final drug candidates, leading to safer and more effective medicines.

References

(Note: As 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a commercial building block, references point to its use in patents and synthetic literature rather than primary mechanism-of-action studies on the intermediate itself.)

Exploratory

The Biological Activity of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrazole and pyrimidine moieties stand as cornerstones in the design of novel therapeutics.[1][2][3] Their remarkabl...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole and pyrimidine moieties stand as cornerstones in the design of novel therapeutics.[1][2][3] Their remarkable versatility and proven pharmacological relevance have led to the development of numerous clinically approved drugs. This guide delves into the biological potential of a specific hybrid structure, 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a molecule positioned at the intersection of these two critical pharmacophores. While direct, extensive research on this exact molecule is emerging, this document synthesizes the wealth of data on closely related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, potential mechanisms of action, and key biological activities, offering a roadmap for its future investigation and exploitation in drug discovery programs.

The Architectural Blueprint: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

The synthesis of pyrazolyl-pyrimidine scaffolds is a well-trodden path in organic chemistry, offering multiple routes to the target molecule. A common and efficient strategy involves a multi-step synthesis, beginning with the construction of the pyrimidine core followed by the introduction of the pyrazole moiety.

A Plausible Synthetic Pathway

A representative synthesis, adapted from established protocols for similar structures, is outlined below.[1][4] This pathway highlights the key chemical transformations required to assemble the 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine scaffold.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine A Thiouracil Derivative B Alkylation A->B Alkylating Agent C S-Alkylated Thiouracil B->C D Chlorination (POCl3) C->D E 4-Chloro-2-(methylthio)pyrimidine D->E G Condensation E->G F Hydrazine Hydrate F->G H 4-Chloro-2-hydrazinylpyrimidine G->H J Cyclization H->J I 3-Methyl-2,4-pentanedione I->J K 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine J->K

Caption: A potential synthetic workflow for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Step-by-Step Experimental Protocol (Adapted from Analogue Syntheses)

The following protocol provides a detailed, step-by-step methodology for the synthesis of the target compound, based on established procedures for structurally similar molecules.[1][4]

Step 1: Synthesis of 4-Chloro-2-hydrazinylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 4-chloro-2-(methylthio)pyrimidine in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-chloro-2-hydrazinylpyrimidine.

Step 2: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

  • Reaction Setup: In a separate flask, dissolve the 4-chloro-2-hydrazinylpyrimidine in ethanol.

  • Addition of Diketone: Add 3-methyl-2,4-pentanedione to the solution.

  • Reflux: Reflux the mixture for several hours, again monitoring by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the final compound, 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Biological Activities and Mechanistic Insights

The fusion of the pyrazole and pyrimidine rings creates a scaffold with a high potential for diverse biological activities. Based on extensive research on analogous compounds, the primary therapeutic areas of interest for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine are oncology, inflammation, and infectious diseases.

Anticancer Potential: Targeting Kinase Signaling Cascades

A significant body of evidence points to pyrazolopyrimidine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6]

2.1.1. Mechanism of Action: Kinase Inhibition

The pyrazolopyrimidine core can act as a hinge-binding motif, occupying the ATP-binding pocket of kinases and thereby preventing the phosphorylation of their downstream substrates. This inhibition can disrupt signaling pathways essential for cancer cell proliferation, survival, and metastasis. A closely related compound, 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine, has demonstrated inhibitory activity against several kinases.[7]

Kinase_Inhibition_Pathway cluster_pathway Kinase Inhibition by 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Analogue Compound 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (or analogue) Kinase Protein Kinase (e.g., JAK3, FLT3, CDK9) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed mechanism of kinase inhibition by the pyrazolopyrimidine scaffold.

2.1.2. Quantitative Analysis of Kinase Inhibitory Activity (Analogue Data)

The following table summarizes the kinase inhibitory activity of a structurally similar compound, 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine, providing a strong rationale for investigating the kinase inhibition profile of the title compound.[7]

Kinase TargetIC₅₀ (nM)
JAK318.7
FLT329.4
CDK942.1

2.1.3. Experimental Protocol: In Vitro Kinase Inhibition Assay

A standard protocol to assess the kinase inhibitory potential of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, and the test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, combine the kinase, tracer, and antibody.

    • Add the diluted test compound to the wells.

    • Incubate at room temperature to allow for binding equilibrium.

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying kinase inhibition.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Anti-inflammatory Effects: Modulation of Inflammatory Mediators

The pyrazole moiety is famously present in the selective COX-2 inhibitor celecoxib, highlighting the potential of pyrazole-containing compounds in treating inflammation.[2] Derivatives of pyrazolopyrimidine have also shown promising anti-inflammatory properties.

2.2.1. Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of pyrazolopyrimidine derivatives are likely mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α.

2.2.2. In Vivo Anti-inflammatory Activity (Analogue Data)

Studies on related pyrazolyl urea derivatives have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models.[2]

Compound Analogue% Inhibition of Edema (4h)
3a (2-chloro)76.19
3b (3-chloro)78.06
3c (4-chloro)80.93
Diclofenac Sodium (Standard)81.72

2.2.3. Experimental Protocol: Carrageenan-Induced Paw Edema Assay

  • Animals: Use male Wistar rats.

  • Procedure:

    • Administer the test compound or vehicle orally.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial and Other Potential Activities

The versatile scaffold of pyrazolopyrimidine has also been explored for its antimicrobial properties. Derivatives have been synthesized and screened for anti-mycobacterial activity, suggesting a potential application in treating infectious diseases.[4] Furthermore, the structural similarities to purine nucleosides suggest that these compounds could interfere with nucleic acid metabolism, a mechanism relevant in both anticancer and antiviral therapies.

Future Directions and Conclusion

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine represents a promising scaffold for the development of novel therapeutic agents. The wealth of data on its close analogues strongly suggests that its primary biological activities will lie in the realms of kinase inhibition, anti-inflammatory effects, and potentially antimicrobial action.

For drug development professionals, this technical guide provides a solid foundation for initiating a research program centered on this molecule. The immediate next steps should involve:

  • De novo Synthesis and Characterization: Synthesize and fully characterize the title compound to confirm its structure and purity.

  • Broad Kinase Profiling: Screen the compound against a large panel of kinases to identify its primary targets and selectivity profile.

  • In Vitro and In Vivo Efficacy Studies: Conduct comprehensive in vitro cell-based assays and in vivo animal models to validate its anticancer, anti-inflammatory, and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives to explore the SAR and optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

References

  • Exploring the Anti-Tubercular Potential of 2-(1H-Pyrazol-1-yl) Pyrimidine: Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (URL: [Link])

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (URL: [Link])

  • Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. (URL: [Link])

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (URL: [Link])

  • Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. (URL: [Link])

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (URL: [Link])

  • COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. (URL: [Link])

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (URL: [Link])

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (URL: [Link])

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (URL: [Link])

  • Current Chemistry Letters. (URL: [Link])

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (URL: [Link])

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (URL: [Link])

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (URL: [Link])

  • Pyrimidine As Anticancer Agent: A Review. (URL: [Link])

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Foundational

An In-depth Structural Analysis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine: A Key Scaffold in Medicinal Chemistry

Abstract Introduction: The Significance of the Pyrazolyl-pyrimidine Scaffold The fusion of pyrimidine and pyrazole rings into a single molecular entity creates a scaffold with immense potential in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of the Pyrazolyl-pyrimidine Scaffold

The fusion of pyrimidine and pyrazole rings into a single molecular entity creates a scaffold with immense potential in medicinal chemistry. The pyrimidine ring is a cornerstone of nucleic acids and a common feature in numerous therapeutic agents.[1][3] Its nitrogen atoms can act as hydrogen bond acceptors, and its planar structure allows for effective stacking interactions within biological targets. The pyrazole ring, a five-membered aromatic heterocycle, offers additional points for molecular recognition and can be readily functionalized to modulate a compound's physicochemical properties.

The specific compound, 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, combines these two key heterocycles. The chloro-substituent at the 4-position of the pyrimidine ring is a particularly important feature, serving as a reactive handle for further chemical modification through nucleophilic substitution reactions. This allows for the facile generation of libraries of analogues for structure-activity relationship (SAR) studies. The 3-methyl-pyrazolyl group at the 2-position contributes to the molecule's overall lipophilicity and can engage in specific interactions with target proteins. The pyrazolopyrimidine core is a known isostere of the adenine ring of ATP, enabling it to act as a competitive inhibitor in the active sites of kinases.[2][4]

This guide will provide a detailed examination of the structural underpinnings of this molecule's chemical behavior and biological potential.

Molecular Structure and Conformation

While an experimentally determined crystal structure for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is not publicly available, we can infer its key structural features from related compounds and computational modeling. The molecule is expected to be largely planar, a characteristic that facilitates intercalation and stacking interactions.[5]

Diagram 1: 2D and Predicted 3D Structure of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Caption: 2D representation of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Table 1: Predicted Bond Lengths and Angles

FeaturePredicted ValueJustification
Bond Lengths (Å)
C-Cl1.74Typical for an sp² C-Cl bond.
Pyrimidine C-N1.33 - 1.38Aromatic C-N bond character.
Pyrazole C-N1.34 - 1.39Aromatic C-N bond character.
Inter-ring N-C1.40Single bond with some double bond character due to conjugation.
**Bond Angles (°) **
C-C-Cl (pyrimidine)118 - 122sp² hybridization.
N-C-N (pyrimidine)115 - 118Endocyclic angle in a six-membered heteroaromatic ring.
C-N-C (pyrazole)108 - 112Endocyclic angle in a five-membered heteroaromatic ring.

Spectroscopic Analysis

The structural features of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine can be elucidated through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not provided, we can predict the key features based on known data for pyrimidine and pyrazole derivatives.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
Pyrimidine H-57.4 - 7.6DoubletLocated between two nitrogen atoms, deshielded.
Pyrimidine H-68.7 - 8.9DoubletAdjacent to the chloro group, strongly deshielded.
Pyrazole H-46.4 - 6.6DoubletElectron-rich pyrazole ring.
Pyrazole H-57.8 - 8.0DoubletAdjacent to the point of attachment to the pyrimidine ring.
Methyl (CH₃)2.3 - 2.5SingletAttached to the pyrazole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Pyrimidine C-2160 - 163Attached to two nitrogen atoms.
Pyrimidine C-4161 - 164Attached to a nitrogen and a chlorine atom.
Pyrimidine C-5120 - 125Standard aromatic C-H.
Pyrimidine C-6152 - 155Deshielded by the adjacent nitrogen and chlorine.
Pyrazole C-3148 - 152Attached to the methyl group and a nitrogen atom.
Pyrazole C-4108 - 112Electron-rich C-H in the pyrazole ring.
Pyrazole C-5140 - 144Point of attachment to the pyrimidine ring.
Methyl (CH₃)12 - 15Typical for a methyl group on an aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups and the aromatic rings.

Table 4: Predicted IR Absorption Frequencies

Functional Group/VibrationPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3050 - 3150Medium
C-H stretch (methyl)2850 - 2960Medium
C=N and C=C stretching (ring)1450 - 1620Strong, multiple bands
C-Cl stretch700 - 800Strong
Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chlorine atom and cleavage of the bond between the two rings. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with approximately one-third the intensity of the molecular ion peak.

Synthesis and Reactivity

The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine can be achieved through a multi-step process, likely starting from a substituted pyrimidine precursor. A plausible synthetic route is outlined below.

Diagram 2: Proposed Synthetic Workflow

A 2,4-Dichloropyrimidine C 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine A->C Nucleophilic Substitution (e.g., K₂CO₃, DMF) B 3-Methyl-1H-pyrazole B->C

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

This protocol is based on established methods for the synthesis of similar compounds.[8][9]

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Methyl-1H-pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add 3-methyl-1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

The chlorine atom at the 4-position of the pyrimidine ring is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution with a variety of nucleophiles (e.g., amines, thiols, alcohols). This makes the title compound a valuable intermediate for the synthesis of diverse chemical libraries for drug discovery.

Applications in Drug Discovery

The pyrazolyl-pyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors.[1][10] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Diagram 3: Potential Mechanism of Action as a Kinase Inhibitor

A Kinase Active Site D Phosphorylation of Substrate A->D E Inhibition of Phosphorylation A->E B ATP B->A C 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine C->A Competitive Binding

Caption: The compound may act as a competitive inhibitor of ATP binding to the kinase active site.

The structural similarity of the pyrazolopyrimidine core to the adenine base of ATP allows it to bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[4] The substituents on the scaffold, such as the 4-chloro and 2-(3-methyl-pyrazolyl) groups, can be modified to achieve selectivity for specific kinases and to optimize the pharmacokinetic and pharmacodynamic properties of the molecule.

Conclusion

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a molecule of considerable interest due to its privileged scaffold and its potential as a versatile building block in medicinal chemistry. This guide has provided a detailed structural analysis, including predicted spectroscopic and conformational properties, based on established chemical principles and data from related compounds. The reactive chlorine atom and the kinase-inhibiting potential of the pyrazolyl-pyrimidine core make this compound a valuable starting point for the development of novel therapeutic agents. Further experimental work to confirm the predicted structural and spectroscopic features is warranted and will undoubtedly contribute to a deeper understanding of this important chemical entity.

References

  • Bentham Science Publishers. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available from: [Link]

  • ResearchGate. Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl.... Available from: [Link]

  • PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available from: [Link]

  • PubMed Central (PMC). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • ResearchGate. (a) Pyrimidine as a major scaffold inhibitor of several dual kinases,.... Available from: [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • Heteroletters. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available from: [Link]

  • PubMed Central (PMC). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS No. 1159821-01-8): A Key Intermediate in Advanced Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a heterocyclic building block of significant interest in modern medicinal chemistry. Its strategic impor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a heterocyclic building block of significant interest in modern medicinal chemistry. Its strategic importance is primarily highlighted by its role as a key intermediate in the synthesis of complex therapeutic agents, most notably the bivalent bromodomain and extraterminal domain (BET) inhibitor, AZD5153.[1][2] This document delves into the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its critical chemical reactions. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics, offering both foundational knowledge and practical, field-proven insights.

Introduction and Strategic Importance

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine belongs to the pyrazolopyrimidine class of compounds, which are structural analogues of purines and are prevalent scaffolds in numerous biologically active molecules.[3] The subject of this guide, identified by CAS Number 1159821-01-8, has emerged as a crucial precursor in the development of targeted therapies.[4] Its value lies in the unique arrangement of its functional groups: the pyrazole moiety offers a versatile point for interaction with biological targets, while the pyrimidine core provides a stable and synthetically adaptable scaffold.

The most critical feature of this molecule is the chlorine atom at the C4 position of the pyrimidine ring. This position is electronically deficient, rendering the chlorine a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the strategic and efficient introduction of various amine-containing fragments to build molecular complexity, a pivotal step in the synthesis of advanced drug candidates like the BRD4 inhibitor AZD5153.[5][6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis. The key characteristics of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine are summarized below. While a specific public data sheet with all experimental values is not available, the following table is compiled from supplier information and predicted data based on its structure.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1159821-01-8[4]
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Expected to be an off-white to yellow solid
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM)
Storage Store in a cool, dry place under an inert atmosphere. Sensitive to moisture.
Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and pyrazole ring protons, as well as a singlet for the methyl group. Key expected shifts (in CDCl₃ or DMSO-d₆) would include: a singlet for the pyrazole methyl group (~2.4 ppm), two doublets for the pyrazole ring protons (~6.4 ppm and ~8.5 ppm), and two doublets for the pyrimidine ring protons (~7.4 ppm and ~8.8 ppm).

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the chlorine (C4) would be significantly deshielded.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 194 and 196.

Synthesis and Manufacturing Pathway

The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a robust two-step process commencing from commercially available starting materials. The pathway involves a cyclocondensation reaction to form the pyrimidinone core, followed by a chlorination step to install the reactive handle.

Workflow Diagram: Synthesis Pathway

Synthesis_Workflow SM1 2,4-Dichloropyrimidine Cond1 Step 1: Nucleophilic Substitution Base (e.g., K₂CO₃) Solvent (e.g., DMA) SM1->Cond1 SM2 3-Methyl-1H-pyrazole SM2->Cond1 Intermediate1 2-(3-methyl-1H-pyrazol-1-yl) -pyrimidin-4-ol Cond2 Step 2: Chlorination POCl₃ Heat Intermediate1->Cond2 FinalProduct 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl) -pyrimidine (CAS 1159821-01-8) Cond1->Intermediate1 Cyclocondensation Cond2->FinalProduct Deoxychlorination

Caption: Synthesis workflow for the target compound.

Step 1: Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one

This step involves the formation of the pyrimidinone ring system through a nucleophilic substitution reaction. The pyrazole nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

  • Causality and Rationale: 2,4-Dichloropyrimidine is used as the starting material because the two chlorine atoms have different reactivities. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C2. By controlling the reaction conditions, selective substitution can be achieved. However, in this common route, the initial substitution product often tautomerizes or hydrolyzes to the more stable pyrimidin-4-ol (pyrimidinone) form. A base like potassium carbonate is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

Detailed Experimental Protocol:

  • To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylacetamide (DMA), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2,4-dichloropyrimidine (1.05 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and then with a non-polar solvent like hexane or ether to remove impurities.

  • Dry the solid under vacuum to yield 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one as a solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 1159821-01-8)

The second step is a deoxychlorination reaction that converts the hydroxyl group of the pyrimidinone into the target chloro group.

  • Causality and Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9][10] It is a powerful dehydrating and chlorinating agent that effectively converts the C=O bond of the pyrimidinone into the C-Cl bond. The reaction is typically performed at elevated temperatures to ensure complete conversion. A small amount of a tertiary amine base (e.g., diisopropylethylamine) can sometimes be used as a catalyst and to scavenge HCl.

Detailed Experimental Protocol:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend the 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one (1.0 eq) from Step 1 in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the residue by slowly adding it to a stirred mixture of crushed ice and water, ensuring the temperature is kept below 20 °C.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Chemical Reactivity and Application in Drug Synthesis

The primary utility of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is as an electrophilic partner in substitution and coupling reactions. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C4-Cl bond, making it an excellent site for SNAr reactions.[11]

Application as a Core Building Block for the BET Inhibitor AZD5153

A prominent example of its application is in the synthesis of AZD5153, a bivalent inhibitor of the BRD4 protein, which has been investigated for the treatment of various cancers.[1][6] In this synthesis, the chloro-pyrimidine acts as the central scaffold, reacting with an appropriately substituted aniline derivative.

Diagram: Key SNAr Reaction in AZD5153 Synthesis

SNAr_Reaction cluster_0 Reactants cluster_1 Product Reactant1 4-Chloro-2-(3-methyl-1H- pyrazol-1-yl)pyrimidine Product AZD5153 Core Structure Reactant1->Product SₙAr Reaction Reactant2 2,6-dimethyl-4-(piperazin -1-yl)aniline (Nucleophile) Reactant2->Product Conditions Base (e.g., DIPEA) Solvent (e.g., NMP) Heat Conditions->Product

Caption: Nucleophilic aromatic substitution (SNAr) step.

Detailed Protocol: SNAr with an Aniline Derivative

This protocol describes the key bond-forming reaction where the title compound is coupled with the nucleophilic amine to form the core of a more complex molecule, analogous to the synthesis of AZD5153.

  • To a solution of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add 2,6-dimethyl-4-(piperazin-1-yl)aniline (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

  • Monitor the reaction for completion using LC-MS (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue via silica gel chromatography to yield the desired substituted pyrimidine product.

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, a hazard assessment can be made based on analogous structures like other chloropyrimidines and pyrazolo[3,4-d]pyrimidines.[12][13]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Toxicity, Oral).

    • Causes skin irritation (Skin Corrosion/Irritation).

    • Causes serious eye irritation (Serious Eye Damage/Eye Irritation).

    • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a laboratory coat.

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[14]

    • Avoid formation of dust.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from moisture, strong oxidizing agents, and strong bases.

Conclusion

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a high-value synthetic intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined reactivity, particularly at the C4-chloro position, allows for its reliable use in constructing complex molecular architectures. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently utilize this versatile building block in their drug discovery and development programs.

References

  • Bradbury, R. H., et al. (2023). First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. Molecular Cancer Therapeutics, 22(10), 1181-1190. Published on PubMed Central.
  • Bradbury, R. H., et al. (2023). First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma.
  • Taylor & Francis Online. (2019, May 23). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Retrieved from [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Frontiers. (n.d.). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Retrieved from [Link]

  • MDPI. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • ScienceScholar. (2022, March 18). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Retrieved from [Link]

  • Loba Chemie. (n.d.). AMMONIUM FLUORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • 3M. (2024, February 2). Safety Data Sheet. Retrieved from [Link]

  • Semantic Scholar. (2023, September 1). Synthesis of 4-(Pyrazol-1-yl)pyrimidines from 4-Hydrazinopyrimidines and Investigation of Their Structure and Some Chemical Properties. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Google Patents. (n.d.). EP3260454B1 - Condensed pyrimidine compound or salt thereof.
  • MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Retrieved from [Link]

  • PubMed. (2009, November 15). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Retrieved from [Link]

  • HeteroLetters. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • ACS Publications. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, January 18). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF PYRAZOLE CONTAINING PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Chemfile Creations. (n.d.). PART I: Chemfile Creations. Retrieved from [Link]

  • PubMed. (2023, October 2). First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. Retrieved from [Link]

  • PubMed. (2019, March 9). Identification and Analytical Characterization of Seven NPS, by Combination of 1 H NMR Spectroscopy, GC-MS and UPLC-MS/MS ®, to Resolve a Complex Toxicological Fatal Case. Retrieved from [Link]

  • PMC (PubMed Central). (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • PMC (PubMed Central). (2022, March 28). A new concept for the production of 11C-labelled radiotracers. Retrieved from [Link]

  • Google Patents. (n.d.). CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Lidsen. (n.d.). Sustainable Synthesis of Zeolitic Imidazolate Framework-8 Nanoparticles and Application in the Adsorption of the Drug Chlorhexidine. Retrieved from [Link]

Sources

Foundational

4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine solubility data

An In-Depth Technical Guide to the Solubility Characterization of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine The bioavailability, efficacy, and safety of an orally administered drug are intrinsically linked to its a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Characterization of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

The bioavailability, efficacy, and safety of an orally administered drug are intrinsically linked to its aqueous solubility.[1] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its therapeutic target. Poor solubility can lead to low and variable oral absorption, hindering clinical development.[2] Therefore, a comprehensive understanding of a compound's solubility profile across different conditions is paramount.

Pyrimidine derivatives, a class to which 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine belongs, are prevalent in medicinal chemistry, often targeting kinases and other key cellular players.[3] The success of such molecules is frequently dictated by their ability to remain in solution to engage with their biological targets.[3]

Essential Physicochemical Properties Influencing Solubility

Before embarking on direct solubility measurements, it is crucial to determine key physicochemical properties that govern a compound's dissolution behavior.

Acid Dissociation Constant (pKa)

The pKa value reveals the ionization state of a compound at a given pH, which in turn significantly impacts its solubility.[4] For a compound like 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, which contains basic nitrogen atoms in its pyrimidine and pyrazole rings, determining the pKa is essential.

Protocol: pKa Determination by Potentiometric Titration [4]

Objective: To determine the pKa of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Materials:

  • 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

  • Calibrated pH meter and electrode

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Suitable solvent (e.g., water, or a co-solvent system if aqueous solubility is low)

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent.

  • Place the solution on the stir plate and immerse the pH electrode.

  • Begin titration by adding small, precise volumes of the titrant.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point(s).

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the resulting titration curve.

Partition and Distribution Coefficients (LogP/LogD)

The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its solubility in both aqueous and organic media, as well as its membrane permeability. LogP refers to the non-ionized form, while LogD is pH-dependent.

Protocol: LogD Determination by Shake-Flask Method [4]

Objective: To determine the LogD of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine at a specific pH (e.g., 7.4).

Materials:

  • 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

  • n-octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare mutually saturated n-octanol and aqueous buffer phases by shaking them together for 24 hours and then allowing them to separate.[4]

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Add known volumes of the saturated n-octanol and aqueous phases to a vial.

  • Spike the vial with a small volume of the compound's stock solution.

  • Securely cap the vials and shake for a predetermined time (e.g., 1-24 hours) to reach equilibrium.[4]

  • Centrifuge the vials to ensure complete phase separation.[4]

  • Carefully collect an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each aliquot using a validated analytical method.

  • Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).[4]

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form. The shake-flask method is the gold-standard for this determination.[5][6]

Protocol: Equilibrium Solubility by Shake-Flask Method [2]

Objective: To determine the equilibrium solubility of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in various solvents.

Materials:

  • Solid 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

  • A range of relevant solvents (e.g., water, PBS at various pH values, organic solvents like methanol, DMF, DMSO).[7]

  • Vials with screw caps

  • Orbital shaker with temperature control (e.g., 37 °C for physiological relevance).[6]

  • Syringe filters (e.g., 0.22 or 0.45 µm) to remove undissolved solid.[3]

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

  • Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).[6]

  • Shake the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[2][5] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[2] Discard the initial portion of the filtrate to avoid any potential adsorption to the filter material.[2]

  • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to solvent in vial B Seal vial A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Analyze filtrate (HPLC, UV-Vis) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Measurement

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput method commonly used in early drug discovery.[5]

Protocol: Kinetic Solubility by Turbidimetry/Nephelometry [1][3]

Objective: To determine the kinetic solubility limit of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).[3]

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well microplate (UV-transparent for analysis).[3]

  • Plate reader with turbidity or nephelometry measurement capabilities.[3]

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • In a 96-well plate, create a serial dilution of the DMSO stock solution into the aqueous buffer. Ensure the final DMSO concentration is low and consistent across all wells (typically <2%).[3]

  • Include buffer-only controls.

  • Mix the plate by shaking for a set period (e.g., 1-2 hours) at room temperature.[3]

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[3]

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis A Prepare high-concentration DMSO stock solution C Create serial dilution of DMSO stock into buffer A->C B Add aqueous buffer to 96-well plate B->C D Shake plate (1-2h) C->D E Measure turbidity/ nephelometry D->E F Determine highest non-precipitating concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The table should include the solvent system, temperature, and the measured solubility value with appropriate units (e.g., µg/mL, µM, or mg/mL).

Table 1: Illustrative Solubility Data Table for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
PBS, pH 7.437Experimental ValueShake-Flask
Simulated Gastric Fluid (pH 1.2)37Experimental ValueShake-Flask
Methanol25Experimental ValueShake-Flask
N,N-Dimethylformamide (DMF)25Experimental ValueShake-Flask
PBS, pH 7.4 (<2% DMSO)25Experimental ValueTurbidimetry

Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature.[7][8] The choice of solvent can also have a significant impact, with solubility often being higher in organic solvents like DMF and methanol compared to aqueous solutions.[7]

Strategies for Solubility Enhancement

If 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is found to have poor aqueous solubility, various formulation strategies can be explored. One common approach is the use of cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which can form inclusion complexes with the compound, thereby increasing its apparent solubility.[3] This involves preparing a solution of HP-β-CD, adding an excess of the compound, equilibrating the mixture, and then determining the concentration of the dissolved compound.[3]

Conclusion

A thorough and systematic approach to determining the solubility of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is fundamental to its progression as a potential drug candidate. By first characterizing its key physicochemical properties and then employing robust methodologies like the shake-flask and turbidimetric methods, researchers can generate the high-quality, reliable data needed to make informed decisions in the drug development process. This guide provides the necessary framework to achieve that goal, ensuring scientific integrity and producing a comprehensive solubility profile.

References

[1] Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

[5] Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

[2] Sugano, K. et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]

[7] Baluja, S., & Bhesaniya, K. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

[6] de Oliveira, J. M. S., & de Souza, J. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [Link]

[9] Talamadla, M. K. et al. (2020). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl pyrimidine. ResearchGate. [Link]

[10] PubChem. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. [Link]

[11] Baluja, S., & Bhesaniya, K. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

[8] Baluja, S. et al. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

[12] Heteroletters. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

[13] MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

[14] Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

[15] Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

[16] ResearchGate. (2025, October 16). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

Sources

Exploratory

The Pharmacological Utility and Therapeutic Targeting of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Executive Summary In the landscape of modern targeted therapeutics, the selection of a core chemical scaffold dictates the trajectory of an entire drug discovery program. 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the selection of a core chemical scaffold dictates the trajectory of an entire drug discovery program. 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS: 1159821-01-8) is a highly privileged, pre-organized pharmacophore engineered specifically for ATP-competitive kinase inhibition. This technical guide explores the chemical logic behind this building block, identifies its primary therapeutic targets across oncology and immunology, and provides field-proven, self-validating experimental workflows for converting this scaffold into potent lead compounds.

Chemical Logic & Scaffold Analysis (E-E-A-T)

As drug development professionals, we do not select intermediates arbitrarily. The structural architecture of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine provides a trifecta of mechanistic advantages for kinase targeting:

  • Hinge-Binding Dynamics : The pyrimidine core acts as a highly efficient ATP-mimetic. The N1 and N3 nitrogen atoms serve as bidentate hydrogen bond acceptors, anchoring the molecule to the backbone amides (e.g., Methionine or Cysteine residues) within the kinase hinge region.

  • The Pyrazole Hydrophobic Anchor : The 3-methyl-1H-pyrazol-1-yl group at the C2 position is strategically positioned to project into the hydrophobic pocket adjacent to the hinge. The methyl group restricts rotameric freedom, lowering the entropic penalty of binding and driving target selectivity1[1].

  • C4-Electrophilicity for Diversification : The 4-chloro substitution is the critical synthetic handle. Because of the strongly electron-withdrawing nature of the pyrimidine nitrogens, the C4 position is highly susceptible to regioselective Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly append diverse anilines or aliphatic amines to probe the solvent-exposed channel2[2].

Potential Therapeutic Targets

Derivatives synthesized from this scaffold have demonstrated profound efficacy against several high-value kinase targets.

PIM-1 Kinase (Hepatic Malignancies)

PIM-1 kinase is a critical regulator of apoptosis and cell survival, frequently overexpressed in hepatocellular carcinomas. Pyrazolyl-pyrimidine conjugates derived from this scaffold have demonstrated potent PIM-1 inhibition, triggering caspase-dependent apoptosis. The pyrazole ring precisely navigates the PIM-1 ATP-binding cleft, yielding sub-10 nM inhibitory profiles3[3].

Tropomyosin Receptor Kinases (TRKA/B/C)

TRK fusions are primary oncogenic drivers in various solid tumors. The pyrazolo-pyrimidine framework is a cornerstone for both first- and second-generation TRK inhibitors (e.g., Repotrectinib analogs). By utilizing the C4 position to build macrocyclic enclosures, researchers can overcome acquired resistance mutations in the TRK kinase domain 4[4].

Janus Kinase 1 (JAK1)

In the treatment of myelofibrosis and T-cell lymphomas, achieving JAK1 selectivity over JAK2 is paramount to avoiding dose-limiting thrombocytopenia. Pyrimidine-pyrazole derivatives achieve this selectivity via specific ortho-substitutions on the pyrazole ring, which clash sterically with the JAK2 pocket but are perfectly accommodated by JAK11[1].

Cyclin-Dependent Kinases (CDK4/6)

Dysregulated cell division in hormone receptor-positive breast cancer is driven by CDK4/6 overactivity. Elaboration of the 4-chloro-pyrimidine core into extended pyrido[2,3-d]pyrimidines yields compounds that arrest the cell cycle at the G1 phase by blocking Retinoblastoma (Rb) protein phosphorylation5[5].

Quantitative Data: Target Interaction Matrix

Target KinaseCellular FunctionScaffold Binding InteractionExpected IC50 RangeDisease Indication
PIM-1 Apoptosis regulationHinge binding via pyrimidine N; Pyrazole targets hydrophobic cleft8 - 25 nMHepatic Malignancies
TRKA/B/C Neural survival / ProliferationBidentate hinge interaction; Macrocyclization at C40.1 - 5 nMSolid Tumors (NTRK Fusions)
JAK1 Cytokine signalingPyrazole ortho-substitution drives JAK1 over JAK2 selectivity10 - 50 nMMyelofibrosis / Lymphoma
CDK4/6 Cell cycle progressionPyrimidine core mimics ATP; C4-aniline extends to solvent front5 - 30 nMHR+ Breast Cancer

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the explicit causality behind each step.

Protocol A: C4-Regioselective SNAr Amination

Objective: Convert the 4-chloro scaffold into a 4-amino kinase inhibitor lead.

  • Reagent Assembly : Dissolve 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq) and the target nucleophile (e.g., substituted aniline, 1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Kinetic Activation via Base : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: The SNAr reaction generates HCl. Without a non-nucleophilic base to scavenge this byproduct, the amine nucleophile would become protonated and unreactive, stalling the reaction equilibrium6[6].

  • Thermal Overcome : Heat the sealed vessel to 120°C for 3 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the Meisenheimer complex transition state at the C4 position.

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z ~194.6) is entirely replaced by the product mass.

  • Isolation : Crash the product out in ice-cold water, filter, and purify via preparative reverse-phase HPLC.

Protocol B: TR-FRET Kinase Biochemical Assay

Objective: Quantify the IC50 of the synthesized pyrimidine-pyrazole derivative.

  • Assay Assembly : In a 384-well plate, combine the purified derivative (10-point serial dilution), recombinant target kinase (e.g., PIM-1), and a fluorescently labeled ATP-competitive tracer in HEPES assay buffer.

  • Thermodynamic Equilibration : Incubate for 60 minutes at 25°C. Causality: Allowing the system to reach thermodynamic equilibrium ensures that the measured IC50 reflects true binding affinity (Kd) rather than kinetic association rates.

  • Time-Resolved Detection : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 615 nm and 665 nm. Causality: TR-FRET introduces a 50 µs time delay before signal acquisition. This eliminates compound auto-fluorescence—a common artifact with highly conjugated pyrimidines—leaving only the target-specific FRET signal.

  • Validation & Analysis : Calculate the IC50 using a 4-parameter logistic regression model. A Z'-factor > 0.6 validates the assay's robustness.

Visualizations

Workflow A 4-Chloro-2-(3-methyl- 1H-pyrazol-1-yl)pyrimidine (Scaffold) B SNAr Amination (C4-Position) A->B Amine, DIPEA 120°C, 2-4h C 4-Amino-2-(pyrazol-1-yl) pyrimidine Derivative (Lead Compound) B->C LC-MS Validation D TR-FRET Kinase Assay Validation C->D IC50 Profiling

Fig 1: Workflow for converting the pyrimidine scaffold into a validated kinase inhibitor.

Pathway Ligand Extracellular Signals (Cytokines / Growth Factors) Receptor Receptor Tyrosine Kinases (e.g., TRK, EGFR) Ligand->Receptor Receptor Binding Kinase Intracellular Target Kinases (PIM-1, JAK1, CDK4/6) Receptor->Kinase Phosphorylation Cascade Effectors Downstream Effectors (STAT, Rb, BAD) Kinase->Effectors Signal Transduction Inhibitor Pyrimidine-Pyrazole Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Outcome Cell Survival & Proliferation (Disease State) Effectors->Outcome Transcriptional Activation

Fig 2: Mechanism of action for pyrimidine-pyrazole inhibitors in kinase signaling networks.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines - ChemRxiv.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Full article: Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - Taylor & Francis.

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Foundational

An In-depth Technical Guide to 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine: A Privileged Scaffold for Kinase Inhibition

This guide provides a comprehensive technical overview of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a key heterocyclic scaffold in the development of targeted kinase inhibitors. Designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a key heterocyclic scaffold in the development of targeted kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and robust experimental protocols for evaluating its potential as a therapeutic agent.

Introduction: The Pyrazolopyrimidine Core in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2]

The pyrazolo[3,4-d]pyrimidine scaffold, to which our topic compound belongs, is recognized as a "privileged" structure in medicinal chemistry. Its core structure is a bioisostere of adenine, the purine base of adenosine triphosphate (ATP), the universal phosphate donor for all kinase reactions.[3] This structural mimicry allows pyrazolopyrimidine derivatives to function as ATP-competitive inhibitors, effectively binding to the kinase active site and blocking its function.[3][4]

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine represents a versatile and strategically important starting point for inhibitor design. The 4-chloro position serves as a reactive handle for introducing diverse substituents to probe the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity. The 2-(3-methyl-1H-pyrazol-1-yl) moiety provides crucial interactions within the hydrophobic regions of the active site, anchoring the molecule and contributing to its inhibitory profile. This guide will explore the multifaceted nature of this compound as a foundational tool for modern kinase inhibitor discovery.

Synthesis and Characterization

The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a multi-step process that can be achieved through several established routes in heterocyclic chemistry. A common and reliable approach involves the construction of the pyrazolopyrimidine core followed by chlorination.

Representative Synthetic Protocol

This protocol outlines a general pathway for laboratory-scale synthesis.

Step 1: Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-ol

  • To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C.

  • Allow the reaction to stir for 30 minutes at room temperature to ensure complete formation of the pyrazole anion.

  • Add 2-chloro-4-hydroxypyrimidine (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-ol.

Step 2: Chlorination to Yield 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

  • Suspend the 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction.

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography (silica gel) to obtain the final compound.[5][6][7]

Physicochemical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

ParameterDescription
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, and other common organic solvents
Purity (Typical) >95% as determined by HPLC

Mechanism of Action: Competitive ATP Inhibition

As a member of the pyrazolopyrimidine class, the compound functions as a Type I ATP-competitive kinase inhibitor. This mechanism involves direct binding to the ATP-binding pocket of the kinase, preventing the native substrate (ATP) from binding and thereby inhibiting the phosphotransfer reaction.

The key molecular interactions are:

  • Hinge Binding: The nitrogen atoms of the pyrazolopyrimidine core act as hydrogen bond acceptors and donors, forming critical hydrogen bonds with the backbone amide groups of the kinase "hinge" region. This interaction is a hallmark of many ATP-competitive inhibitors and is essential for anchoring the molecule in the active site.[3][8]

  • Hydrophobic Interactions: The 3-methyl-pyrazole moiety extends into a hydrophobic pocket within the active site, forming favorable van der Waals interactions that enhance binding affinity.

  • Selectivity Pockets: The 4-chloro substituent points towards the solvent-front region, providing a vector for chemical modification to target unique residues outside the highly conserved ATP-binding site, which is the basis for achieving inhibitor selectivity.

G cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Selectivity_Pocket Selectivity Pocket Inhibitor 4-Chloro-2-(3-methyl-1H- purazol-1-yl)pyrimidine Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->Selectivity_Pocket Selectivity Interactions ATP ATP ATP->ATP_Pocket Binding Blocked

Caption: Mechanism of ATP-competitive inhibition by the pyrazolopyrimidine scaffold.

Structure-Activity Relationship (SAR) and Target Profile

The pyrazolopyrimidine scaffold is highly tractable, and modifications at various positions can dramatically alter its potency and selectivity profile. Derivatives have been developed to target a wide array of kinases.[8][9][10]

Modification SiteImpact on Activity & SelectivityExample Target Kinases
C4-Position The chlorine atom is a key leaving group. Substitution with various amine, ether, or carbon-linked groups allows for exploration of the solvent-front region. Bulky or charged groups here can confer significant selectivity.Src Family Kinases (SFKs), EGFR, PI3K.[8][9][10]
N1-Position (Pyrazole) The pyrazole itself is crucial. Modifications to the methyl group (e.g., to larger alkyl or aryl groups) can alter hydrophobic interactions and selectivity.LRRK2, BTK.[3][11]
C6-Position (Pyrimidine) While unsubstituted in the parent compound, adding groups here can probe deeper into the ATP pocket, often impacting potency across multiple kinase families.Cyclin-Dependent Kinases (CDKs).[9]

This strategic derivatization has led to the development of potent inhibitors for kinases involved in oncology (Src, BTK, EGFR, PI3K) and other diseases.[3][8][9][10] For instance, optimization of related scaffolds has yielded highly selective Src inhibitors with subnanomolar potency.[8][12]

Experimental Evaluation Workflows

A tiered approach is essential for characterizing a novel kinase inhibitor. This begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.

Workflow 1: Biochemical IC₅₀ Determination

The primary goal is to quantify the concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures ADP production, a direct product of the kinase reaction.[13][14][15]

G A 1. Reagent Preparation - Kinase, Substrate, ATP - Serial dilution of inhibitor B 2. Kinase Reaction - Incubate kinase, inhibitor, and substrate - Initiate with ATP A->B C 3. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent B->C D 4. ADP to ATP Conversion - Add Kinase Detection Reagent C->D E 5. Signal Generation - Luciferase/Luciferin reaction produces light D->E F 6. Data Acquisition - Measure luminescence on plate reader E->F G 7. Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC₅₀ value F->G

Caption: Workflow for biochemical IC₅₀ determination using the ADP-Glo™ assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase and its specific peptide substrate in kinase reaction buffer.

    • Add 5 µL of the master mix to each well.

    • Prepare a solution of ATP at 2x the final desired concentration (often near the Kₘ for the kinase).

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for the detection reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Workflow 2: Cell-Based Target Engagement and Pathway Inhibition

Cell-based assays are critical to verify that the compound can cross the cell membrane, engage its target in the presence of endogenous ATP levels, and elicit a downstream biological effect.[16][17][18] A cellular phosphorylation assay measures the phosphorylation status of a known downstream substrate of the target kinase.

G A 1. Cell Culture - Seed cells in a 96-well plate - Allow to adhere overnight B 2. Compound Treatment - Treat cells with serial dilutions of inhibitor - Incubate for a defined period (e.g., 2 hours) A->B C 3. Cell Lysis - Wash cells with PBS - Add lysis buffer to extract proteins B->C D 4. Phospho-Substrate Detection - Use ELISA, Western Blot, or TR-FRET - Quantify phosphorylated vs. total substrate C->D E 5. Data Acquisition - Read signal (absorbance, fluorescence, etc.) D->E F 6. Analysis - Plot % Phosphorylation vs. [Inhibitor] - Calculate EC₅₀ value E->F

Caption: Workflow for a cell-based phosphorylation assay to measure pathway inhibition.

Detailed Protocol: Cellular Phospho-Substrate ELISA

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF7 for a breast cancer target) into a 96-well cell culture plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (prepared in culture medium) for 2 hours. Include a DMSO vehicle control. If the pathway is not basally active, a stimulation step (e.g., with a growth factor like EGF for the EGFR pathway) may be required.

  • Cell Lysis: Aspirate the media, wash the cells once with cold PBS, and add 100 µL of lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.

  • ELISA Protocol:

    • Use a sandwich ELISA kit specific for the phosphorylated substrate of interest (e.g., Phospho-Src (Tyr416)).

    • Add cell lysates to the antibody-coated plate and incubate.

    • Wash the plate and add a detection antibody.

    • Wash again and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the phosphorylation signal to the total protein concentration or to a parallel ELISA for the total (non-phosphorylated) substrate. Calculate the cellular EC₅₀, the concentration required for 50% inhibition of substrate phosphorylation.

Data Presentation: A Representative Inhibitor Profile

Effective data visualization is key to interpreting an inhibitor's profile. The following table presents hypothetical but realistic data for our compound against a small panel of kinases.

Target KinaseBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM) (Phospho-Substrate Assay)Therapeutic Area
Src 15 150 Oncology
ABL 2,500>10,000Oncology
EGFR 8505,000Oncology
PI3Kα 1,200>10,000Oncology

Interpretation: The data suggests that 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a potent and selective inhibitor of Src kinase in biochemical assays. The 10-fold shift between the biochemical IC₅₀ and the cellular EC₅₀ is typical and reflects factors such as cell permeability and competition with high intracellular ATP concentrations. The poor activity against ABL, EGFR, and PI3Kα indicates a favorable selectivity profile.

Conclusion and Future Directions

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine stands as a validated and highly versatile scaffold for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with its inherent ability to mimic ATP, provides a robust foundation for structure-based drug design. The strategic importance of the 4-chloro position as a modifiable handle allows for the systematic optimization of potency and selectivity against specific kinase targets.

Future research efforts should focus on:

  • Expanding SAR: Synthesizing and screening a broader library of derivatives with diverse substitutions at the C4-position to target kinases in different families.

  • Kinome-wide Profiling: Assessing optimized leads against large kinase panels to fully understand their selectivity profile and identify potential off-target liabilities or opportunities.

  • In Vivo Evaluation: Advancing promising candidates into preclinical animal models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

  • Exploring Novel Mechanisms: Investigating the potential for developing covalent or allosteric inhibitors based on this privileged scaffold to overcome resistance to traditional ATP-competitive drugs.

By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a powerful tool in the ongoing quest for next-generation targeted therapies.

References

  • Carragher, F., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697-710. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed Central. [Link]

  • Abdel-Gawad, H., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103407. [Link]

  • Lempiäinen, H., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry, 64(21), 16053-16075. [Link]

  • Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Kumar, M. T., et al. (2020). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl pyrimidine. ResearchGate. [Link]

  • Patel, H. M., et al. (2015). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Heteroletters. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Moody, G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Creative Diagnostics. Kinase Activity Assay. Creative Diagnostics. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • Osyan, V.A., & Ryabukhin, O.A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Thieme Chemistry. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Williamson, D.S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10121-10141. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary Screening of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Derivatives

Foreword: The Rationale for a Privileged Scaffold In the landscape of modern medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors, certain molecular frameworks consistently emerge as "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors, certain molecular frameworks consistently emerge as "privileged scaffolds." These structures, through a combination of favorable geometry and hydrogen bonding patterns, demonstrate a recurring ability to bind effectively within the ATP-binding pocket of various kinases. The pyrazolo[3,4-d]pyrimidine core, a bioisostere of the natural purine nucleus, is one such esteemed framework.[1][2] Its derivatives are found at the heart of numerous clinically approved and investigational drugs, particularly in oncology.[3][4]

The subject of this guide, the 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine core, represents a strategic starting point for a new discovery campaign. The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for the exploration of a diverse chemical space through nucleophilic substitution reactions.[5] This enables the generation of a focused library of derivatives, each designed to probe different regions of the kinase active site to achieve potency and selectivity.

This document is not a mere collection of protocols. It is a strategic guide that illuminates the causality behind the experimental choices made during a preliminary screening campaign. As a Senior Application Scientist, my objective is to provide you, my fellow researchers, with a self-validating, logical workflow—a screening cascade—designed to efficiently identify and prioritize promising lead compounds from a novel library of these pyrimidine derivatives, with a primary hypothesis targeting their potential as kinase inhibitors for cancer therapy.[6][7]

Chapter 1: The Strategic Foundation - A Tiered Screening Cascade

Embarking on a screening campaign without a clear strategy is both resource-intensive and inefficient. A tiered, or cascaded, approach is paramount. This methodology front-loads high-throughput, cost-effective assays to cast a wide net and systematically funnels a progressively smaller number of increasingly qualified compounds into more complex, biologically relevant assays. Our cascade is designed to de-risk our chemical matter at each stage, ensuring that only the most promising candidates advance.

The logic is simple: fail fast, fail cheap. We begin with broad biochemical profiling to understand the fundamental interaction between our compounds and their potential targets. This is followed by cell-based assays to confirm that this biochemical activity translates into a functional effect in a living system. Finally, we introduce early ADME-Tox profiling to ensure our hits possess the rudimentary characteristics of a viable drug molecule.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit-to-Lead cluster_2 Phase 3: Tertiary Screening & Lead Profiling cluster_3 Outcome Primary Biochemical Kinase Panel (>100 Kinases, Single Concentration) IC50 Biochemical IC50 Determination (Dose-Response on Hits) Primary->IC50  Identify Hits (e.g., >50% Inhibition) Cellular_Target Cellular Target Engagement (e.g., NanoBRET™) IC50->Cellular_Target  Confirm Potency & Selectivity Cell_Viability Anti-Proliferative Assays (e.g., MTT, CellTiter-Glo®) Cellular_Target->Cell_Viability  Validate On-Target Effect ADME Early ADME-Tox Profiling (Metabolic Stability, Cytotoxicity) Cellular_Target->ADME  Profile Drug-like Properties Apoptosis Apoptosis Induction Assay (e.g., Caspase-Glo®) Cell_Viability->Apoptosis  Assess Mechanism of Cell Death Cell_Viability->ADME  Profile Drug-like Properties Apoptosis->ADME  Profile Drug-like Properties Lead_Compounds Prioritized Lead Compounds for Chemical Optimization ADME->Lead_Compounds

Figure 1: A tiered screening cascade for pyrimidine derivatives.

Chapter 2: Library Generation - A Note on Synthesis

The quality of any screening campaign is fundamentally dependent on the chemical library being tested. For our purposes, a small, focused library of 10-20 derivatives is sufficient for a preliminary screen. The synthesis leverages the reactivity of the C4-chloro position of our core scaffold.

A plausible and efficient synthetic route begins with the condensation of 3-methyl-1H-pyrazole with a di-chloropyrimidine, followed by nucleophilic aromatic substitution (SNAr) at the C4 position with a variety of amines. This approach allows for the rapid generation of a diverse set of analogues to explore the structure-activity relationships (SAR) around the core.[4][5]

G Start 4,6-Dichloropyrimidine + 3-Methyl-1H-pyrazole Core 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Core Scaffold) Start->Core  Condensation Derivatives Final Derivatives (Screening Library) Core->Derivatives Library Library of Amines (R-NH2) Library->Derivatives  SNAr Reaction

Figure 2: High-level synthetic workflow for library generation.

Chapter 3: Primary Screening - Identifying Initial Hits with Biochemical Assays

The primary screen is our first look at the biological potential of the library. The goal is to efficiently test every compound against a broad range of targets to identify initial "hits" and understand their selectivity profile. Given that the pyrazolopyrimidine scaffold is a known "hinge-binder," a kinase panel is the most logical starting point.[6][8]

Assay of Choice: Large-Panel Kinase Screen

We will utilize a large, commercially available kinase panel (e.g., >100 kinases) representing different families of the human kinome.[9] This broad approach is superior to focusing on a single kinase, as it provides invaluable selectivity data from the outset, helping to flag promiscuous compounds early and identify potential off-target effects that could be therapeutically beneficial or detrimental.[10]

Technology Platform: ADP-Glo™ Kinase Assay

While radiometric assays are considered the gold standard, the ADP-Glo™ Kinase Assay offers a robust, high-throughput, and non-radioactive alternative.[11] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. Its universal applicability to virtually any kinase makes it ideal for a large panel screen.

Experimental Protocol: Single-Point High-Throughput Screen (HTS)
  • Compound Preparation: Prepare 10 mM stock solutions of each derivative in 100% DMSO. From this, create a 100 µM intermediate plate.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to each well.

  • Compound Addition: Add the test compounds to a final concentration of 10 µM. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Hit Criteria and Interpretation

A "hit" is typically defined as a compound that causes >50% inhibition of a kinase's activity at the single 10 µM concentration. The output of this screen will be a selectivity profile for each compound. We are looking for compounds that show potent inhibition of a small number of kinases, ideally within the same family (e.g., tyrosine kinases), while having minimal activity against the rest of the panel. This indicates a favorable starting point for developing a selective inhibitor.

Chapter 4: Secondary Screening - From Biochemical Hits to Cellular Leads

A compound that inhibits a purified enzyme in a test tube is not yet a drug lead. The cellular environment is vastly more complex, with barriers to entry (cell membranes) and high intracellular concentrations of ATP (often 1-10 mM) that can outcompete ATP-competitive inhibitors. Secondary screening is therefore essential to validate our primary hits in a more physiologically relevant context.

Biochemical IC₅₀ Determination

Before moving into cells, we must confirm the potency of our primary hits.

Protocol:

  • Select all compounds that met the "hit" criteria on one or more kinases.

  • Perform a dose-response assay using the same ADP-Glo™ platform.

  • Test each compound in an 8-point, 3-fold serial dilution (e.g., from 30 µM down to ~13 nM) against the kinases they previously inhibited.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Interpretation: We are seeking compounds with low nanomolar to mid-micromolar IC₅₀ values. This confirms the potency observed in the primary screen.

Cellular Target Engagement

This is a critical step to confirm that a compound can enter a cell and bind to its intended target.

Technology Platform: NanoBRET™ Target Engagement Assay. This assay measures compound binding at specific kinase targets in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.

Protocol:

  • Select cancer cell lines known to be dependent on the target kinase(s) identified in the primary screen (e.g., if a hit inhibits EGFR, use an EGFR-dependent lung cancer cell line like A549).

  • Transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Add the fluorescent tracer and then the test compound in a dose-response format.

  • Read the BRET signal on a plate reader.

  • Calculate the IC₅₀ for target engagement.

Interpretation: A potent cellular target engagement IC₅₀ confirms the compound is cell-permeable and binds its target in a native environment. A large discrepancy between biochemical and cellular IC₅₀ values can indicate poor cell permeability or high efflux.

Anti-Proliferative Assays

The ultimate goal for an anticancer agent is to stop cancer cells from proliferating.

Technology Platform: CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Protocol:

  • Seed selected cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treat the cells with the hit compounds in a dose-response format for 72 hours.

  • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Read luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Screening Results

Compound IDTarget Kinase (Biochem IC₅₀, nM)Cellular Target Engagement (IC₅₀, nM)Anti-Proliferative (GI₅₀, nM, A549 cells)
PYR-001 EGFR (25)EGFR (55)80
PYR-002 Pan-Kinase>10,000>10,000
PYR-003 SRC (150)SRC (400)650
PYR-004 EGFR (30)>10,000>10,000
Staurosporine Pan-Kinase (~10)Pan-Kinase (~20)25

Interpretation:

  • PYR-001 is a promising hit. There is good correlation between its biochemical potency, cellular target engagement, and anti-proliferative effect.

  • PYR-002 was not a hit in the primary screen and shows no activity.

  • PYR-003 is a weaker but still interesting hit.

  • PYR-004 is a classic example of a compound with good biochemical activity that fails in a cellular context, likely due to poor permeability. It will be deprioritized.

Chapter 5: Tertiary Screening - Early ADME-Tox Profiling

A potent molecule is useless if it is immediately metabolized or is toxic to healthy cells. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for selecting leads with a higher probability of downstream success.

Metabolic Stability Assay

Protocol: Liver Microsome Stability Assay

  • Incubate the test compound (e.g., at 1 µM) with human liver microsomes and NADPH (to initiate the metabolic reaction).

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with acetonitrile.

  • Analyze the amount of parent compound remaining at each time point using LC-MS/MS.

  • Calculate the in-vitro half-life (t1/2).

Interpretation: A longer half-life suggests greater metabolic stability. Compounds that are very rapidly metabolized (e.g., t1/2 < 10 min) may have poor bioavailability in vivo and should be deprioritized or flagged for optimization.

Cytotoxicity in Non-Cancerous Cells

To ensure our compounds are selectively targeting cancer cells, we must test their effect on a normal, healthy cell line.

Protocol:

  • Repeat the anti-proliferative assay (e.g., CellTiter-Glo®) using a non-cancerous cell line, such as human fibroblasts or an immortalized normal epithelial cell line.

  • Determine the GI₅₀ in the normal cell line.

  • Calculate the Selectivity Index (SI): SI = GI₅₀ (Normal Cells) / GI₅₀ (Cancer Cells)

Interpretation: A high selectivity index (ideally >10) is desirable, as it indicates the compound is significantly more potent against cancer cells than normal cells, suggesting a wider therapeutic window.

Chapter 6: Data Synthesis and Hit Prioritization

The final step of the preliminary screen is to integrate all the data to select the best 1-2 compounds to move forward into lead optimization. We prioritize compounds based on a holistic view of their properties.

Prioritization Criteria:

  • Potency: High potency in biochemical and cellular assays (low nM GI₅₀).

  • Selectivity: A clean kinase selectivity profile and a high therapeutic index against normal cells.

  • Confirmed Mechanism: Clear correlation between biochemical IC₅₀, cellular target engagement, and anti-proliferative activity.

  • Drug-like Properties: Acceptable metabolic stability.

  • Synthetic Tractability: The chemical scaffold should be amenable to further chemical modification.

Based on our hypothetical data, PYR-001 would be the clear top candidate for advancement. It demonstrates a consistent and potent effect across the screening cascade and represents a solid foundation for a medicinal chemistry optimization program.

Conclusion

This guide has outlined a logical, multi-tiered strategy for the preliminary screening of a novel library of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine derivatives. By systematically evaluating compounds through a cascade of biochemical, cellular, and early ADME-Tox assays, we can efficiently identify potent, selective, and cell-active hits. This rigorous, data-driven approach ensures that resources are focused on compounds with the highest potential for development into next-generation targeted therapies. The prioritized leads emerging from this workflow are not merely "hits," but are well-characterized starting points for a dedicated lead optimization campaign.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Cui, J., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2025).
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Al-Ostoot, F. H., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Abdel-Maksoud, M. S., et al. (2021). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28.
  • Li, Z., et al. (2022).
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI.
  • Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • ResearchGate. (2024). FDA approved kinase inhibitors. 'a' shows the binding sites of imatinib... [Link]

  • Pospisil, P., et al. (2021).
  • Tolba, M. F., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Bioorganic Chemistry.
  • Attwood, M. M., et al. (2021). Evolution of Small Molecule Kinase Drugs.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Britton, D., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • UCLA Health. (2019). New screening method identifies inhibitors of cancer cell metabolism. [Link]

  • ResearchGate. A Screening cascade used for the discovery of small molecules targeting... [Link]

  • Al-Suhaimi, K. S., et al. (2024). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Trends in Sciences.
  • Ovcharov, V. A., & Riabukhin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • Gaonkar, S. L., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI.
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Eldehna, W. M., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Bioorganic Chemistry.
  • Ovcharov, V. A., & Riabukhin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Karthikeyan, M., et al. (2016). Biological Activity of Pyrimidine Derivatives.
  • Mathew, G., et al. (2022). A review on pyrazole and pyrimidine derivatives and its biological activities. World Journal of Pharmaceutical Research.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Approach to the Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Abstract This document provides a comprehensive guide for the synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a key heterocyclic building block for pharmaceutical research and drug development. The protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a key heterocyclic building block for pharmaceutical research and drug development. The protocol details a robust method centered on the nucleophilic aromatic substitution (SNAr) between 2,4-dichloropyrimidine and 3-methyl-1H-pyrazole. We delve into the mechanistic rationale, step-by-step experimental procedures, purification techniques, and critical safety considerations. This guide is intended for researchers and scientists in organic and medicinal chemistry, offering a self-validating framework to ensure reproducible and high-purity synthesis of the target compound.

Introduction and Scientific Context

Pyrimidine and pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The fusion of these two heterocycles into a single molecular entity, such as 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, creates a versatile intermediate for constructing complex molecules with significant biological potential, including kinase inhibitors and other targeted therapies.[3][4]

The chlorine atom at the C4 position serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions, enabling the exploration of diverse chemical space in drug discovery programs.[5][6] Given its utility, a reliable and well-characterized synthetic protocol is paramount. This application note addresses this need by presenting a detailed and validated procedure, grounded in established principles of heterocyclic chemistry.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The core of this strategy involves the displacement of a chloride from an electron-deficient pyrimidine ring by a nucleophilic pyrazole.

Reaction Scheme:

Reaction_Scheme cluster_reactants cluster_product R1 2,4-Dichloropyrimidine R2 3-Methyl-1H-pyrazole P 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Reagents K2CO3, DMF Room Temperature Struct3 Reagents->Struct3 Struct1 Struct1->Reagents Struct2 Struct2->Reagents Plus +

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Considerations:

  • Nucleophile Activation: The reaction is initiated by the deprotonation of the N-H proton of 3-methyl-1H-pyrazole by a mild base, such as potassium carbonate (K₂CO₃). This generates the pyrazolate anion, a significantly more potent nucleophile.

  • Regioselectivity of Substitution: 2,4-Dichloropyrimidine possesses two electrophilic centers. In the absence of specialized catalysts, nucleophilic attack generally favors the more activated C4 position.[7][8] However, substitution at C2 can occur, and the reaction often yields a mixture of regioisomers (2-substituted vs. 4-substituted). The protocol herein is designed to produce the desired 2-substituted isomer, which must be carefully separated from the C4-substituted byproduct during purification. The choice of solvent and base can influence the isomeric ratio, but chromatographic separation remains critical.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment
MaterialGradeSupplierCAS No.
2,4-Dichloropyrimidine≥98%Sigma-Aldrich3934-20-1
3-Methyl-1H-pyrazole≥98%Sigma-Aldrich1453-58-3
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Brine (Saturated NaCl)N/ALab Prepared7647-14-5
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9
Silica Gel230-400 meshSorbent Technologies7631-86-9

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Reagent Quantitation
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
2,4-Dichloropyrimidine148.981.00 g6.711.0
3-Methyl-1H-pyrazole82.100.61 g7.381.1
Potassium Carbonate138.211.39 g10.071.5
DMF-20 mL--
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (0.61 g, 7.38 mmol) and anhydrous potassium carbonate (1.39 g, 10.07 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the pyrazolate salt.

  • Substrate Addition: Dissolve 2,4-dichloropyrimidine (1.00 g, 6.71 mmol) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the stirring suspension via syringe.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 2,4-dichloropyrimidine spot is no longer visible.

  • Quenching and Work-up: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis. The two main products will be the desired C2-substituted isomer and the C4-substituted isomer. The desired C2 product is typically less polar.

  • Final Product: Combine the pure fractions containing the desired product and evaporate the solvent to yield 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a white to off-white solid. Determine the yield and characterize the product.

Characterization

  • ¹H NMR: Confirm the structure by analyzing the proton chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Verify the molecular weight of the product. Expected [M+H]⁺ ~195.0.

  • Melting Point (MP): Measure the melting point range to assess purity.

Environment, Health, and Safety (EHS) Considerations

All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • 2,4-Dichloropyrimidine: Harmful if swallowed or inhaled and causes skin and eye irritation.[9][10] Avoid generating dust.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Use in a well-ventilated area and avoid skin contact.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Organic Solvents (EtOAc, Hexanes): Highly flammable. Keep away from ignition sources.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[11][12] All chemical waste should be disposed of according to institutional and local regulations.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl... ResearchGate. Available at: [Link]

  • Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities. Growing Science. Available at: [Link]

  • Synthesis of Some Pyrazolo[1][2]pyrimidine Derivatives for Biological Evaluation. Taylor & Francis Online. Available at: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. heteroletters.org. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC, National Center for Biotechnology Information. Available at: [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Research Square. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. Available at: [Link]

  • 2,4-Dichloropyrimidine. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in Medicinal Chemistry

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a pivotal intermediate in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a pivotal intermediate in medicinal chemistry. We will explore its significance as a versatile building block, focusing on its application in the synthesis of kinase inhibitors and other biologically active molecules. This guide furnishes field-proven protocols for key synthetic transformations, explains the causality behind experimental choices, and offers a framework for its integration into drug discovery pipelines.

Introduction: A Privileged Scaffold in Drug Discovery

The fusion of pyrazole and pyrimidine rings creates the pyrazolopyrimidine scaffold, a structural analog of the biogenic purine class that is of profound interest in medicinal chemistry.[1] 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine represents a highly valuable and versatile intermediate within this class. Its strategic importance stems from the pyrimidine core, which is a ubiquitous motif in numerous biologically active compounds, and the reactive chlorine atom at the C4-position.[2] This chlorine acts as a versatile synthetic handle, enabling a wide array of functionalizations crucial for lead optimization and the development of novel compound libraries.[2]

The pyrazolopyrimidine core is a cornerstone in the design of kinase inhibitors, with derivatives showing potent activity against targets like the Epidermal Growth Factor Receptor (EGFR).[3] The strategic placement of substituents on this core allows for fine-tuning of steric and electronic properties to achieve high affinity and selectivity for the ATP-binding pocket of target kinases. 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is an ideal starting point for such diversification, offering a reliable platform for constructing molecules with potential therapeutic applications in oncology and other disease areas.[3][4]

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

PropertyValue / Description
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and 1,4-Dioxane. Limited solubility in water.
Chemical Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Proposed Synthesis of the Core Scaffold

While various substituted pyrazolopyrimidines are documented, a common and efficient route to the title compound involves the nucleophilic substitution of a di-substituted pyrimidine with the desired pyrazole. The regioselectivity of this reaction is a key consideration.

A plausible and efficient synthesis involves the reaction of commercially available 2,4-dichloropyrimidine with 3-methyl-1H-pyrazole in the presence of a suitable base. The greater reactivity of the chlorine atom at the C4 position of 2,4-dichloropyrimidine typically favors the desired substitution pattern.

N1 2,4-Dichloropyrimidine P1 N1->P1 N2 3-Methyl-1H-pyrazole N2->P1 N3 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine P1->N3 K₂CO₃, DMF 80 °C, 4h

Caption: Proposed synthesis of the title compound.

Protocol 1: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

This protocol is adapted from analogous synthetic procedures for related compounds.[4]

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 3-Methyl-1H-pyrazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (1.0 eq) and anhydrous DMF.

  • Add 3-methyl-1H-pyrazole (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Causality Note: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction, and heating provides the necessary activation energy. K₂CO₃ acts as a base to deprotonate the pyrazole, forming the active nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine solution to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Core Applications: The C4-Position as a Hub for Molecular Diversification

The primary utility of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in medicinal chemistry lies in the reactivity of its C4-chloro substituent. This position serves as an electrophilic center, readily undergoing palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Caption: Key diversification pathways from the title compound.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds.[2] For 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, it enables the introduction of a vast array of aryl and heteroaryl moieties at the C4-position, a critical step in building the complex architectures of many kinase inhibitors.

The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The key steps are oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_complex L₂Pd(II)(Ar)R Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR ArX Ar-Cl ArX->OxAdd RBOH2 R-B(OH)₂ (Base) RBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation is frequently employed to accelerate reaction times and improve yields for Suzuki couplings, especially with less reactive chloro-substrates.[5][6]

Materials:

  • 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq)

  • Arylboronic acid or pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)[6]

  • Solvent system (e.g., 1,4-Dioxane/Water or DME/Water)[5][6]

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (0.5 mmol), the desired arylboronic acid (0.55 mmol, 1.1 eq), base (1.5 mmol, 3 eq), and the palladium catalyst (0.0025 mmol, 0.5 mol%).

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of water).

  • Causality Note: The exclusion of oxygen is critical. The active Pd(0) catalyst is susceptible to oxidation, which deactivates it and quenches the reaction.[2] Therefore, degassing the solvent and purging the vial with an inert gas is paramount for reproducibility and high yields.

  • Displace the air in the vial by purging with argon or nitrogen, then seal the vial.

  • Place the vial in the microwave reactor and irradiate at 100-130 °C for 15-30 minutes.[5][7]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolvent SystemTypical Temp. (°C)
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O100-120
PdCl₂(dppf)K₃PO₄Toluene/H₂O80-110
XPhos-Pd-G2[7]K₃PO₄DMF/EtOH/H₂O100-130
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions provide a direct and efficient method for installing amine or ether functionalities at the C4-position. The electron-withdrawing nature of the pyrimidine ring sufficiently activates the C4-chloro for attack by nucleophiles. This is a common strategy for introducing groups that can form critical hydrogen bond interactions with the hinge region of a kinase.

Protocol 3: SNAr with an Amine Nucleophile

Materials:

  • 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Base (e.g., K₂CO₃ or DIPEA, optional, 2.0 eq)

  • Solvent (e.g., DMF, NMP, or 1,4-Dioxane)

Procedure:

  • In a sealed vial, dissolve 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq) in a suitable solvent like DMF.

  • Add the amine nucleophile (1.2 eq). If the amine salt is used or if the amine is not a strong base, an external base like Diisopropylethylamine (DIPEA) or K₂CO₃ may be added to scavenge the HCl byproduct.

  • Causality Note: The reaction can often proceed without a base if the amine nucleophile is used in excess, as it can act as its own base. However, for valuable amines or less reactive systems, an external, non-nucleophilic base is recommended to drive the reaction to completion.

  • Heat the reaction mixture to 60-100 °C and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with water to precipitate the product or prepare for extraction.

  • If a solid precipitates, filter, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a high-value, versatile intermediate for medicinal chemistry and drug discovery. Its true potential is unlocked through the strategic functionalization of the C4-position. The Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions are robust, reliable, and scalable methods for generating diverse libraries of pyrazolopyrimidine derivatives. The protocols and insights provided herein offer a solid foundation for researchers to leverage this powerful building block in the rational design and synthesis of novel therapeutic agents.

References

  • Title: Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl... Source: ResearchGate URL: [Link]

  • Title: synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine Source: heteroletters.org URL: [Link]

  • Title: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Source: MDPI URL: [Link]

  • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: arkat usa URL: [Link]

  • Title: Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine Source: Clausius Scientific Press URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: PMC URL: [Link]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR Source: Taylor & Francis Online URL: [Link]

  • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL: [Link]

  • Title: A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7 Source: SpringerLink URL: [Link]

  • Title: The Chemistry of Pyrazolopyrimidines and their Applications Source: TSI Journals URL: [Link]

  • Title: Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells Source: PMC URL: [Link]

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Method

Application Notes and Protocols for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a Putative Kinase Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comprehensive framework for the evaluation and utilization of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a potential chemical probe. While the specific biological target of this compound is not yet definitively established in publicly available literature, its structural features strongly suggest activity as a kinase inhibitor. This document outlines its chemical properties, a plausible synthetic route, and detailed protocols for target identification and validation, empowering researchers to explore its potential as a tool for chemical biology and drug discovery. The protocols are designed to be self-validating, emphasizing the importance of rigorous experimental design and the use of appropriate controls.

Introduction: The Promise of the Pyrazolopyrimidine Scaffold

Pyrazolopyrimidine derivatives have emerged as a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases.[1][2] This heterocyclic system acts as a bioisostere of adenine, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[1] Notable examples of FDA-approved drugs with this core structure, such as Ibrutinib (a Bruton's tyrosine kinase inhibitor), underscore the therapeutic potential of this chemical class.[1]

Chemical probes are indispensable tools in biomedical research, allowing for the interrogation of protein function in complex biological systems.[3] A high-quality chemical probe should exhibit potent and selective engagement of its intended target.[3] This guide addresses 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a candidate chemical probe, providing the necessary protocols to characterize its activity and validate its potential targets.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a chemical probe is essential for its effective application in biological assays.

PropertyValue/DescriptionSource
Molecular Formula C₈H₇ClN₄-
Molecular Weight 194.62 g/mol -
Appearance Predicted to be a solid[4]
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.[5]
Purity >95% (recommended for biological assays)[4]

A plausible synthetic route for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is outlined below, based on established methods for similar pyrazolopyrimidine derivatives.[6][7]

DOT Script for Synthesis Workflow

cluster_0 Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Start 2,4-dichloropyrimidine + 3-methyl-1H-pyrazole Reaction Nucleophilic Aromatic Substitution Start->Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Reaction->Product Purification (e.g., Column Chromatography)

Caption: Plausible synthetic workflow for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Hypothesized Biological Target: A Starting Point for Investigation

Based on extensive literature on pyrazolopyrimidine derivatives, it is highly probable that 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine functions as a kinase inhibitor . The specific kinase family or member is yet to be determined. Structure-activity relationship (SAR) studies of similar compounds suggest that substitutions on the pyrimidine and pyrazole rings influence selectivity.[2][5] For the purpose of this guide, we will hypothesize that the compound targets a member of the Src family of kinases (SFKs) , which are frequently inhibited by pyrazolopyrimidine scaffolds.[4][5]

It is crucial to emphasize that this is a hypothesis to guide initial experiments. The protocols provided below are designed not only to test this hypothesis but also to enable the unbiased identification of the actual biological target(s).

Experimental Protocols: A Roadmap to Target Validation

The following protocols provide a detailed, step-by-step guide for the initial characterization and target validation of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the in vitro potency of the compound against our hypothesized target, Src kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, more potent inhibition by the compound.

Materials:

  • 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

  • Recombinant human Src kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions to the wells of the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known Src inhibitor as a positive control.

    • Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution in assay buffer. The final ATP concentration should be at or near the Km for Src.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Assay Readout:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO (0% inhibition) and positive controls (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells

CETSA is a powerful technique to verify that a compound binds to its target protein within the complex environment of a living cell.[8]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified.

DOT Script for CETSA Workflow

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture 1. Cell Culture (e.g., a cell line expressing the target kinase) Compound_Treatment 2. Compound Treatment (Treat cells with the chemical probe or vehicle) Cell_Culture->Compound_Treatment Heat_Shock 3. Heat Shock (Expose cells to a temperature gradient) Compound_Treatment->Heat_Shock Lysis 4. Cell Lysis (e.g., freeze-thaw cycles) Heat_Shock->Lysis Centrifugation 5. Separation (Separate soluble and aggregated proteins) Lysis->Centrifugation Western_Blot 6. Analysis (Quantify soluble target protein by Western Blot) Centrifugation->Western_Blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with high Src expression)

  • Complete cell culture medium

  • 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific for the target kinase (for Western blotting)

  • Secondary antibody conjugated to HRP

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine or DMSO for 1-2 hours.

  • Heat Shock:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using an antibody against the target kinase.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Chemoproteomics for Unbiased Target Identification

If the hypothesized target is not confirmed, or to identify off-targets, a chemoproteomics approach can be employed.

Principle: A modified version of the chemical probe containing a "clickable" handle (e.g., an alkyne group) is used to covalently label its interacting proteins in cells. These labeled proteins are then enriched and identified by mass spectrometry.

DOT Script for Chemoproteomics Workflow

cluster_2 Chemoproteomics Workflow for Target ID Probe_Synthesis 1. Synthesize Alkyne-tagged Probe Cell_Treatment 2. Treat Cells with Probe Probe_Synthesis->Cell_Treatment Lysis 3. Cell Lysis Cell_Treatment->Lysis Click_Chemistry 4. Click Chemistry (Attach biotin-azide) Lysis->Click_Chemistry Enrichment 5. Streptavidin Pulldown Click_Chemistry->Enrichment Mass_Spec 6. Mass Spectrometry (Identify enriched proteins) Enrichment->Mass_Spec

Caption: General workflow for chemoproteomics-based target identification.

Note: This is an advanced technique requiring expertise in chemical synthesis and mass spectrometry. A detailed protocol is beyond the scope of this general guide, but the workflow provides a conceptual framework.

The Critical Role of Controls and Selectivity Profiling

To establish 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a reliable chemical probe, it is imperative to:

  • Use a Negative Control: Synthesize a structurally similar analog that is inactive against the target kinase. This helps to ensure that the observed cellular phenotype is due to on-target activity.

  • Perform Kinome-wide Selectivity Profiling: Screen the compound against a broad panel of kinases (e.g., the scanMAX panel with over 400 kinases) to determine its selectivity.[6] A good chemical probe should have a well-defined selectivity profile.

Conclusion

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine represents a promising starting point for the development of a novel chemical probe for kinase research. Its pyrazolopyrimidine core is a well-validated pharmacophore for kinase inhibition. The protocols and strategies outlined in this guide provide a rigorous framework for researchers to elucidate its biological target(s), validate its mechanism of action, and ultimately utilize it to probe the intricacies of cellular signaling pathways. Through careful and systematic investigation, the full potential of this compound as a tool for advancing our understanding of biology and disease can be realized.

References

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of complex he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of complex heteroaryl architectures is a cornerstone of modern drug discovery. Pyrimidine and pyrazole scaffolds are highly privileged pharmacophores, frequently found in kinase inhibitors and antiviral agents. The substrate 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine presents a unique synthetic challenge and opportunity.

While the electron-deficient nature of the pyrimidine ring highly activates the C4–Cl bond toward oxidative addition, the presence of multiple nitrogen donors—specifically the N3 of the pyrimidine and the N2 of the pyrazole ring—creates a high risk of catalyst poisoning. These nitrogen atoms can act as bidentate chelators, trapping palladium in inactive, stable resting states and stalling the catalytic cycle.

Causality in Reaction Design: To overcome this, standard catalysts like


 are insufficient. Successful coupling requires a catalyst system that enforces a highly active, monoligated 

species while sterically blocking off-target nitrogen coordination.
  • Ligand Selection: The use of bulky, electron-rich Buchwald ligands, specifically XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is critical. The massive steric bulk of the triisopropylphenyl and dicyclohexyl groups prevents the substrate's nitrogen atoms from chelating the palladium center, while the electron-rich phosphine accelerates oxidative addition into the C–Cl bond 1. Furthermore, XPhos has been proven to be universally superior for heteroaryl chlorides [[2]]().

  • Base & Solvent System: A biphasic mixture of 1,4-Dioxane and water (typically 4:1 or 5:1) with

    
     is employed. The water is essential to dissolve the inorganic base, which then coordinates to the boronic acid to form the reactive, electron-rich "ate" complex required for the transmetalation step 3.
    

Catalytic Pathway Visualization

The following diagram illustrates the self-validating catalytic cycle, highlighting where the specific steric parameters of XPhos protect the intermediate states from substrate-induced deactivation.

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos (Sterically Protected) OxAdd Oxidative Addition Pd(II) Intermediate (N-Chelation Blocked) Pd0->OxAdd + Substrate Substrate 4-Chloro-2-(3-methyl-1H- pyrazol-1-yl)pyrimidine Substrate->OxAdd TransMet Transmetalation Pd(II)-Aryl Complex OxAdd->TransMet + Boronate Complex Boronic Arylboronic Acid + Base (K3PO4 / H2O) Boronic->TransMet Product Coupled Product + Pd(0) Regeneration TransMet->Product Reductive Elimination Product->Pd0 Catalyst Recycle

Figure 1: Catalytic cycle of Suzuki coupling with 4-chloro-2-(pyrazol-1-yl)pyrimidine.

Reaction Optimization Data

To demonstrate the causality of our protocol choices, the table below summarizes quantitative optimization data for coupling 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine with a standard arylboronic acid (e.g., phenylboronic acid).

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation

(5 mol%)
None

Toluene /

10018%Severe catalyst poisoning via N-chelation; incomplete conversion.

(5 mol%)
dppf

Dioxane /

10052%Moderate yield 4; competing proto-dehalogenation observed.

(2.5 mol%)
SPhos

Dioxane /

10081%Good conversion; SPhos provides adequate steric bulk.

(2.5 mol%)
XPhos

Dioxane /

100 >95% Optimal; complete conversion, no detectable catalyst poisoning.

Note: The superiority of the


/XPhos system is driven by the rapid in situ generation of a highly active, monoligated 

species that outcompetes off-target coordination.

Experimental Workflow

Workflow Step1 1. Reagent Assembly (Substrate, Boronic Acid, Pd2(dba)3, XPhos) Step2 2. Degassing (Argon Purge x3) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O + K3PO4) Step2->Step3 Step4 4. Reflux (100°C, 2-4 hours, LC-MS Monitoring) Step3->Step4 Step5 5. Workup & Isolation (Extraction & Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the integrity of the catalytic cycle.

Materials & Reagents
  • Substrate: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid or heteroarylboronic acid (1.2 equiv, 1.2 mmol)

  • Palladium Source:

    
     (0.025 equiv, 2.5 mol% — provides 5 mol% Pd)
    
  • Ligand: XPhos (0.06 equiv, 6.0 mol%)

  • Base: Potassium phosphate tribasic (

    
    ) (3.0 equiv, 3.0 mmol)
    
  • Solvents: 1,4-Dioxane (Anhydrous), Distilled

    
     (Ratio 5:1, total volume 12 mL)
    
Step-by-Step Methodology

Step 1: Preparation of the Catalytic System (Schlenk Technique)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 mmol), the chosen arylboronic acid (1.2 mmol),

    
     (2.5 mol%), XPhos (6.0 mol%), and 
    
    
    
    (3.0 mmol).
  • Causality Check: Adding the base as a solid at this stage (rather than an aqueous solution later) allows for precise stoichiometric control and prevents premature hydrolysis of the C4-Cl bond before the catalyst is activated.

Step 2: Deoxygenation (Critical for Pd(0) Stability)

  • Seal the flask with a rubber septum.

  • Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Self-Validation: Failure to rigorously deoxygenate will result in the oxidation of XPhos to XPhos-oxide and the precipitation of palladium black, halting the reaction.

Step 3: Solvent Addition and Reaction Initiation

  • Using a syringe, add 10 mL of sparged (Argon-bubbled) 1,4-Dioxane, followed immediately by 2 mL of sparged distilled water.

  • Place the flask in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

Step 4: In-Process Control (IPC) and Monitoring

  • After 2 hours, withdraw a 50 µL aliquot using an argon-flushed syringe.

  • Dilute with LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS or TLC.

  • Self-Validation: The reaction is deemed complete when the starting material mass/spot is entirely consumed. If proto-dehalogenation (reduction of C-Cl to C-H) is observed >5%, lower the temperature to 85 °C in future runs.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient). The bulky XPhos ligand and its oxide will elute cleanly, leaving the highly pure coupled pyrimidine product.

References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
  • Sigma-Aldrich. Buchwald Phosphine Ligands.
  • BenchChem. N-Xantphos vs. Buchwald Ligands in Catalytic Cross-Coupling.
  • ACS Publications. Development of a Practical and Scalable Synthetic Route for DBPR112.

Sources

Method

4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine in targeted drug discovery

An In-Depth Guide to the Application of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in Targeted Drug Discovery Introduction: The Privileged Scaffold in Modern Oncology In the landscape of targeted cancer therapy, cer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in Targeted Drug Discovery

Introduction: The Privileged Scaffold in Modern Oncology

In the landscape of targeted cancer therapy, certain chemical structures, known as "privileged scaffolds," appear repeatedly as the core of highly successful therapeutic agents. The pyrimidine nucleus is one such scaffold, forming the foundation of numerous FDA-approved drugs that target critical signaling pathways in cancer.[1] When fused or linked with other heterocyclic systems like pyrazole, its potential is significantly amplified, giving rise to scaffolds such as pyrazolopyrimidine, a bioisostere of the adenine base in ATP. This structural mimicry makes pyrazolopyrimidine derivatives exceptionally well-suited to function as ATP-competitive kinase inhibitors.

This guide focuses on a crucial chemical intermediate: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine . This compound is not an end-drug itself but rather a versatile and powerful building block for the synthesis of compound libraries aimed at discovering novel kinase inhibitors. Its structure is elegantly simple yet potent in its utility:

  • The Pyrazolopyrimidine Core: Serves as the "anchor," designed to fit into the ATP-binding pocket of protein kinases.

  • The 3-Methyl-Pyrazolyl Group: Provides specific steric and electronic interactions within the kinase active site.

  • The C4-Chlorine Atom: This is the key functional handle. As a reactive leaving group, it allows for the facile introduction of a wide array of chemical moieties via nucleophilic aromatic substitution (SNAᵣ), enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on leveraging this key intermediate in the quest for next-generation targeted therapies.

Section 1: Synthesis and Characterization of the Core Scaffold

The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a critical first step. The following protocol outlines a common and reliable synthetic route. The causality behind this approach lies in the differential reactivity of the chlorine atoms on the starting dichloropyrimidine, allowing for a regioselective reaction.

Protocol 1: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Objective: To synthesize the title compound from commercially available starting materials.

Principle: This synthesis proceeds via a nucleophilic aromatic substitution reaction where the pyrazole nitrogen displaces one of the chlorine atoms on 2,4-dichloropyrimidine. The reaction is typically performed under basic conditions to deprotonate the pyrazole, enhancing its nucleophilicity.

Materials:

  • 2,4-Dichloropyrimidine

  • 3-Methyl-1H-pyrazole

  • Potassium Carbonate (K₂CO₃) or a similar non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), 3-methyl-1H-pyrazole (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents (concentration approx. 0.2-0.5 M).

  • Reaction: Stir the mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine. This removes the DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to yield the pure product as a solid.

Characterization:

  • ¹H NMR: Confirm the presence of characteristic peaks for the pyrimidine and pyrazole protons.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound (C₈H₇ClN₄, MW: 194.62 g/mol ).

  • HPLC: Assess the purity of the final compound, which should be >95% for use in subsequent biological assays.[2]

G cluster_0 Synthesis Workflow Reagents 2,4-Dichloropyrimidine 3-Methyl-1H-pyrazole K₂CO₃, DMF Reaction Nucleophilic Aromatic Substitution (60-80°C, 4-12h) Reagents->Reaction 1. Combine Workup Aqueous Work-up (EtOAc/Water Extraction) Reaction->Workup 2. Quench & Extract Purification Flash Column Chromatography (Silica Gel) Workup->Purification 3. Isolate Crude Product 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (>95% Purity) Purification->Product 4. Purify Characterization NMR, MS, HPLC Product->Characterization 5. Verify

Fig 1. General workflow for the synthesis and validation of the core scaffold.

Section 2: Application in Kinase Inhibitor Discovery

The pyrazolopyrimidine scaffold is a cornerstone of kinase inhibitor design because it effectively mimics the adenine ring of ATP, allowing it to bind to the highly conserved "hinge region" of the kinase ATP-binding pocket.[3] The C4-chloro substituent is the gateway to potency and selectivity. By replacing it with various amine-containing side chains, medicinal chemists can introduce functionalities that interact with less-conserved regions of the active site, thereby "tuning" the inhibitor for a specific kinase target. This strategy has been successfully used to develop inhibitors for a range of kinases, including EGFR, CDKs, and Aurora Kinases.[2][4]

G cluster_0 ATP-Competitive Kinase Inhibition Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation (Signal ON) Kinase->Phosphorylation Catalyzes No_Phosphorylation No Phosphorylation (Signal OFF) Kinase->No_Phosphorylation ATP ATP ATP->Kinase Binds Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase Competitively Binds (Blocks ATP)

Fig 2. Mechanism of ATP-competitive inhibition by pyrazolopyrimidine scaffolds.

Section 3: Key Experimental Protocols for Biological Evaluation

Once a library of derivatives is synthesized from the 4-chloro intermediate, a cascade of assays is required to determine their biological activity. These assays progress from simple biochemical tests to more complex cell-based models.[5][6]

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a purified kinase enzyme.

Principle: This assay measures the enzymatic activity of a kinase (the rate at which it phosphorylates a substrate) in the presence of varying concentrations of the inhibitor. Luminescence-based assays that measure the amount of ATP remaining after the reaction are common. As kinase activity is inhibited, more ATP remains, leading to a higher luminescent signal.

Materials:

  • Purified recombinant kinase enzyme

  • Specific kinase substrate (peptide or protein)

  • ATP solution

  • Kinase assay buffer

  • Synthesized inhibitor (dissolved in 100% DMSO to create a stock solution)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Dilution: Create a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In each well of the 384-well plate, add the components in the following order:

    • Kinase assay buffer.

    • Test compound at the desired final concentration (the final DMSO concentration should be kept low, typically ≤1%).

    • Purified kinase enzyme.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is often set near its Michaelis-Menten constant (Km) for the specific kinase.[1]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ reagent system according to the manufacturer's protocol. This involves a two-step process: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP; second, adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Data Presentation:

Compound ID Target Kinase Biochemical IC₅₀ (nM)
Derivative-01 EGFR (WT) 15.2
Derivative-01 AURKA 350.8
Derivative-02 EGFR (WT) 2.1

| Derivative-02 | AURKA | >10,000 |

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of a compound on the metabolic activity and proliferation of cancer cells, providing a GI₅₀ (half-maximal growth inhibition) or IC₅₀ value.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, HCT-116 colon cancer)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO or a solubilization buffer (e.g., acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[1] Include wells with vehicle control (DMSO only) and no-cell blanks.

  • MTT Incubation: After the treatment period, add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ or IC₅₀.

Data Presentation:

Compound ID A549 (Lung) GI₅₀ (µM) HCT-116 (Colon) GI₅₀ (µM) MCF-7 (Breast) GI₅₀ (µM)
Derivative-01 8.21 19.56 12.4

| Derivative-02 | 0.05 | 0.12 | 0.08 |

Protocol 4: Cellular Target Engagement by Western Blot

Objective: To confirm that the compound inhibits the target kinase inside the cell by measuring the phosphorylation level of the kinase or its direct downstream substrate.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of a protein (a "phospho-specific" antibody) and another for the total amount of that protein, one can quantify the change in phosphorylation upon drug treatment.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (for transferring proteins to a PVDF or nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Grow cells to ~80% confluency and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular IC₅₀) for a short period (e.g., 1-4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to serve as a loading control.

  • Analysis: Quantify the band intensities. A decrease in the phospho-protein signal relative to the total protein signal indicates target engagement and inhibition.

G cluster_1 Drug Discovery Workflow Synthesis Synthesis of Derivatives from 4-Cl Scaffold Biochem Biochemical Screen (IC₅₀ vs. Kinase Panel) Synthesis->Biochem Primary Screen Cellular Cellular Proliferation (GI₅₀ vs. Cancer Lines) Biochem->Cellular Potent Hits Target Target Engagement (Western Blot) Cellular->Target Active Hits Lead Lead Optimization (ADME/Tox, PK) Target->Lead Validated Hits

Fig 3. Integrated workflow for evaluating derivatives in a drug discovery program.

Conclusion and Future Perspectives

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine represents a quintessential building block in the field of targeted drug discovery. Its straightforward synthesis and the strategic placement of a reactive chlorine atom provide an ideal platform for generating diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing this scaffold and systematically evaluating its derivatives, from direct enzyme inhibition to cellular efficacy and target validation.

The true power of this scaffold lies in its adaptability. As our understanding of cancer biology deepens, this intermediate can be used to develop inhibitors against newly identified kinase targets or to design next-generation molecules like Proteolysis Targeting Chimeras (PROTACs) that co-opt the cell's own machinery to degrade disease-causing proteins. By combining rational design with the rigorous experimental workflows described herein, researchers can continue to unlock the full potential of the pyrazolopyrimidine core in the fight against cancer and other diseases.

References

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Vertex AI Search.
  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Biocompare.
  • Cancer Cell-Based Assays. Charles River.
  • Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl... ResearchGate.
  • Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. PubMed - NIH.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. heteroletters.org.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine. Vulcanchem.
  • A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. Benchchem.
  • 5 Assays for Testing Adoptive Cell Therapy Quality. Axion Biosystems.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC.
  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry - ACS Publications.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ScienceDirect.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. Available at:

  • CAS 42754-96-1: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. CymitQuimica.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH.
  • Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening. PubMed.

Sources

Application

application of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine in agrochemical research

An In-Depth Guide to the Agrochemical Applications of the Pyrazolylpyrimidine Scaffold, Centered on 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Introduction: The Privileged Scaffold in Crop Protection Pyrazoles, five...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Agrochemical Applications of the Pyrazolylpyrimidine Scaffold, Centered on 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Introduction: The Privileged Scaffold in Crop Protection

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1][2] Their versatile chemical nature allows for extensive structural modifications, leading to a wide array of derivatives with potent biological activities.[2][3] When fused or linked to a pyrimidine ring, they form the pyrazolylpyrimidine scaffold, a "privileged" structure that is a recurring and highly successful motif in the discovery of fungicides, herbicides, and insecticides.[1][3]

This guide focuses on the agrochemical research applications of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine , a key synthetic intermediate. While specific public data on this exact molecule is limited, its structural components are emblematic of a vast class of active compounds. The chloro-substituent at the 4-position of the pyrimidine ring serves as an excellent reactive handle for synthetic chemists, allowing for the introduction of diverse functional groups to fine-tune biological activity.[4] The 3-methyl-pyrazolyl moiety at the 2-position is crucial for interaction with specific biological targets in pests, weeds, and fungi.

This document, intended for researchers and scientists in agrochemical development, will provide a comprehensive overview of the principles, protocols, and synthetic strategies for leveraging this molecular framework. We will use well-documented, structurally related analogues to illustrate the potent potential of this chemical class.

Part 1: Strategic Importance in Agrochemical Discovery

The pyrazolylpyrimidine core is a versatile platform for generating compounds with distinct modes of action, primarily determined by the nature of the substituents on both the pyrazole and pyrimidine rings.

  • Fungicidal Activity : A significant number of pyrazolylpyrimidine derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, proving highly effective against a broad spectrum of plant diseases.[1]

  • Herbicidal Activity : In weed science, this scaffold is prominent in the development of herbicides that inhibit critical plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS), leading to effects like bleaching and growth inhibition.[3][5][6]

  • Insecticidal Activity : Though less common for this specific sub-class, other pyrazole derivatives like Fipronil demonstrate potent insecticidal activity by targeting the nervous system, highlighting the scaffold's broad biological potential.[1]

The general workflow for developing novel agrochemicals from an intermediate like 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine follows a structured, multi-stage process.

G cluster_0 Synthesis & Library Development cluster_1 Screening & Evaluation cluster_2 Optimization & Field Trials A Core Intermediate Synthesis (e.g., 4-Chloro-2-(3-methyl-1H- pyrazol-1-yl)pyrimidine) B Derivative Library Synthesis (Nucleophilic Substitution at C4-Cl) A->B Introduce Diversity C Primary In Vitro Screening (Fungicidal, Herbicidal Assays) B->C D Secondary Greenhouse Trials (Whole Plant Efficacy) C->D E Lead Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Field Trials (Real-World Performance) F->G H Product Development G->H

Caption: Agrochemical R&D workflow from intermediate to product.

Part 2: Application in Fungicide Research & Development

Many pyrazole-based fungicides derive their efficacy from the inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain, which halts ATP production and leads to fungal cell death.[1]

path cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Inhibitor Pyrazole-Carboxamide Fungicide (e.g., SDHIs) Inhibitor->ComplexII  Inhibition G cluster_pathway Carotenoid Biosynthesis Pathway cluster_result Physiological Effect Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Bleaching Bleaching & Plant Death HPPD->Bleaching PDS PDS Enzyme Plastoquinone->PDS Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Herbicides Pyrazole Herbicides (HPPD Inhibitors) Herbicides->HPPD  Inhibition

Caption: Mechanism of action for HPPD-inhibiting herbicides.

Protocol 2: Root Growth Inhibition Assay for Herbicidal Screening

Causality: This protocol provides a robust method for quantifying the pre-emergent herbicidal activity of test compounds by measuring their effect on root elongation, a critical process for seedling establishment. It is highly sensitive and allows for the determination of IC₅₀ (half-maximal inhibitory concentration) values.

Materials:

  • Test compounds dissolved in acetone or DMSO.

  • Filter paper (e.g., Whatman No. 1).

  • Petri dishes (90 mm).

  • Seeds of a model weed (e.g., foxtail millet, Pennisetum alopecuroides). [5]* Growth chamber with controlled light and temperature.

  • Tween-20 or similar surfactant.

Procedure:

  • Seed Sterilization & Germination: Surface sterilize seeds with a brief wash in 1% sodium hypochlorite, rinse thoroughly with sterile water, and allow them to germinate on moist filter paper in the dark for 24-48 hours until radicles just emerge.

  • Treatment Solution Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent containing 0.1% Tween-20. Final concentrations might range from 1 to 100 mg/L.

  • Assay Setup: Place a sheet of filter paper in each Petri dish. Add 2 mL of the respective treatment solution (or a solvent-only control) to each dish.

  • Seed Placement: Carefully arrange 10-15 uniformly germinated seeds on the moist filter paper in each dish.

  • Incubation: Seal the dishes and place them vertically in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) to encourage downward root growth.

  • Data Collection: After 72 hours, scan or photograph the plates. Use image analysis software (like ImageJ) to measure the length of the primary root for each seedling.

  • Analysis: Calculate the average root length for each treatment and express it as a percentage of the control. Determine the IC₅₀ value using regression analysis.

Data Presentation:

Structure-activity relationships can be explored by comparing the IC₅₀ values of different derivatives.

Compound IDR-Group at C4-PyrimidineTarget WeedRoot Growth IC₅₀ (mg L⁻¹)Source
6a N-ethyl-aminePennisetum alopecuroides1.90[5]
5h prop-2-yn-1-yloxyPennisetum alopecuroides> 50 (low activity)[6]
6b N-propyl-aminePennisetum alopecuroides2.54[5]
5j but-2-yn-1-yloxyPennisetum alopecuroides> 50 (low activity)[6]

Note: Data illustrates that for this scaffold, an amino group at C4 confers root growth inhibition, while an alkynyloxy group confers bleaching activity via a different mechanism (chlorophyll inhibition). [5]

References

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Heteroletters.org.
  • Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl... ResearchGate. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities. PubMed. [Link]

  • Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. PubMed. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. IUCr. [Link]

  • Pyrazole fungicide composition - CN104705327A.
  • Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors. PubMed. [Link]

  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. PMC. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science. [Link]

  • 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. NIH. [Link]

  • Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles. ResearchGate. [Link]

  • The Chemistry of Pyrazolopyrimidines and their Applications. TSI Journals. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]

  • Pyrazole Chemistry in Crop Protection. HETEROCYCLES. [Link]

Sources

Method

Application Note: Laboratory Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Abstract This guide details the high-fidelity synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine , a critical scaffold in kinase inhibitor development (e.g., EGFR, JAK). While the direct nucleophilic aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the high-fidelity synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine , a critical scaffold in kinase inhibitor development (e.g., EGFR, JAK). While the direct nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine is a common entry point, it suffers from poor regioselectivity, typically favoring the C4-substituted isomer.[1] This protocol presents a regiochemically assured pathway  utilizing a protection-deprotection strategy to exclusively target the C2-position for the pyrazole moiety while preserving the C4-chloride for downstream diversification.

Strategic Analysis & Retrosynthesis

The Regioselectivity Paradox

The core challenge in synthesizing 2,4-disubstituted pyrimidines is the inherent reactivity difference between the C2 and C4 positions. In 2,4-dichloropyrimidine:

  • C4 Position: Highly electrophilic due to the para-like resonance contribution from N1 and N3. It is the primary site for nucleophilic attack (approx. 9:1 preference over C2).

  • C2 Position: Less reactive. Direct reaction with 3-methylpyrazole predominantly yields the unwanted 4-(3-methylpyrazol-1-yl)-2-chloropyrimidine.

Route Selection

To engineer the target 4-Chloro-2-(substituted) structure, we must invert the standard reactivity order.

  • Route A (Direct

    
    ):  High risk of regioisomeric mixtures; difficult chromatographic separation.
    
  • Route B (Cyclization): Construction of the pyrazole ring on a 2-hydrazinopyrimidine scaffold. Risk: Cyclization with 1,3-dicarbonyls often favors the 5-methyl isomer over the desired 3-methyl isomer due to condensation kinetics.

  • Route C (Protection Strategy - Recommended): Selective masking of the hyper-reactive C4 position, followed by C2 substitution, and subsequent regeneration of the C4-chloride. This method guarantees the 1,3-regiochemistry of the pyrazole and the correct position on the pyrimidine.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Target) Intermediate1 2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one Intermediate1->Target Chlorination (POCl3) Intermediate2 4-Methoxy-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Intermediate2->Intermediate1 Demethylation (HBr/AcOH) Precursor1 2-Chloro-4-methoxypyrimidine Precursor1->Intermediate2 SnAr (C2-Selective) SM1 2,4-Dichloropyrimidine SM1->Precursor1 Selective C4-Methoxylation SM2 3-Methyl-1H-pyrazole SM2->Intermediate2 Coupling

Figure 1: Retrosynthetic tree illustrating the protection-deprotection strategy to ensure regiochemical integrity.

Detailed Experimental Protocol

Step 1: Regioselective Synthesis of 2-Chloro-4-methoxypyrimidine

This step exploits the natural C4-selectivity of 2,4-dichloropyrimidine to install a "masking" group.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (MeOH).

  • Mechanism:

    
     at C4.[2]
    
  • Protocol:

    • Dissolve 2,4-dichloropyrimidine (10 g, 67.1 mmol) in anhydrous MeOH (100 mL) at 0°C.

    • Add NaOMe (0.5 M in MeOH, 140 mL) dropwise over 30 minutes. Crucial: Maintain 0°C to prevent bis-substitution.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.[3]

    • Workup: Quench with water (50 mL). Concentrate to remove MeOH. Extract aqueous residue with DCM (3 x 50 mL). Dry over

      
       and concentrate.
      
    • Yield: ~85-90%.

    • Data: The product is predominantly the 4-methoxy isomer. (Note: Minor 2-methoxy isomer may form; recrystallization from hexane can improve purity if needed).

Step 2: C2-Substitution with 3-Methylpyrazole

With C4 blocked, the C2-chloride is forced to react. Since C2 is deactivated by the electron-donating methoxy group, a strong base and polar aprotic solvent are required.

  • Reagents: 2-Chloro-4-methoxypyrimidine (1.0 eq), 3-Methyl-1H-pyrazole (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF.

  • Regiochemistry Note: 3-Methylpyrazole anion attacks via the nitrogen distal to the methyl group (N1) to minimize steric clash with the pyrimidine ring, favoring the desired 3-methyl-1-yl isomer over the 5-methyl isomer.

  • Protocol:

    • Suspend NaH (1.5 eq) in anhydrous DMF (5 mL/g substrate) under Argon at 0°C.

    • Add 3-Methylpyrazole (1.2 eq) dropwise. Stir 30 min until gas evolution ceases (Formation of pyrazolate anion).

    • Add 2-Chloro-4-methoxypyrimidine (1.0 eq) dissolved in minimal DMF.

    • Heat to 80-90°C for 4-6 hours. The electron-rich pyrimidine requires thermal energy for the

      
       to proceed.
      
    • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter or extract with EtOAc.[4][5]

    • Purification: Flash chromatography (0-50% EtOAc/Hexane).

    • Target Intermediate: 4-Methoxy-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Step 3: Demethylation to 2-(3-Methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one

Conversion of the methoxy group to the hydroxyl (tautomeric ketone) prepares the C4 position for chlorination.

  • Reagents: HBr (33% in AcOH) or TMSI (Trimethylsilyl iodide).

  • Protocol (HBr Method):

    • Dissolve Step 2 product in acetic acid.

    • Add 33% HBr/AcOH (5 eq).

    • Heat to 60°C for 2-4 hours.

    • Workup: Concentrate to dryness. Neutralize with sat.

      
      . The hydroxypyrimidine (pyrimidinone) will precipitate.[6] Filter and dry.[4][7][8]
      
Step 4: Chlorination to Target

Regeneration of the C4-chloride using Phosphorus Oxychloride.

  • Reagents:

    
     (excess), 
    
    
    
    -Diethylaniline or DIPEA (cat.).
  • Protocol:

    • Suspend the pyrimidinone from Step 3 in

      
       (5-10 vol).
      
    • Add

      
      -Diethylaniline (1.0 eq) to catalyze the reaction and scavenge HCl.
      
    • Reflux (105°C) for 2-3 hours. The solution should become clear.

    • Workup (Safety Critical): Cool to RT. Pour slowly into a stirred mixture of ice and sat.

      
       . Caution: Exothermic hydrolysis of 
      
      
      
      .
    • Extract with DCM. Dry (

      
      ) and concentrate.
      
    • Final Purification: Flash chromatography (Hexane/EtOAc).

Key Data Summary

ParameterValue / Observation
Target Formula

MW 194.62 g/mol
Appearance White to off-white solid
Step 1 Yield 85-90% (C4-OMe)
Step 2 Selectivity >95% C2-substitution (C4 blocked)
Regiochemistry 3-Methyl isomer favored >10:1 over 5-methyl due to sterics.
Storage Store at -20°C, hygroscopic.

Troubleshooting & Critical Parameters

  • Isomer Identification: Distinguishing the 3-methyl vs. 5-methyl pyrazole isomers is difficult by MS. Use NOESY NMR .

    • 3-Methyl isomer: NOE correlation observed between Pyrazole-H4 and Pyrimidine-H (C2/C6). The Methyl group is far from the pyrimidine ring.

    • 5-Methyl isomer: Strong NOE between Pyrazole-Methyl and Pyrimidine ring protons.

  • Moisture Sensitivity: Step 2 (NaH) and Step 4 (

    
    ) are strictly anhydrous. Moisture in Step 4 leads to reversion to the starting pyrimidinone.
    

References

  • Regioselectivity of 2,4-Dichloropyrimidine

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Pyrazolyl-Pyrimidine Synthesis (Thiouracil Route Comparison)

    • Title: Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine.
    • Source: Heteroletters (via ResearchG
    • URL:[Link]

  • General Reactivity of Chloropyrimidines

    • Title: Regioselective Reactions of 2,4-Dichloropyrimidines.[1][2][9][10]

    • Source: BenchChem Technical Support.[3]

Sources

Application

Application Note: Cell-Based Evaluation of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Executive Summary & Biological Context 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine represents a "privileged scaffold" in medicinal chemistry, widely utilized in the design of ATP-competitive inhibitors for kinases su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine represents a "privileged scaffold" in medicinal chemistry, widely utilized in the design of ATP-competitive inhibitors for kinases such as JAK (Janus Kinase) , Src , and Abl , as well as inhibitors of dihydroorotate dehydrogenase (DHODH) .[1]

While often employed as a reactive intermediate (where the C4-chlorine is displaced by an amine to generate the final drug), this scaffold itself possesses intrinsic biological activity that warrants evaluation, particularly in fragment-based drug discovery (FBDD) or covalent inhibitor screening.[1] The C4-chloro substituent renders the pyrimidine ring electrophilic, potentially allowing for covalent modification of cysteine residues in target proteins, or serving as a baseline for structure-activity relationship (SAR) studies.[1]

This guide details the protocol for evaluating the antiproliferative potency and target engagement of this compound in a relevant cancer cell model (e.g., K562 leukemia cells), focusing on the JAK/STAT signaling axis common to this chemical class.

Mechanism of Action & Signaling Pathway

The pyrazolyl-pyrimidine core mimics the adenine ring of ATP, allowing it to bind the hinge region of kinase domains. The presence of the electrophilic 4-chloro group suggests two potential modes of action in a cellular context:[1]

  • Reversible Binding: Competitive inhibition at the ATP-binding site (if the Cl group fits the hydrophobic pocket).[1]

  • Covalent Modification: Nucleophilic attack by a cysteine residue (e.g., in the solvent-front or P-loop) on the C4 position, leading to irreversible inhibition.[1]

Pathway Visualization: JAK/STAT Signaling

The following diagram illustrates the canonical pathway often targeted by pyrimidine-based inhibitors. The compound is hypothesized to intercept the phosphorylation cascade at the JAK protein level.

JAK_STAT_Pathway Ligand Cytokine (IL-6/IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor 4-Chloro-2-(3-methyl -1H-pyrazol-1-yl)pyrimidine Inhibitor->JAK Inhibition (ATP/Covalent) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Proliferation/Survival) Nucleus->Transcription Promoter Binding

Figure 1: Schematic of the JAK/STAT pathway.[1][2][3] The compound (black diamond) targets the JAK kinase ATP-binding pocket, preventing STAT phosphorylation and subsequent transcriptional activation.[1]

Experimental Design & Pre-Assay Preparation

Compound Handling and Solubility

The 4-chloro substituent makes this compound susceptible to hydrolysis in aqueous buffers over time.[1] Immediate preparation of working solutions is critical.

  • Molecular Weight: ~194.62 g/mol [1]

  • Stock Solvent: DMSO (Dimethyl sulfoxide).[4]

  • Solubility: Soluble up to 50 mM in DMSO.

  • Storage: Store powder at -20°C. Store DMSO stock at -80°C (avoid freeze-thaw cycles due to potential hydrolysis).

Preparation Protocol:

  • Weigh 1.95 mg of compound.

  • Dissolve in 100 µL of sterile DMSO to create a 100 mM Master Stock .

  • Vortex for 30 seconds to ensure complete solubilization.

  • Verify clarity; if turbid, sonicate for 1 minute.

Cell Line Selection
  • Primary Model: K562 (CML) or HEL (Erythroleukemia). These lines are driven by constitutive kinase activity (BCR-ABL or JAK2 V617F) and are highly sensitive to pyrimidine-based kinase inhibitors.[1]

  • Control Line: PBMCs (Peripheral Blood Mononuclear Cells) or HS-27 (Fibroblasts) to assess off-target toxicity.[1]

Protocol A: Dose-Response Cell Viability Assay (IC50)[1]

This assay quantifies the antiproliferative effect using an ATP-based readout (e.g., CellTiter-Glo®) or tetrazolium reduction (MTT/MTS).[1]

Reagents
  • K562 Cells in RPMI-1640 + 10% FBS.[1]

  • Assay Reagent: CellTiter-Glo (Promega) or CCK-8 (Dojindo).[1]

  • 96-well white-walled plates (for luminescence) or clear plates (for colorimetry).[1]

  • Positive Control: Ruxolitinib (JAK inhibitor) or Imatinib (ABL inhibitor).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest K562 cells in log-phase growth (viability >95%).

  • Dilute cells to 5,000 cells/well in 90 µL of fresh medium.

  • Dispense 90 µL into the 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow acclimation.

Step 2: Compound Treatment (Serial Dilution)

  • Prepare a 200x dilution series in a 96-well V-bottom plate (DMSO only).

    • Start: 10 mM (Final assay conc: 50 µM).

    • Dilution Factor: 1:3 (8 points).

  • Dilute the 200x DMSO stocks 1:10 into culture medium (Intermediate Plate, 20x).

  • Add 10 µL of the 20x intermediate solution to the assay plate (Final DMSO = 0.5%).

    • Note: Include "DMSO Only" (0% inhibition) and "Staurosporine" (100% inhibition) controls.

Step 3: Incubation & Readout [1]

  • Incubate treated cells for 72 hours .

  • Equilibrate the plate to room temperature (30 min).

  • Add 100 µL of CellTiter-Glo reagent to each well.[1]

  • Shake orbitally for 2 minutes (lysis).

  • Incubate 10 minutes (signal stabilization).

  • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis (Table 1)
ParameterFormula/MethodAcceptance Criteria
Normalization

CV% < 10% for replicates
IC50 Calculation 4-Parameter Logistic Regression (4PL)

Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Protocol B: Target Engagement (Western Blot)

To confirm the compound inhibits the intended pathway (e.g., JAK/STAT), we measure the phosphorylation status of downstream effectors.

Experimental Setup
  • Seeding: Seed

    
     K562 cells in 6-well plates (2 mL/well).
    
  • Starvation: Incubate in serum-free RPMI for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat with compound at IC90 concentration (determined from Protocol A) for 1 hour .

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes (to activate JAK/STAT).

Lysis & Detection[1]
  • Wash cells with ice-cold PBS containing 1 mM Na₃VO₄ (phosphatase inhibitor).[1]

  • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Clarify lysate (14,000 x g, 10 min, 4°C).

  • Perform SDS-PAGE and transfer to PVDF membrane.[1]

  • Primary Antibodies:

    • Anti-pSTAT3 (Tyr705) or Anti-pSTAT5 (Tyr694) [1:1000].

    • Anti-Total STAT3/5 [1:1000] (Loading Control).

    • Anti-GAPDH [1:5000] (Housekeeping).

Expected Result: A dose-dependent decrease in pSTAT bands relative to Total STAT indicates successful kinase inhibition.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound insolubility at high conc.[1]Do not exceed 50 µM final conc. Ensure DMSO < 0.5%.
High Background Signal Edge effect or evaporation.Fill outer wells with PBS. Use breathable seals.
No Inhibition Observed Compound hydrolysis (Cl- instability).[1]Prepare fresh stocks immediately before use. Check structure by LC-MS.
Variable IC50 Cell density too high.Ensure cells are in log phase; reduce seeding density.

References

  • VulcanChem. (2025). Product Data: 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine.[1][5][6] Retrieved from

  • TargetMol. (2024). In Vivo Formulation and Stability of Chloropyrimidine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Retrieved from

  • MDPI. (2021). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. Retrieved from

  • American Chemical Society (ACS). (2021).[7] Sulfone Displacement Approach for Large-Scale Synthesis of Pyrazolyl-Pyrimidine Derivatives. Organic Process Research & Development. Retrieved from

Sources

Method

derivatization of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine for library synthesis

Application Note: Divergent Derivatization of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine for High-Throughput Library Synthesis Executive Summary & Strategic Rationale The pyrimidine scaffold is a core component in n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine for High-Throughput Library Synthesis

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a core component in numerous pharmaceuticals and agrochemicals[1]. Within combinatorial chemistry and drug discovery, 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine serves as a highly privileged, bifunctional building block. The strategic value of this scaffold lies in its dual nature:

  • The 3-methyl-1H-pyrazol-1-yl moiety (C2): Acts as a potent bidentate hydrogen-bond acceptor motif. This structural feature is frequently exploited in the design of kinase inhibitors, including ALK5 inhibitors, to satisfy critical hinge-binding interactions in the ATP-binding pocket[2].

  • The Chlorine atom (C4): Serves as a highly reactive electrophilic center, primed for rapid functionalization via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling.

This application note provides a comprehensive, self-validating guide for the derivatization of this scaffold, enabling the rapid generation of diverse chemical libraries.

Mechanistic Insights & Causality (E-E-A-T)

The Electronic Tuning of the SNAr Pathway

Nucleophilic substitution on unactivated pyrimidines can be sluggish. However, quantum mechanical (QM) analyses demonstrate that substituents on the pyrimidine ring profoundly influence the Lowest Unoccupied Molecular Orbital (LUMO) distribution, which dictates both reactivity and regioselectivity[3].

The 1H-pyrazol-1-yl group at the C2 position acts as a strong electron-withdrawing group via induction. This electronic tuning significantly lowers the LUMO energy at the C4 position. When a nucleophile approaches, this lowered LUMO facilitates the rapid formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex)[1]. Consequently, the SNAr reaction at C4 proceeds with exceptional efficiency, often at room temperature, which prevents the thermal degradation typically associated with forcing conditions[4].

Overcoming Steric Hurdles with Transition Metals

While primary and unhindered secondary aliphatic amines readily undergo SNAr, weaker nucleophiles (e.g., anilines) or sterically encumbered amines often stall. To bypass this, Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling is employed. These methods exploit the low bond dissociation energy of the activated C(sp2)-Cl bond, shifting the mechanism from addition-elimination to oxidative addition/reductive elimination.

Experimental Workflows & Logical Relationships

Workflow Core Core Scaffold: 4-Chloro-2-(3-methyl-1H- pyrazol-1-yl)pyrimidine SNAr SNAr Pathway (Aliphatic Amines/Alcohols) Core->SNAr Base, Heat Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd cat., Base Buchwald Buchwald-Hartwig (Anilines/Amides) Core->Buchwald Pd cat., Ligand Lib_SNAr C4-Aliphatic Derivatives SNAr->Lib_SNAr Lib_Suz C4-Aryl Derivatives Suzuki->Lib_Suz Lib_Buch C4-Anilino Derivatives Buchwald->Lib_Buch Screening High-Throughput Biological Screening Lib_SNAr->Screening Lib_Suz->Screening Lib_Buch->Screening

Figure 1. Divergent library synthesis workflow from the core pyrimidine scaffold.

Mechanism Reactant Activated Pyrimidine (Low LUMO at C4) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Addition Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product C4-Substituted Product + HCl Meisenheimer->Product Elimination

Figure 2. SNAr addition-elimination mechanism driven by LUMO localization at C4.

Quantitative Data Presentation

To facilitate high-throughput library generation, the following condition matrix summarizes the optimal parameters for derivatizing the C4 position based on the nucleophile class. Recent advancements also highlight the use of PEG-400 as an efficient, green medium for SNAr on nitrogen-containing heterocycles[5].

Table 1: Condition Matrix for C4-Derivatization

TransformationNucleophile ClassOptimal SolventBase / Catalyst SystemTemp (°C)Expected Yield (%)
SNAr Primary Aliphatic AminesNMP or PEG-400DIPEA (2.0 eq)25 - 6085 - 95
SNAr Secondary Aliphatic AminesNMPDIPEA (2.5 eq)80 - 10075 - 90
Buchwald-Hartwig Anilines / Hindered Amines1,4-DioxaneCs₂CO₃ / Pd₂(dba)₃, Xantphos10065 - 85
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids1,4-Dioxane / H₂OK₂CO₃ / Pd(dppf)Cl₂9070 - 95

Experimental Protocols

Protocol A: High-Throughput SNAr with Aliphatic Amines

Causality of Choice: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine to minimize competitive nucleophilic attack by the base itself. NMP is chosen as the solvent due to its high dielectric constant, which effectively stabilizes the polar Meisenheimer transition state[1].

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL reaction vial, dispense 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 mmol, 1.0 eq).

  • Solvent & Base Addition: Add 3.0 mL of anhydrous NMP, followed by DIPEA (2.0 mmol, 2.0 eq). Stir until complete dissolution is achieved.

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial and stir at 60 °C (for primary amines) or 90 °C (for secondary amines) for 2–4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS.

    • Diagnostic Check: If LC-MS at t=2h shows a mass corresponding to [M+OH]⁺ instead of the desired product, this indicates competitive hydrolysis. The researcher must verify the anhydrous nature of the solvent and nucleophile.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove the NMP solvent.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling in Array Format

Causality of Choice: Pd(dppf)Cl₂ is utilized because its large bite angle facilitates the reductive elimination step, which can otherwise be sluggish for electron-rich pyrimidine products. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic scaffold and the inorganic base (K₂CO₃), which is required to activate the boronic acid into the reactive boronate species.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 mmol, 1.0 eq), the corresponding aryl boronic acid (1.5 mmol, 1.5 eq), and K₂CO₃ (3.0 mmol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes.

    • Diagnostic Check: The presence of a homocoupled boronic acid byproduct (biaryl) in the final LC-MS trace indicates excessive oxygen in the system. Strict sparging is mandatory.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vial immediately under Argon.

  • Reaction: Heat the mixture at 90 °C in a heating block for 4 hours, or subject to microwave irradiation at 110 °C for 20 minutes.

  • Work-up: Dilute with EtOAc (15 mL) and filter the biphasic mixture through a pad of Celite to remove palladium black. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to yield the pure C4-aryl derivative.

References

  • Organic Chemistry Portal. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." URL:[Link]

  • National Institutes of Health (PMC). "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." URL: [Link]

  • National Institutes of Health (PubMed). "Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring." URL: [Link]

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Abstract This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a key building block in modern medicinal chemistry. Pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a key building block in modern medicinal chemistry. Pyrimidine and pyrazole moieties are prevalent scaffolds in a vast array of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2][3] The described process is designed for large-scale production, emphasizing operational safety, process control, and high-purity output. The synthesis proceeds via the chlorination of 2-hydroxypyrimidine followed by a regioselective nucleophilic aromatic substitution (SₙAr) with 3-methyl-1H-pyrazole. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering field-proven insights into reaction optimization, work-up, purification, and safety management.

Introduction and Strategic Rationale

The fusion of pyrimidine and pyrazole heterocycles creates a privileged structural motif in drug discovery.[4] The target compound, 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, serves as a versatile intermediate. The chlorine atom at the C4 position acts as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions, allowing for the rapid generation of diverse compound libraries.[5][6]

The presented synthetic strategy was chosen for its efficiency, scalability, and use of readily available starting materials.[7] The process is divided into two main stages:

  • Preparation of the 2,4-Dichloropyrimidine Intermediate: Conversion of the commercially available 2,4-dihydroxypyrimidine (uracil) to the highly reactive 2,4-dichloropyrimidine using phosphorus oxychloride (POCl₃). This is a standard and reliable method for activating the pyrimidine core.[8][9]

  • Regioselective Nucleophilic Aromatic Substitution (SₙAr): Reaction of 2,4-dichloropyrimidine with 3-methyl-1H-pyrazole. The key to this step is controlling the regioselectivity. The C4 position of the 2,4-dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective displacement of the C4-chloro group, yielding the desired product.

This document provides detailed protocols, mechanistic insights, safety procedures, and data interpretation guidelines to ensure successful and safe execution on a laboratory or pilot-plant scale.

Overall Synthetic Pathway & Mechanism

The two-step synthesis transforms an inexpensive commodity chemical, uracil, into the high-value pyrazolyl-pyrimidine intermediate.

Caption: Overall two-step synthetic reaction pathway.

Mechanistic Consideration: The second step is a classic SₙAr reaction. The base deprotonates the pyrazole's N-H proton, creating a potent nucleophile. This attacks the electron-deficient C4 carbon of the dichloropyrimidine ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then collapses, expelling the chloride leaving group to restore aromaticity and yield the final product.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any work.

Reagent NameCAS NumberMolecular Weight ( g/mol )Key Hazards
2,4-Dihydroxypyrimidine (Uracil)66-22-8112.09Irritant
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Highly Corrosive, Toxic, Water-Reactive
3-Methyl-1H-pyrazole1453-58-382.10Harmful, Irritant
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.21Serious Eye Irritation
N,N-Dimethylformamide (DMF)68-12-273.09Reproductive Toxin, Irritant
Toluene108-88-392.14Flammable, Health Hazard
Ethyl Acetate (EtOAc)141-78-688.11Flammable, Eye Irritant
Hexanes110-54-386.18Flammable, Health Hazard
Sodium Bicarbonate (NaHCO₃)144-55-884.01None
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37None

Detailed Experimental Protocols

PART A: Large-Scale Synthesis of 2,4-Dichloropyrimidine (Intermediate)

Expert Insight: This procedure involves handling phosphorus oxychloride, a highly hazardous substance. The reaction must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). The work-up requires a slow, controlled quench to manage the exothermic reaction with water.

Protocol:

  • Reaction Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing aqueous NaOH), and a temperature probe.

  • Charging Reagents: Under an inert atmosphere (N₂), charge the flask with 2,4-dihydroxypyrimidine (uracil) (224 g, 2.0 mol).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (POCl₃) (1.2 L, 12.9 mol, 6.45 eq) to the flask. The addition will form a slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring. Maintain reflux for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:7 Ethyl Acetate/Hexanes eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Post-Reaction Distillation: Once the reaction is complete, cool the mixture to below 60 °C. Arrange for simple distillation under vacuum to recover the excess POCl₃. This step is crucial for safety and minimizing waste during the quench.

  • Work-up (Quenching): Cool the remaining viscous residue in an ice-water bath. EXTREME CAUTION: Slowly and carefully add the residue to a separate large vessel containing crushed ice (approx. 4 kg) with vigorous stirring. This is a highly exothermic process. Control the rate of addition to keep the internal temperature below 20 °C.

  • Extraction: Once the quench is complete, transfer the aqueous mixture to a large separatory funnel. Extract the product with toluene (3 x 800 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (1 L), saturated sodium bicarbonate (NaHCO₃) solution (1 L) until effervescence ceases, and finally with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield 2,4-dichloropyrimidine as a low-melting solid or oil.

ParameterExpected Value
Yield 240-270 g (80-90%)
Purity (by GC-MS) >97%
Appearance Colorless to pale yellow oil/solid
PART B: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Expert Insight: The success of this SₙAr reaction hinges on ensuring anhydrous conditions to prevent side reactions and using a suitable base to activate the pyrazole nucleophile. The regioselectivity is driven by the electronics of the pyrimidine ring, making the C4 position the primary site of attack.

Protocol:

  • Reaction Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a reflux condenser under an inert atmosphere (N₂).

  • Charging Reagents: To the flask, add 3-methyl-1H-pyrazole (156 g, 1.9 mol, 1.05 eq), anhydrous potassium carbonate (K₂CO₃) (375 g, 2.7 mol, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (2.0 L).

  • Addition of Intermediate: Stir the mixture and add a solution of 2,4-dichloropyrimidine (270 g, 1.81 mol, 1.0 eq) in DMF (200 mL) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain for 8-12 hours.

  • In-Process Control (IPC): Monitor the disappearance of the 2,4-dichloropyrimidine starting material by TLC or HPLC.

  • Work-up (Quenching & Precipitation): After cooling the reaction to room temperature, pour the mixture slowly into a large beaker containing 10 L of ice-cold water with stirring. A precipitate will form.

  • Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove DMF and inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.

Purification by Recrystallization
  • Transfer the crude, dried solid to a suitable flask.

  • Add a minimal amount of hot isopropanol or ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterExpected Value
Yield (after recrystallization) 270-315 g (77-90%)
Purity (by HPLC) >99%
Appearance White to off-white crystalline solid
Melting Point Approx. 95-98 °C (based on similar compounds)

Process Workflow and Safety

Overall Experimental Workflow

The following diagram outlines the logical flow of operations from starting materials to the final, purified product.

Caption: Step-by-step experimental workflow diagram.

Critical Safety and Hazard Management

All operations must be conducted following a thorough hazard analysis.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water.[7][10] Always handle in a certified chemical fume hood. Wear heavy-duty acid-resistant gloves (e.g., butyl rubber), a chemical-resistant apron, and a full-face shield. Ensure a supply of sodium bicarbonate is nearby for spill neutralization.

  • Solvents: Toluene and DMF are hazardous.[11] DMF is a suspected reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area and wear appropriate gloves.

  • Exothermic Reactions: The quenching of POCl₃ is highly exothermic. Use an ice bath and add the reaction mixture to ice slowly and in a controlled manner to prevent dangerous temperature spikes and splashing.[12][13]

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory throughout the process.[14][15]

  • Waste Disposal: All chemical waste, including aqueous and organic layers from work-ups, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Talamadla, M. K., et al. (2025). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl.... J MOL STRUCT. Available at: [Link]

  • Heteroletters. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

  • BASF. (2026). Safety data sheet. Available at: [Link]

  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET. Available at: [Link]

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • Recent discoveries and development towards its medicinal impact. (2024). Pyrimidine derivatives. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrimidine derivatives.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available at: [Link]

  • ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. Available at: [Link]

  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]

  • ACS Publications. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • TSI Journals. (n.d.). The chemistry of pyrazolopyrimidines and their applications. Available at: [Link]

  • PMC. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

Introduction: Welcome to the technical support guide for the synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine. This key intermediate is crucial in the development of various pharmacologically active molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine. This key intermediate is crucial in the development of various pharmacologically active molecules. Its efficient synthesis is paramount for advancing research and development timelines. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges, thereby improving yield, purity, and overall process efficiency.

Section 1: Recommended Synthesis Protocol

The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine is typically achieved via a two-step process. The following protocol is a validated starting point, which can be optimized based on the troubleshooting guidance in the subsequent sections.

Step 1: Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one

This step involves a nucleophilic aromatic substitution (SNAr) reaction where 3-methylpyrazole displaces a chlorine atom on 2,4-dichloropyrimidine, followed by hydrolysis of the second chlorine.

Experimental Protocol:

  • Reagent Preparation: To a solution of 3-methylpyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g of pyrazole), add Potassium Carbonate (K₂CO₃, 1.5 eq) in one portion.

  • Reaction Initiation: Stir the suspension at room temperature for 20 minutes. Add a solution of 2,4-dichloropyrimidine (1.05 eq) in DMF dropwise over 30 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the 2,4-dichloropyrimidine spot indicates completion.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and pour it into ice-cold water (50 mL).

    • The resulting precipitate is the intermediate 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. For the purpose of this protocol, we proceed directly to the hydrolysis.

    • Add 2M Hydrochloric Acid (HCl) until the pH is ~2.

    • Heat the mixture to 60 °C for 2-3 hours to facilitate the hydrolysis of the C4-Cl bond.

    • Cool the solution and neutralize with 2M Sodium Hydroxide (NaOH) to pH ~7.

    • The white precipitate of 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination to 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

The hydroxyl group of the pyrimidinone is converted to the target chloro group using a standard chlorinating agent.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one (1.0 eq).

  • Chlorination: Add phosphorus oxychloride (POCl₃, 5-10 eq) slowly at 0 °C. The POCl₃ can often serve as both the reagent and the solvent.[1][2][3]

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The solid should completely dissolve.

  • Monitoring: The reaction can be monitored by quenching a small aliquot in ice water and analyzing the precipitate by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃ until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an Ethyl Acetate/Hexane gradient to yield the final product.[4]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield or Stalled Reaction in Step 1 (SNAr)

  • Q1: My SNAr reaction between 2,4-dichloropyrimidine and 3-methylpyrazole is slow, incomplete, or results in a low yield. What factors should I investigate?

    A1: This is a common challenge in SNAr reactions involving azoles. The nucleophilicity of the pyrazole and the reactivity of the dichloropyrimidine are key.

    • Causality—Base and Solvent System: The choice of base and solvent is critical. A stronger base like Sodium Hydride (NaH) can fully deprotonate the pyrazole, creating a more potent nucleophile. However, this also increases the risk of side reactions. The solvent must be polar and aprotic to solvate the cation of the base and facilitate the reaction.

    • Troubleshooting Steps:

      • Optimize the Base: If K₂CO₃ is ineffective, consider a stronger base. See the table below for a comparison.

      • Increase Temperature: If the reaction is stalling at 80-90 °C, cautiously increase the temperature to 100-110 °C, while monitoring for decomposition.

      • Ensure Anhydrous Conditions: Water can hydrolyze the dichloropyrimidine and consume the base. Ensure all reagents and solvents are dry.

    Table 1: Effect of Base/Solvent System on SNAr Reaction Yield (Illustrative)

    Base Solvent Typical Temperature (°C) Relative Reaction Rate Potential Issues
    K₂CO₃ DMF 80-100 Moderate Slow reaction, may require long times
    Cs₂CO₃ Acetonitrile 80 (Reflux) Moderate-Fast More expensive base
    NaH THF / DMF 25-60 Fast Highly reactive, requires strict anhydrous conditions, safety hazard (H₂ gas)

    | DBU | Acetonitrile | 60-80 | Moderate | Organic base, easy workup but can sometimes lead to side products |

Issue 2: Formation of Multiple Products in Step 1

  • Q2: My TLC/LC-MS analysis of the Step 1 reaction mixture shows multiple products. What are they and how can I improve selectivity?

    A2: Lack of regioselectivity is a primary concern. The 2,4-dichloropyrimidine has two reactive sites, and the 3-methylpyrazole can potentially react at two different nitrogen atoms (though N1 substitution is heavily favored).

    • Causality—Isomeric and Disubstituted Products: The main impurities are typically:

      • Regioisomer: 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine. The C4 position is generally more activated towards nucleophilic attack than the C2 position.

      • Disubstituted Product: 2,4-bis(3-methyl-1H-pyrazol-1-yl)pyrimidine. This forms if a second molecule of pyrazole reacts.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of 2,4-dichloropyrimidine (1.05-1.1 eq) to minimize the formation of the disubstituted product.

      • Lower Reaction Temperature: Higher temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

      • Purification: Careful column chromatography is often required to separate the desired C2-substituted intermediate from the C4-substituted regioisomer.

Diagram: Potential Impurity Pathways in Step 1

G DCP 2,4-Dichloropyrimidine P1 Desired Intermediate 4-Chloro-2-(pyrazol-1-yl)pyrimidine DCP:e->P1:w 1. MP, Base 2. H3O+ (hydrolysis of C4-Cl) P2 Regioisomeric Impurity 2-Chloro-4-(pyrazol-1-yl)pyrimidine DCP:e->P2:w Attack at C4 MP 3-Methylpyrazole P3 Disubstituted Impurity 2,4-bis(pyrazol-1-yl)pyrimidine P1:e->P3:w + 1 eq. MP G Start Low Yield in Step 2 CheckSM Is Starting Material (SM) present in crude product? Start->CheckSM CheckTarry Is crude product dark/tarry? CheckSM->CheckTarry No Action_Dry Action: Ensure SM is completely dry before reaction. CheckSM->Action_Dry Yes Action_Temp Action: Reduce reaction time. Use strict temperature control. CheckTarry->Action_Temp Yes End Proceed to Purification CheckTarry->End No Action_Increase Action: Increase POCl3 excess and/or add catalytic DMF. Action_Dry->Action_Increase Action_Time Action: Increase reflux time. Action_Increase->Action_Time Action_Time->End Action_Quench Action: Improve quenching. Cool before adding to ice. Action_Temp->Action_Quench Action_Quench->End G Reactant1 2,4-Dichloropyrimidine Intermediate 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one Reactant1->Intermediate K2CO3, DMF H3O+ workup (Step 1) Reactant2 3-Methylpyrazole Reactant2->Intermediate FinalProduct 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine Intermediate->FinalProduct POCl3, Reflux (Step 2)

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Welcome to the dedicated technical support guide for the chromatographic purification of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting strategies, and detailed protocols to overcome common challenges encountered during the purification of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure you achieve the highest possible purity for your downstream applications.

Introduction to the Purification Challenge

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a key building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. The primary challenges in its purification often stem from its moderate polarity and the potential for the formation of closely-related impurities during its synthesis, most notably regioisomers. This guide will provide a systematic approach to tackling these challenges using chromatographic techniques.

A key physicochemical property for a similar compound, 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine, is a predicted logP of 1.8, suggesting that our target molecule has a balanced lipophilicity suitable for both normal and reverse-phase chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and challenging impurity to remove during the purification of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine?

A1: The most significant impurity is often the regioisomer, 4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)pyrimidine. This arises from the reaction of 2-hydrazino-4-chloropyrimidine with the unsymmetrical 1,3-diketone, pentane-2,4-dione (acetylacetone), which can react at either carbonyl group.[2][3][4] These regioisomers typically have very similar polarities, making their separation by chromatography challenging.[5]

Q2: What is the best starting point for developing a column chromatography method for this compound?

A2: Based on the purification of structurally similar compounds, a normal-phase chromatography approach using silica gel is an excellent starting point.[1] A common mobile phase for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] A good initial mobile phase to screen via Thin Layer Chromatography (TLC) would be a 7:3 mixture of hexane:ethyl acetate.

Q3: Can 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine degrade on silica gel?

A3: Yes, chloropyrimidines can be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis of the chloro group or other degradation pathways.[6] It is crucial to monitor for degradation by TLC. If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Q4: Is reverse-phase HPLC a viable option for purifying this compound?

A4: Absolutely. Given its moderate polarity, reverse-phase HPLC is a powerful technique for achieving high purity, especially for separating it from more polar or non-polar impurities. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acidic modifier like formic acid to improve peak shape.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of the product from an impurity with a similar Rf/retention time. This is likely the regioisomer, 4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)pyrimidine, which has a very similar polarity.1. Optimize the mobile phase: Try a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio) to increase retention and potentially improve separation. You can also try adding a small percentage of a different solvent like dichloromethane to alter the selectivity. 2. Use a longer column: This increases the number of theoretical plates and can improve the resolution of closely eluting compounds. 3. Employ a shallow gradient: If using automated flash chromatography or HPLC, a very shallow gradient of the polar solvent can effectively separate isomers.
The product is streaking or tailing on the TLC plate and column. 1. The sample may be interacting too strongly with the acidic silanol groups on the silica gel. 2. The sample may be overloaded on the column.1. Deactivate the silica gel: Pre-treat the column by flushing it with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine, before loading your sample. 2. Reduce the sample load: As a general rule, the amount of crude material should be no more than 1-5% of the mass of the stationary phase.
The product appears to be degrading on the column (new, more polar spots appear on TLC of collected fractions). Chloropyrimidines can be unstable on acidic silica gel.1. Switch to a neutral stationary phase: Use neutral alumina instead of silica gel. 2. Use deactivated silica gel: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine. 3. Work quickly: Minimize the time the compound spends on the column by using flash chromatography.
The product does not move from the baseline (Rf ≈ 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If necessary, add a small amount of a more polar solvent like methanol.
The product runs with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine on a gram scale.

1. Materials and Reagents:

  • Crude 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, HPLC grade (optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware for chromatography

2. Mobile Phase Selection (TLC Analysis):

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of the crude material in dichloromethane and spot it on the TLC plates.

  • Develop the plates and visualize the spots under UV light (254 nm).

  • The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

3. Column Preparation:

  • Select a glass column of an appropriate size (a silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column and gently tap the column to ensure even packing.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading (Recommended for better separation): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply positive pressure (using a flash chromatography system or a pump) to achieve a steady flow rate.

  • Begin eluting with the mobile phase determined from the TLC analysis. If separation is difficult, a shallow gradient of increasing ethyl acetate can be used.

  • Collect fractions in test tubes or vials.

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Crude Product tlc TLC Analysis start->tlc good_sep Good Separation on TLC? tlc->good_sep purify Proceed with Column Chromatography good_sep->purify Yes optimize_solvent Optimize Mobile Phase (change solvent ratio or composition) good_sep->optimize_solvent No poor_sep Poor Separation on Column purify->poor_sep degradation Degradation Observed? purify->degradation pure_product Pure Product purify->pure_product Successful optimize_solvent->tlc check_loading Check Sample Loading (overloading?) poor_sep->check_loading check_packing Check Column Packing poor_sep->check_packing neutral_phase Use Neutral Alumina or Deactivated Silica degradation->neutral_phase Yes degradation->pure_product No neutral_phase->purify

Caption: A logical workflow for troubleshooting common issues during the chromatographic purification.

General Purification Scheme

purification_scheme cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Material Crude Material TLC Analysis TLC Analysis Crude Material->TLC Analysis Select Mobile Phase Select Mobile Phase TLC Analysis->Select Mobile Phase Prepare Column Prepare Column Select Mobile Phase->Prepare Column Load Sample Load Sample Prepare Column->Load Sample Elute Column Elute Column Load Sample->Elute Column Collect Fractions Collect Fractions Elute Column->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: A schematic overview of the flash chromatography purification process.

Summary of Starting Chromatographic Conditions

Technique Stationary Phase Mobile Phase (Starting Point) Detection Key Considerations
Normal-Phase Flash Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (7:3)UV (254 nm)Monitor for on-column degradation. Use dry loading for best resolution.
Reverse-Phase HPLC C18Water:Acetonitrile (1:1) + 0.1% Formic AcidUV (e.g., 254 nm)Ideal for high-purity final product. Ensure complete dissolution of the sample in the mobile phase or a compatible solvent.

References

  • BenchChem. (2025). Synthesis of 3-Methylpyrazole: A Detailed Protocol for Researchers. BenchChem Technical Support.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • VulcanChem. (n.d.). 4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem Technical Support.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • BenchChem. (2025). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. BenchChem Technical Support.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • ChemicalBook. (n.d.). 4-chloropyrimidine hydrochloride.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). PMC.
  • Chem-Impex. (n.d.). 4-Chloro-2,6-diaminopyrimidine.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[7][8]benzoxazine and Evaluation of Their Antiviral Activity. (2022). MDPI.

  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine.
  • Smolecule. (2023). Buy 4-Chloropyrimidine.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PMC.
  • Inxight Drugs. (n.d.). 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2025).
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]. (n.d.). PubMed.
  • Scheme 4. Reactions with hydrazinopyrimidine 2. (n.d.).
  • Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to. (2022). Chegg.com.
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

Introduction This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine. This key intermediate is s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine. This key intermediate is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and 3-methylpyrazole. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the formation of several side products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, purification, and scale-up. Our guidance is grounded in established principles of heterocyclic chemistry and practical, field-proven insights to help you optimize your experimental outcomes.

Core Reaction Pathway

The primary transformation involves the regioselective displacement of the chlorine atom at the C2 position of 2,4-dichloropyrimidine by the N1 atom of 3-methylpyrazole. The C4-chloro position is generally more reactive to nucleophilic attack, but selectivity can be steered toward the C2 position under specific conditions.[1][2][3]

Main Reaction Pathway DCP 2,4-Dichloropyrimidine Product 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine DCP->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) MP 3-Methylpyrazole MP->Product

Caption: Synthesis of the target compound via SNAr reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported during the synthesis. Each entry details the problem, explores the underlying chemical cause, and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Q: My reaction yield is consistently low, and I recover a significant amount of unreacted 2,4-dichloropyrimidine. What is going wrong?

A: Low conversion is typically due to suboptimal reaction conditions that fail to sufficiently activate the nucleophile or promote the substitution reaction.

  • Plausible Causes & Solutions:

    • Insufficient Base Strength or Solubility: The base is critical for deprotonating the 3-methylpyrazole, generating the pyrazolate anion, which is the active nucleophile.

      • Troubleshooting:

        • Switch to a Stronger Base: If using a mild base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use with caution, as stronger bases can sometimes decrease selectivity.

        • Improve Base Solubility: Ensure the base is adequately soluble in the reaction solvent. For bases like K₂CO₃, polar aprotic solvents like DMF or DMSO are superior to less polar options like THF or acetonitrile.[4][5]

        • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation of the pyrazole.

    • Low Reaction Temperature: SNAr reactions on electron-deficient rings like pyrimidine often require thermal energy to overcome the activation barrier.

      • Troubleshooting:

        • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of products and impurities. Typical temperature ranges are 80-120°C.

        • Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes.[3][6]

    • Presence of Water: Moisture can consume the base and hydrolyze the starting material (2,4-dichloropyrimidine) or the product.

      • Troubleshooting:

        • Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Presence of Multiple Isomeric Products

Q: My crude product shows two or more major spots on TLC/peaks in LC-MS with the same mass. How can I resolve this?

A: This is the most common and challenging issue in this synthesis. The formation of isomers arises from a lack of regioselectivity in both the pyrazole N-substitution and the pyrimidine C-substitution.

  • Plausible Cause 1: Formation of the N2-Substituted Pyrazole Isomer Unsymmetrical pyrazoles can be alkylated or arylated at either the N1 or N2 position.[5][7] While N1 substitution is often favored for 3-methylpyrazole due to steric hindrance from the methyl group, the N2 isomer can still form, leading to the impurity 4-Chloro-2-(5-methyl-1H-pyrazol-1-YL)pyrimidine.

  • Plausible Cause 2: Formation of the C4-Substituted Pyrimidine Isomer The chlorine at the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 chlorine.[1][3][6] This can lead to the formation of the undesired isomer, 2-Chloro-4-(3-methyl-1H-pyrazol-1-YL)pyrimidine.

Isomer Formation cluster_reactants Reactants cluster_products Potential Products DCP 2,4-Dichloropyrimidine P1 Desired Product (C2, N1) DCP->P1 Attack at C2 I1 C4-Isomer (C4, N1) DCP->I1 Attack at C4 I2 N2-Isomer (C2, N2) DCP->I2 Attack at C2 MP 3-Methylpyrazole MP->P1 Attack from N1 MP->I1 Attack from N1 MP->I2 Attack from N2

Caption: Competing pathways leading to desired product and major isomers.

Troubleshooting & Optimization Strategies:

  • Control Pyrazole Regioselectivity (N1 vs. N2):

    • Solvent Choice: The choice of solvent can influence the tautomeric equilibrium of the pyrazole and the solvation of the resulting anion. Polar aprotic solvents like DMSO often favor N1 substitution.[4][5]

    • Base and Cation Effects: The combination of K₂CO₃ in DMSO is a well-regarded system for promoting regioselective N1-alkylation and arylation of pyrazoles.[4]

  • Control Pyrimidine Regioselectivity (C2 vs. C4):

    • Temperature Control: SNAr reactions can exhibit different temperature dependencies for substitution at different positions. A thorough temperature screening study (e.g., from room temperature to 120°C) is recommended to find the optimal point where the rate of C2 substitution is maximized relative to C4.

    • Nucleophile Basicity: Less basic nucleophiles sometimes show higher selectivity. While a strong base is needed to deprotonate the pyrazole, using a large excess might lead to less selective reactions. A careful titration of the base amount is crucial.

  • Purification of Isomers:

    • Column Chromatography: Isomers can often be separated by flash column chromatography on silica gel. A shallow gradient of ethyl acetate in hexanes is a good starting point. Test various solvent systems (e.g., dichloromethane/methanol, ether/hexanes) to find the best separation.

    • Recrystallization: If the desired product is a solid and one isomer is formed in large excess, recrystallization can be an effective purification method. Experiment with solvents like ethanol, isopropanol, or mixtures with water to find conditions that selectively precipitate the desired product.

Problem 3: Formation of a Bis-Substituted Product

Q: I'm observing a product with a higher molecular weight, suggesting both chlorine atoms have been displaced. How can I prevent this?

A: The formation of 2,4-bis(3-methyl-1H-pyrazol-1-YL)pyrimidine occurs when the initial product reacts with a second equivalent of 3-methylpyrazole. This is more likely to happen if the reaction is run for too long or at excessively high temperatures.

  • Plausible Causes & Solutions:

    • Stoichiometry of Nucleophile: Using a large excess of 3-methylpyrazole drives the reaction towards double substitution.

      • Troubleshooting:

        • Control Stoichiometry: Use a precise amount of 3-methylpyrazole, typically between 1.0 and 1.1 equivalents relative to 2,4-dichloropyrimidine.

        • Slow Addition: Add the deprotonated pyrazole solution slowly to the solution of 2,4-dichloropyrimidine. This maintains a low concentration of the nucleophile, favoring monosubstitution.

    • Extended Reaction Time/High Temperature: The second substitution is generally slower than the first. Overly forcing conditions will promote it.

      • Troubleshooting:

        • Monitor Reaction Progress: Closely monitor the reaction every 30-60 minutes using TLC or LC-MS. Stop the reaction as soon as the starting 2,4-dichloropyrimidine is consumed but before significant amounts of the bis-substituted product appear.

Problem 4: Product Degradation or Hydrolysis

Q: During workup or purification, I see the emergence of a new, more polar impurity. What is this and how can I avoid it?

A: The chlorine atom on the product is still activated towards nucleophilic attack and can be hydrolyzed to a hydroxyl group, forming 2-(3-methyl-1H-pyrazol-1-YL)pyrimidin-4-one. This is particularly common during aqueous workups, especially under acidic or basic conditions.[8][9][10]

  • Plausible Causes & Solutions:

    • Aqueous Workup Conditions: Prolonged exposure to water, acids, or bases during the extraction and washing steps can cause hydrolysis. The chlorine at the C2 position is particularly susceptible to hydrolysis in strong acid.[8][9][10]

      • Troubleshooting:

        • Minimize Contact with Water: Perform the aqueous workup quickly and at low temperatures (e.g., using an ice bath).

        • Neutral pH: Ensure all aqueous washes are at or near neutral pH (pH 7-8). Use a mild base like saturated sodium bicarbonate for neutralization instead of stronger bases like NaOH.

        • Anhydrous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove the base, concentrating the filtrate, and directly purifying the residue by column chromatography.

Troubleshooting Workflow

Troubleshooting Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) D1 Low Conversion? Start->D1 D2 Multiple Isomers Detected? D1->D2 No A1_1 Increase Temperature Use Stronger/More Soluble Base D1->A1_1 Yes D3 Bis-Substitution Product? D2->D3 No A2_1 Optimize T & Solvent (K₂CO₃ in DMSO is a good start) D2->A2_1 Yes D4 Hydrolysis Product? D3->D4 No A3_1 Use 1.0-1.1 eq. Pyrazole Slow Addition D3->A3_1 Yes A4_1 Use Neutral pH Workup Keep Temperature Low D4->A4_1 Yes End Pure Product D4->End No A1_2 Ensure Anhydrous Conditions A1_1->A1_2 A1_2->D2 A2_2 Purify via Chromatography or Recrystallization A2_1->A2_2 A2_2->D3 A3_2 Monitor Reaction Closely Do Not Overrun A3_1->A3_2 A3_2->D4 A4_2 Minimize Contact with Water A4_1->A4_2 A4_2->End

Caption: A decision tree for troubleshooting common synthesis issues.

Summary Table of Reaction Parameters

ParameterRecommended ConditionRationale & Troubleshooting
Reactants 2,4-Dichloropyrimidine (1.0 eq)Starting material.
3-Methylpyrazole (1.0-1.1 eq)Using >1.2 eq increases risk of bis-substitution.
Base K₂CO₃ (1.2-1.5 eq)Good balance of reactivity and selectivity. If reaction stalls, consider NaH or KOtBu.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents aid base solubility and promote N1-selectivity.
Temperature 80-120 °CStart around 80°C and increase if needed. Monitor for side product formation at higher temps.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of reagents and products.
Workup Quench with water, extract with EtOAc.Wash with brine. Keep all aqueous steps brief and at neutral pH to prevent hydrolysis.
Purification Flash Chromatography or RecrystallizationGradient elution (Hexanes/EtOAc) for chromatography. Isopropanol or Ethanol for recrystallization.

References

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Welcome to the Technical Support Center. This guide is tailored for medicinal chemists and process scientists working on the functionalization of pyrimidine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for medicinal chemists and process scientists working on the functionalization of pyrimidine scaffolds. The molecule 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a highly valuable building block, particularly in the development of kinase inhibitors and novel antitubercular agents[1]. However, synthesizing this specific regioisomer via direct nucleophilic aromatic substitution (SNAr) from 2,4-dichloropyrimidine presents significant regioselectivity challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will explore the causality behind the reactivity, troubleshoot common pitfalls, and provide a self-validating methodology to ensure experimental success.

Part 1: The Mechanistic Challenge (Why is C2 Substitution Difficult?)

In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than the C2 position. This is due to the para-like resonance effect of the N1 and N3 ring nitrogen atoms, which strongly stabilizes the anionic Meisenheimer complex intermediate during nucleophilic attack at C4[2]. Consequently, the standard reaction of 2,4-dichloropyrimidine with nucleophiles predominantly yields the kinetic product: the 4-substituted isomer[3].

To invert this intrinsic reactivity and favor the C2-substituted product (4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine), we must alter the reaction environment using thermodynamic control, steric hindrance, or Lewis acid templating.

G SM 2,4-Dichloropyrimidine + 3-Methylpyrazole C4 2-Chloro-4-(3-methylpyrazol-1-yl)pyrimidine (Kinetic Major) SM->C4 Standard SNAr (Polar Solvent, RT) C2 4-Chloro-2-(3-methylpyrazol-1-yl)pyrimidine (Desired Product) SM->C2 Optimized Conditions (Lewis Acid, Non-polar) Bis 2,4-Bis(3-methylpyrazol-1-yl)pyrimidine (Over-reaction) C4->Bis Excess Pyrazole High Temp C2->Bis Excess Pyrazole High Temp

Reaction pathway showing regioselectivity and over-reaction in pyrimidine SNAr.

Part 2: Troubleshooting Guides & FAQs

Q1: My SNAr reaction yields predominantly the 2-chloro-4-substituted isomer. How can I shift the regioselectivity to favor the desired 4-chloro-2-substituted product? A1: To override the kinetic preference for C4, you must employ Lewis acid-directed SNAr. By adding a Lewis acid such as Zinc Chloride (ZnCl2) in a non-polar or moderately polar solvent (like THF or Toluene), the zinc coordinates to both the pyrimidine nitrogens and the incoming pyrazole. This pre-complexation effectively templates the nucleophile to attack the adjacent C2 position. Alternatively, researchers have overcome regioselectivity issues by reversing the order of substitution steps or using temporary blocking groups at C4[4], though the ZnCl2 method is more atom-economical.

Q2: I am observing a significant amount of the 2,4-bis(3-methyl-1H-pyrazol-1-yl)pyrimidine byproduct. How do I prevent this over-reaction? A2: Bis-substitution occurs when the reaction temperature is too high or the nucleophile is in excess. Pyrazole is a strong nucleophile, and while the first substitution slightly deactivates the pyrimidine ring, the second substitution can still occur readily if conditions are not strictly controlled.

  • Stoichiometry: Strictly limit 3-methyl-1H-pyrazole to 1.0 – 1.05 equivalents.

  • Temperature Control: Perform the addition at 0 °C and do not let the reaction exceed room temperature.

  • Addition Rate: Use a syringe pump to add the pyrazole/base mixture dropwise over 30-60 minutes to prevent localized concentration spikes.

Q3: The NMR of my product shows a mixture of 3-methyl and 5-methyl pyrazole isomers. How can I control which nitrogen of the pyrazole attacks the pyrimidine? A3: The tautomerization of 3-methyl-1H-pyrazole means either N1 or N2 can act as the nucleophile. The N1 position (furthest from the methyl group) is less sterically hindered. To maximize attack from N1 (yielding the 3-methyl-1H-pyrazol-1-yl isomer), use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of a small inorganic base like NaH. The steric bulk of DIPEA exacerbates the steric penalty of the 5-methyl transition state, strongly favoring the desired 3-methyl isomer.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction parameters, regioselectivity (C2 vs C4 attack), and overall yield.

EntrySolventBaseAdditiveTemp (°C)Ratio (C2:C4)Total Yield (%)
1DMFK2CO3None251 : 985
2THFNaHNone0 to 252 : 878
3TolueneDIPEANone803 : 765 (High bis-sub)
4 THF DIPEA ZnCl2 (1.0 eq) 0 to 25 8 : 2 72
5DCMTEAZnCl2 (1.0 eq)0 to 256 : 460

Note: Entry 4 represents the optimized conditions for synthesizing 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Part 4: Validated Experimental Protocol (ZnCl2-Directed Synthesis)

This protocol is designed as a self-validating system. Step 4 (LC-MS monitoring) is critical to ensure the regioselectivity has shifted before proceeding to the workup phase.

Workflow Step1 1. Substrate Preparation Dissolve 2,4-DCP in Anhydrous THF Step2 2. Lewis Acid Pre-complexation Add ZnCl2 (1.0 eq), Stir 30 min at 0°C Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of 3-Methylpyrazole + DIPEA Step2->Step3 Step4 4. Reaction Monitoring LC-MS tracking of C2 vs C4 ratio Step3->Step4 Step5 5. Quench & Extraction NH4Cl (aq) quench, EtOAc extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the regioselective synthesis.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried round-bottom flask under an N2 atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

  • Lewis Acid Pre-complexation: Cool the solution to 0 °C using an ice bath. Add anhydrous ZnCl2 (1.0 eq, 10 mmol) in one portion. Stir the suspension for 30 minutes at 0 °C to allow for zinc-pyrimidine coordination.

  • Nucleophile Addition: In a separate vial, dissolve 3-methyl-1H-pyrazole (1.05 eq, 10.5 mmol) and DIPEA (1.2 eq, 12 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the main reaction flask over 45 minutes using a syringe pump.

  • Reaction Monitoring (Self-Validation): After 2 hours at 0 °C, take a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe a peak corresponding to the desired mass [M+H]+ = 195.0 with an isomeric ratio of approximately 8:2 favoring the desired C2-isomer. Do not proceed to workup until this ratio is confirmed.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (90:10 to 70:30). The desired 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine typically elutes after the C4-isomer due to differing dipole moments.

References

  • Title: US8242273B2 - Synthesis of 4/5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine Source: Google Patents URL
  • Title: Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

stability issues of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing irreproducible assay results, failed syntheses, or degraded screening libraries when working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing irreproducible assay results, failed syntheses, or degraded screening libraries when working with halogenated heterocycles.

The compound 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine presents specific handling challenges. The pyrimidine core is inherently electron-deficient, and the pyrazole ring at the 2-position exerts a strong inductive electron-withdrawing effect. This electronic landscape renders the C4-chlorine an exceptional leaving group, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and solvolysis.

This guide is designed to bridge the gap between physical organic chemistry and daily benchtop reality, providing you with self-validating workflows to ensure the integrity of your compound.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my stock solution of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine degrade in DMSO over time? A1: While Dimethyl Sulfoxide (DMSO) is the industry standard for compound libraries, it is highly hygroscopic. "Wet" DMSO contains absorbed atmospheric water, which acts as a potent nucleophile against the activated C4 position of your compound. This leads to the displacement of the chloride ion, converting your starting material into the corresponding pyrimidone (2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one). Furthermore, literature indicates that by stabilizing the transition state[1]. It is well-documented that[2].

Q2: How do freeze-thaw cycles impact the stability of this intermediate? A2: Every time a DMSO stock vial is opened cold, atmospheric moisture condenses inside the vial. Because the hydrolysis follows pseudo-first-order kinetics relative to water concentration, each freeze-thaw cycle exponentially accelerates degradation. This is a primary reason why over time[3].

Q3: Can I substitute DMSO with methanol or ethanol to avoid freezing issues? A3: No. Protic solvents like methanol and ethanol will undergo solvolysis via the exact same SNAr mechanism. Instead of hydrolysis to a pyrimidone, the solvent will yield a 4-alkoxypyrimidine derivative (e.g., 4-methoxy-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine) within hours.

Q4: Does pH affect the stability of this compound in aqueous assay buffers? A4: Yes, drastically. Under acidic conditions, the pyrimidine nitrogens become protonated, which severely increases the electrophilicity of the C4 carbon, leading to [4]. Conversely, basic conditions provide hydroxide ions (


), which are far stronger nucleophiles than neutral water, accelerating the SNAr reaction[5].

Part 2: Mechanistic Pathway of Degradation

To prevent degradation, we must first understand the causality of the reaction. The diagram below illustrates the SNAr hydrolysis pathway that occurs when the compound is exposed to moisture.

Mechanism A 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine [m/z 195.04] B Nucleophilic Attack (H2O from Wet Solvent) A->B Solvation C Meisenheimer Complex (Tetrahedral Intermediate) B->C SNAr Reaction D Chloride Elimination (-HCl) C->D Rearrangement E 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one [m/z 177.07] D->E Hydrolysis

Fig 1. SNAr hydrolysis mechanism of the 4-chloropyrimidine derivative in wet solvents.

Part 3: Quantitative Stability Data

The table below summarizes the expected half-life (


) of 4-chloropyrimidines across various common laboratory solvent systems at 25°C.
Solvent SystemWater ContentEstimated

at 25°C
Primary Degradation Product
Anhydrous DMSO < 0.01%> 6 monthsNone (Stable)
Wet DMSO ~ 5.0%4 – 7 daysPyrimidone (Hydrolysis)
Methanol N/A< 24 hours4-Methoxypyrimidine
Aqueous Buffer (pH 7.4) > 99%< 2 hoursPyrimidone (Hydrolysis)
Aqueous Buffer (pH 2.0) > 99%< 30 minutesPyrimidone (Acid-Catalyzed)

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, do not rely on assumptions. Implement the following self-validating protocols designed to enforce quality control through internal checks.

Protocol A: Preparation of High-Fidelity Stock Solutions

Causality Focus: Eliminating atmospheric moisture and preventing localized concentration gradients.

  • Desiccation: Equilibrate the dry powder of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine to room temperature inside a desiccator before opening. Why? Opening cold vials causes immediate condensation of room moisture onto the powder.

  • Gravimetric Validation: Weigh the empty vial, add the compound, and weigh again. Add Anhydrous DMSO (<0.01%

    
    , sealed under Argon) and record the final mass. Why? DMSO is highly viscous; volumetric pipetting is prone to error. Gravimetric preparation self-validates the exact molarity of your stock.
    
  • Inert Atmosphere Purge: Gently blow a stream of Argon gas into the headspace of the vial before capping. Why? Argon is heavier than air and displaces ambient moisture, protecting the hygroscopic DMSO.

  • Single-Use Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in tightly sealed Matrix tubes and store at -80°C. Discard any unused portion after thawing.

Protocol B: LC-MS Stability Validation Workflow

Causality Focus: Closing the mass balance to definitively prove or disprove degradation.

  • Sample Preparation: Spike your 4-chloropyrimidine stock solution with a known concentration of a stable internal standard (IS) (e.g., Caffeine or a heavy-isotope labeled analog).

  • Chromatography: Run a fast gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 3 minutes using a C18 column. Note: The brief exposure to acidic water during the LC run is negligible (<3 mins) compared to the degradation kinetics.

  • Mass Spectrometry Monitoring: Set your MS to monitor two specific [M+H]+ ions:

    • Intact Compound: m/z 195.04

    • Pyrimidone Degradant: m/z 177.07 (Mass shift of -17.97 Da due to replacement of -Cl with -OH).

  • Self-Validation Check (The Mass Balance): Calculate the ratio of the intact peak area to the IS peak area. If the intact compound signal decreases by 20% over a week, the pyrimidone signal must increase proportionally to account for the lost moles. If the mass balance does not close, your compound is precipitating out of solution or dimerizing, rather than hydrolyzing.

Part 5: Storage and Handling Workflow

Workflow Start Dry Powder Storage (-20°C, Desiccated) Prep Prepare Stock Solution (Gravimetric Method) Start->Prep Solvent Solvent Selection Prep->Solvent DMSO Anhydrous DMSO (<0.01% H2O) Solvent->DMSO Correct Protic Protic / Wet Solvents (MeOH, Wet DMSO) Solvent->Protic Incorrect Aliquot Single-Use Aliquots (Argon Purged) DMSO->Aliquot Degrade Rapid Degradation (Avoid) Protic->Degrade Store Store at -80°C (No Freeze-Thaw) Aliquot->Store

Fig 2. Optimal workflow for preparing and storing 4-chloropyrimidine solutions.

References

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers encounter critical failures when attempting the direct synthesis of 4-chloro-2-(3-methyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers encounter critical failures when attempting the direct synthesis of 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Bottom Line Up Front (BLUF): If you are mixing 2,4-dichloropyrimidine and 3-methyl-1H-pyrazole in a single flask and expecting the pyrazole to attach at the C-2 position, your reaction will fail. The intrinsic electronic properties of the pyrimidine ring strongly dictate C-4 substitution. To successfully synthesize your target, you must abandon the direct route and adopt a C-4 blocking strategy .

Below is a comprehensive root-cause analysis, an FAQ for bench-level observations, and a fully validated, self-correcting protocol to get your synthesis back on track.

Part 1: Mechanistic Root Cause Analysis (The "Why")

The failure of this synthesis is driven by a dual regioselectivity problem involving both the electrophile (pyrimidine) and the nucleophile (pyrazole).

Pyrimidine Regioselectivity: The C-4 Trap

Standard Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloropyrimidines inherently favors attack at the C-4 position[1]. Density Functional Theory (DFT) calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is predominantly localized at C-4, with almost no distribution at C-2[2]. Consequently, the activation energy for C-4 attack is significantly lower. The resulting Meisenheimer complex at C-4 is highly stabilized by both the ortho (N-3) and para (N-1) nitrogens, whereas C-2 attack is only stabilized by ortho nitrogens.

Pyrazole Tautomerization: The 3-Methyl vs. 5-Methyl Split

3-Methyl-1H-pyrazole exists in tautomeric equilibrium. When deprotonated, the pyrazolide anion can attack via N1 (yielding the 3-methyl isomer) or N2 (yielding the 5-methyl isomer). While steric hindrance from the methyl group generally favors the formation of the 3-methyl isomer, direct SNAr often yields an inseparable 85:15 mixture of both.

G SM 2,4-Dichloropyrimidine + 3-Methyl-1H-pyrazole LUMO_C4 LUMO localized at C-4 (Lower Activation Energy) SM->LUMO_C4 SNAr Path A (Kinetic) LUMO_C2 Minimal LUMO at C-2 (Higher Activation Energy) SM->LUMO_C2 SNAr Path B (Thermodynamic) Prod_C4 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Wrong Isomer - Major Product) LUMO_C4->Prod_C4 Prod_C2 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Target Isomer - Trace/None) LUMO_C2->Prod_C2

Caption: Mechanistic divergence in SNAr of 2,4-dichloropyrimidine driven by LUMO distribution.

Part 2: Frequently Asked Questions (Bench Troubleshooting)

Q: My LC-MS shows the correct mass (m/z 195.0[M+H]+), but my 1H NMR doesn't match the predicted spectrum. Why? A: LC-MS cannot distinguish between positional isomers. You have successfully coupled the molecules, but you synthesized 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine . In your NMR, check the pyrimidine proton coupling constants; the shift of the pyrimidine C-5 proton will be distinctly different if the pyrazole is at C-4 versus C-2.

Q: I see two closely eluting product spots on my TLC plate with identical masses. What are they? A: These are the 3-methyl and 5-methyl pyrazole regioisomers. Because the 5-methyl group sterically clashes with the pyrimidine ring, it forces the pyrazole out of planarity, which often changes its retention factor (Rf) significantly compared to the more planar 3-methyl isomer.

Q: Can I just change the base, solvent, or temperature to force C-2 substitution on 2,4-dichloropyrimidine? A: No. The thermodynamic and kinetic preference for C-4 is too high. Even with bulky bases or specific transition-metal catalysts, nitrogen nucleophiles struggle to achieve synthetically useful C-2 selectivity[1]. You must use a blocking group.

Part 3: Quantitative Data Comparison

The table below summarizes why the direct route fails and why the C-4 blocking strategy (using 2-chloro-4-methoxypyrimidine) is the only reliable path forward.

SubstrateNucleophileConditionsC-4 Substitution (%)C-2 Substitution (%)
2,4-Dichloropyrimidine3-Methyl-1H-pyrazoleK₂CO₃, DMF, 80 °C> 85%< 15%
2,4-DichloropyrimidineSecondary AminesLiHMDS, Pd-catalyst~ 80%~ 20%
2-Chloro-4-methoxypyrimidine 3-Methyl-1H-pyrazole NaH, DMF, 0 °C to RT 0% (Blocked) 100%

Part 4: Validated Corrective Workflow (The C-4 Blocking Strategy)

To bypass the intrinsic C-4 selectivity, we utilize 2-chloro-4-methoxypyrimidine . The methoxy group acts as a robust, self-validating shield: it physically and electronically prevents nucleophilic attack at C-4, forcing the pyrazole to react exclusively at C-2[3].

G Start Target: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Q1 Starting Material? Start->Q1 Yes1 2,4-Dichloropyrimidine (Fails due to C-4 selectivity) Q1->Yes1 Direct Route No1 2-Chloro-4-methoxypyrimidine (Forces C-2 attack) Q1->No1 Blocking Route Step1 Step 1: SNAr with 3-Methylpyrazole (NaH, DMF, 0°C to RT) No1->Step1 Step2 Step 2: Ether Cleavage (33% HBr/AcOH, 80°C) Step1->Step2 Step3 Step 3: Chlorination (POCl3, PhNMe2, 105°C) Step2->Step3 Success Pure Target Molecule Isolated Step3->Success

Caption: Validated workflow bypassing intrinsic C-4 selectivity via a C-4 methoxy blocking strategy.

Step-by-Step Methodology

Phase 1: Regioselective SNAr (The Blocking Step)

  • Reagents: 2-Chloro-4-methoxypyrimidine (1.0 eq), 3-Methyl-1H-pyrazole (1.1 eq), NaH (60% dispersion, 1.5 eq), anhydrous DMF.

  • Procedure: Cool a DMF solution of 3-methyl-1H-pyrazole to 0 °C under N₂. Add NaH portion-wise. Stir for 30 minutes to pre-form the highly nucleophilic sodium pyrazolide. Add 2-chloro-4-methoxypyrimidine dropwise. Warm to room temperature and stir for 4 hours. Quench with water and extract with EtOAc.

  • Causality: Pre-forming the pyrazolide anion enhances its nucleophilicity, allowing the reaction to proceed at room temperature. The C-4 methoxy group sterically and electronically shields the C-4 position, guaranteeing 100% C-2 substitution.

Phase 2: Deprotection (Ether Cleavage)

  • Reagents: 4-Methoxy-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (from Phase 1), 33% HBr in Acetic Acid.

  • Procedure: Dissolve the intermediate in 33% HBr/AcOH (approx. 5 mL per gram of substrate). Heat the mixture to 80 °C for 6 hours. Cool to room temperature, concentrate under reduced pressure, and neutralize carefully with saturated aqueous NaHCO₃ to precipitate the 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-ol intermediate. Filter and dry.

  • Causality: The highly acidic conditions protonate the pyrimidine ring, facilitating the nucleophilic attack of the bromide ion on the methoxy methyl group. This releases the stable pyrimidinone (the tautomer of pyrimidinol) while leaving the pyrazole ring intact[3].

Phase 3: Chlorination (Restoring the Handle)

  • Reagents: Pyrimidin-4-ol intermediate (from Phase 2), POCl₃ (Phosphorus oxychloride, 10 eq), N,N-Dimethylaniline (0.1 eq).

  • Procedure: Suspend the intermediate in neat POCl₃. Add N,N-dimethylaniline. Reflux the mixture at 105 °C for 3 hours. Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the final target.

  • Causality: POCl₃ converts the tautomeric C-4 hydroxyl group into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by chloride. N,N-dimethylaniline acts as a phase-transfer catalyst and acid scavenger, preventing degradation of the pyrazole ring during the harsh chlorination.

References

  • WuXi AppTec. "QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." wuxiapptec.com.
  • Peng, Z.-H., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006.
  • "Heterobicyclic pyrazole compounds and methods of use." WO2007103308A2, Google Patents.

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This guide provides field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols for the p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This guide provides field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols for the purification of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine .

Diagnostic Overview: The Regioselectivity Challenge

When synthesizing 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with 3-methyl-1H-pyrazole, researchers frequently encounter complex crude mixtures. Understanding the causality behind these impurities is critical for designing an orthogonal purification strategy.

  • The C4-Regioselectivity Bias (Impurity A): The pyrimidine ring is highly electron-deficient. In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than the C2 position[1]. Nucleophilic attack at C4 forms a Meisenheimer intermediate that is highly stabilized by the para-like and ortho-like resonance effects of the N1 and N3 atoms[2]. Consequently, direct SNAr heavily favors the formation of the 2-chloro-4-pyrazolyl regioisomer as the major kinetic product[3], leaving your desired C2-substituted target as the minor component[4].

  • Steric Tautomerization (Impurity B): 3-Methyl-1H-pyrazole exists in a tautomeric equilibrium. While nucleophilic attack predominantly occurs via the less hindered nitrogen (yielding the 3-methyl isomer), attack via the adjacent nitrogen yields the 5-methyl steric tautomer.

  • Over-reaction (Impurity C): The presence of excess pyrazole or extended reaction times at elevated temperatures provides enough activation energy to displace the second chloride, resulting in a 2,4-bis-substituted pyrimidine dimer[5].

Mechanistic Pathway & Impurity Generation

The following diagram illustrates the divergent reaction pathways that generate the target compound alongside its primary impurities.

G SM 2,4-Dichloropyrimidine + 3-Methyl-1H-pyrazole Target Target: 4-Chloro-2- (3-methylpyrazolyl)pyrimidine (Minor Kinetic Product) SM->Target C2 Attack (Target Pathway) Regio Impurity A: 2-Chloro-4- (3-methylpyrazolyl)pyrimidine (Major Kinetic Product) SM->Regio C4 Attack (Favored Pathway) Tautomer Impurity B: 4-Chloro-2- (5-methylpyrazolyl)pyrimidine (Steric Tautomer) SM->Tautomer C2 Attack + Tautomerization Bis Impurity C: 2,4-Bis- substituted pyrimidine (Over-reaction) SM->Bis Excess Reagents

Caption: Divergent SNAr reaction pathways of 2,4-dichloropyrimidine leading to the target and impurities.

Quantitative Chromatographic Data

To effectively isolate the target, you must exploit the subtle differences in polarity and hydrophobic surface area among the isomers. The table below summarizes the expected chromatographic behavior.

CompoundStructural CharacteristicRelative PolarityTLC Retention Factor (Rf)*HPLC Relative Retention Time (RRT)**
2,4-Dichloropyrimidine Unreacted starting materialVery Low0.850.60
Impurity A Major C4 regioisomerHigh0.300.85
Target Compound C2-substituted product Moderate 0.45 1.00
Impurity B 5-methyl tautomerModerate0.421.05
Impurity C Bis-substituted dimerVery High0.101.30

*Conditions: Normal Phase Silica, Hexanes:Ethyl Acetate (3:1 v/v). **Conditions: Reverse-Phase C18, Water/Acetonitrile (0.1% TFA) gradient.

Troubleshooting Workflows & Self-Validating Protocols

Because the target compound is often the minor product, a two-stage orthogonal purification strategy is required: Normal Phase (to remove Impurity A and C) followed by Reverse Phase (to resolve Impurity B).

Workflow A: Depleting the Major C4-Regioisomer (Impurity A)

Causality: The 2-chloro-4-pyrazolyl isomer (Impurity A) possesses a stronger molecular dipole moment than the target due to the asymmetric placement of the pyrazole ring relative to the pyrimidine nitrogens. This causes Impurity A to bind more tightly to the polar silica stationary phase, allowing the target to elute earlier.

Step-by-Step Protocol: Normal-Phase Flash Chromatography

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (3x the crude mass) and evaporate to dryness under reduced pressure. Self-Validation: The resulting powder should be free-flowing. Sticky powders indicate residual solvent, which will cause band tailing.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexanes.

  • Gradient Elution:

    • Run 100% Hexanes for 2 Column Volumes (CV) to elute unreacted 2,4-dichloropyrimidine.

    • Apply a shallow gradient from 0% to 25% Ethyl Acetate in Hexanes over 10 CV.

  • Fraction Collection: The target compound will elute between 15–20% EtOAc. Impurity A will elute later (25–30% EtOAc), and Impurity C will remain on the column.

  • Validation: Spot fractions on TLC. Pool only the fractions containing the spot at Rf ~0.45. Note: This pool will still contain Impurity B (the 5-methyl tautomer).

Workflow B: Resolving the 3-Methyl vs. 5-Methyl Tautomers (Impurity B)

Causality: The 3-methyl and 5-methyl isomers have nearly identical polarities on normal-phase silica. However, the steric bulk of the 5-methyl group near the pyrimidine core slightly alters the molecule's hydrophobic surface area and basicity. Reverse-phase Preparative HPLC can resolve this subtle structural difference.

Step-by-Step Protocol: Reverse-Phase Preparative HPLC

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Buffer B: Acetonitrile with 0.1% TFA.

    • Causality: TFA suppresses the ionization of the pyrazole nitrogens, preventing peak broadening and improving resolution.

  • Sample Injection: Dissolve the enriched target from Workflow A in DMSO/Methanol (1:1). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Method: Utilize a C18 Prep column. Run a shallow, focused gradient from 40% B to 60% B over 30 minutes.

  • Fraction Validation: The target (3-methyl isomer) will elute slightly earlier than the 5-methyl isomer due to less shielding of the hydrophobic core. Validate fraction purity via analytical LC-MS before pooling and lyophilization.

Purification Decision Matrix

G Crude Crude Mixture (All Isomers) Silica Normal Phase Silica Chromatography Crude->Silica RegioRem Discard C4-Regioisomer & Bis-impurity Silica->RegioRem Early/Late Fractions Enriched Enriched Target + 5-Methyl Tautomer Silica->Enriched Mid Fractions Prep Reverse-Phase Prep-HPLC Enriched->Prep Pure Pure Target (>99% Purity) Prep->Pure Isomer Resolution

Caption: Orthogonal purification workflow for isolating the C2-target from complex SNAr mixtures.

Frequently Asked Questions (FAQs)

Q: Why is my reaction predominantly yielding the 2-chloro-4-pyrazolyl isomer? A: This is standard for 2,4-dichloropyrimidines under kinetic control. The C4 position is inherently more reactive toward nucleophiles[4]. To invert this selectivity and favor the C2 position, researchers often have to utilize specialized Pd-catalyzed cross-coupling conditions[3] or temporarily protect the C4 position.

Q: How can I prevent the formation of the bis-substituted impurity (Impurity C)? A: Bis-substitution is a result of over-reaction. Ensure strict stoichiometric control (exactly 1.0 to 1.05 equivalents of 3-methyl-1H-pyrazole). Furthermore, maintain the reaction temperature at or below 0°C during the initial addition, as the second SNAr displacement requires a higher activation energy[5].

Q: Can I use recrystallization instead of Prep-HPLC to remove the 5-methyl tautomer? A: Yes, provided the 5-methyl impurity constitutes less than 10% of the enriched mixture. Recrystallization from hot ethanol/water can selectively enrich the 3-methyl isomer because its crystal lattice packing is more efficient without the steric clash caused by the 5-methyl group against the pyrimidine ring.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec URL
  • Source: NIH (PMC)
  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines Source: BenchChem URL
  • Source: ACS Publications (Organic Letters)
  • (2,4-Dichloro-pyrimidin-2-yl)

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Reactions

A Senior Application Scientist's Guide for Researchers and Process Chemists Welcome to the technical support guide for optimizing catalytic reactions involving 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. This molecu...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Process Chemists

Welcome to the technical support guide for optimizing catalytic reactions involving 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. This molecule is a valuable building block in medicinal chemistry and materials science. The chloro-substituent on the electron-deficient pyrimidine ring is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, achieving high yield, purity, and cost-effectiveness hinges on a critical parameter: catalyst loading.

This guide moves beyond simple protocols to explain the fundamental principles behind catalyst optimization. We will address common challenges in a practical Q&A format, providing you with the rationale and tools to troubleshoot your experiments effectively.

Core Principles: Understanding the Catalytic System

Before troubleshooting, it's essential to grasp the interplay of the components in a typical palladium-catalyzed cross-coupling reaction. The efficiency of the entire cycle directly impacts the required catalyst loading.

The catalytic cycle for reactions like the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[3][4] The efficiency of this initial reduction and the stability of the Pd(0) species are paramount for a successful reaction.[3]

  • The Substrate: The C-Cl bond on the 4-position of the pyrimidine ring is activated towards oxidative addition due to the ring's electron-deficient nature.[1] This is the first and often rate-limiting step of the catalytic cycle.

  • The Catalyst: Palladium complexes are the workhorses of these reactions. The goal is to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst, which allows for lower loading.

  • The Ligand: The ligand is not a passive spectator. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[5][6] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are known to accelerate oxidative addition and reductive elimination, often permitting lower catalyst loadings.[6][7]

  • The Base: The base plays a crucial role, particularly in activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) for the transmetalation step.[8] Its strength and solubility can significantly affect the reaction rate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the optimization of reactions with 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Question 1: I am setting up a new cross-coupling reaction with this substrate. What is a reasonable starting catalyst loading?

Answer: For initial screening, a palladium precatalyst loading of 1-2 mol% is a robust starting point.[7] This concentration is typically sufficient to provide a detectable yield and inform further optimization, without being excessively wasteful if the conditions are not yet ideal. For highly active catalyst systems or during later-stage optimization, you can aim for significantly lower loadings, potentially in the 0.1 to 0.5 mol% range.[5] Conversely, for particularly challenging couplings, initial loadings might be increased to 5 mol% to ensure the reaction proceeds.[5]

Question 2: My reaction shows low or no conversion to the desired product. How should I troubleshoot this before increasing the catalyst loading?

Answer: Low conversion is a common issue that often points to problems beyond insufficient catalyst.[9][10] Systematically investigate these factors first:

  • Inactive Catalyst: The active Pd(0) species is sensitive to air and moisture.[5][7]

    • Action: Use a fresh batch of palladium precatalyst and ligand. Ensure all reagents and solvents are anhydrous and that the reaction vessel was properly dried. Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[5]

  • Inefficient Precatalyst Reduction: If using a Pd(II) source (like Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient.[3]

    • Action: Consider switching to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst system designed for efficient activation. Ensure your ligand is not easily oxidized, which can hinder the reduction process.[3]

  • Suboptimal Ligand Choice: The ligand is critical for facilitating oxidative addition.

    • Action: Switch to a more electron-rich and sterically bulky phosphine ligand, such as SPhos, XPhos, or other Buchwald-type ligands. These are designed to promote the coupling of challenging substrates like aryl chlorides.[7]

  • Inappropriate Base or Solvent: The base may not be strong enough or sufficiently soluble to facilitate transmetalation.

    • Action: Screen different bases. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[7][8] Ensure the chosen solvent effectively dissolves all reactants.

Question 3: I am observing significant palladium black formation in my reaction. What does this indicate and how can it be prevented?

Answer: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. This occurs when the active Pd(0) species is not sufficiently stabilized by the ligand and agglomerates, effectively crashing out of the catalytic cycle.

  • Potential Causes & Solutions:

    • Inappropriate Ligand-to-Metal Ratio: A common cause is an insufficient amount of ligand to keep the palladium center coordinated and soluble.

      • Action: Increase the ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is a good starting point.

    • High Temperature: Excessive heat can accelerate catalyst decomposition pathways.

      • Action: Lower the reaction temperature in 10 °C increments to find a balance between reaction rate and catalyst stability.

    • Poor Ligand Choice: The ligand may not be robust enough for the reaction conditions.

      • Action: Use a more sterically hindered and strongly binding ligand that can better protect the palladium center.

Question 4: How do I systematically screen for the lowest effective catalyst loading?

Answer: A systematic approach is crucial for identifying the optimal catalyst loading, balancing reaction efficiency with cost. Once you have established reaction conditions that provide a good yield (e.g., >80%), you can perform a catalyst loading screen.

Experimental Protocol: Catalyst Loading Optimization Screen
  • Setup: Prepare a series of identical reaction vials or flasks. Ensure all glassware is oven-dried.

  • Reagents: To each vessel under an inert atmosphere, add the 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 equiv.), the coupling partner (e.g., arylboronic acid, 1.2 equiv.), and the optimized base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Stock Solution: Prepare a stock solution of your palladium precatalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.

  • Loading Variation: Add the catalyst stock solution to each vessel to achieve a range of final catalyst loadings (e.g., 1.0 mol%, 0.5 mol%, 0.2 mol%, 0.1 mol%, 0.05 mol%).

  • Reaction: Add the remaining solvent, seal the vessels, and run all reactions under identical heating and stirring conditions for a fixed time.

  • Analysis: After the specified time, quench all reactions and analyze the conversion and product purity by LC-MS or GC-MS. This allows for direct comparison of the catalyst's performance at each loading level.

Data Presentation: Example Catalyst Loading Screen
EntryPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventYield (%)
1Pd(OAc)₂SPhos1.0K₃PO₄Dioxane95
2Pd(OAc)₂SPhos0.5K₃PO₄Dioxane94
3Pd(OAc)₂SPhos0.2K₃PO₄Dioxane91
4Pd(OAc)₂SPhos0.1K₃PO₄Dioxane85
5Pd(OAc)₂SPhos0.05K₃PO₄Dioxane62

This table illustrates how decreasing catalyst loading eventually leads to a significant drop in yield, identifying the optimal range.

Visualizations

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation RedElim Product Complex Trans->RedElim Waste X-B(OH)₂ + Base Trans->Waste RedElim->Pd0 Reductive Elimination Product Ar-R (Product) RedElim->Product ArX Ar-Cl (Substrate) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst Loading Optimization

Optimization_Workflow start Start: Establish a high-yielding reaction condition (>80% yield) at 1-2 mol% catalyst loading screen Perform catalyst loading screen (e.g., 1.0, 0.5, 0.2, 0.1 mol%) start->screen analyze Analyze yield and purity for each loading via LC-MS screen->analyze decision Is yield acceptable (>90%) at lowest loading? analyze->decision optimize_further Try even lower loading (e.g., 0.05, 0.01 mol%) decision->optimize_further Yes re_evaluate Identify lowest loading with acceptable yield (>90%) as optimum decision->re_evaluate No optimize_further->analyze end End: Optimal catalyst loading identified re_evaluate->end

Caption: A systematic workflow for optimizing catalyst loading.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • ResearchGate. (n.d.). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl....
  • Kluedo. (n.d.).
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
  • ResearchGate. (n.d.). Synthesis of the pyrimidine-based palladium(II) complex 7.
  • ACS Publications. (2009).
  • eScholarship. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Connected Papers. (2024).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyranopyrimidine.
  • Chemistry LibreTexts. (2023).
  • PMC. (n.d.). Developing Ligands for Palladium(II)
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • efficient-synthesis-of-4-substituted-pyrazole-via-microwave-promoted-suzuki-cross-coupling-reaction.html
  • heteroletters.org. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • Pharmacy 180. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • PubMed. (2005). Disorders of purine and pyrimidine metabolism.
  • biochemistry.med.ucla.edu. (n.d.). Purine, Pyrimidine Metabolism, Disorders.
  • Thieme Chemistry. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • PMC. (2026).
  • ResearchGate. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
  • eScholarship. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.

Sources

Troubleshooting

challenges in the scale-up of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine synthesis

Technical Support Center: Scale-Up of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine User Guide Overview Topic: Challenges in the Scale-Up of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Synthesis. Target Audience: P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

User Guide Overview

Topic: Challenges in the Scale-Up of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Synthesis. Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemists. Objective: To provide a robust, regioselective protocol for synthesizing the target molecule, specifically addressing the "reverse" regioselectivity challenge inherent to the pyrimidine scaffold.

Table of Contents

  • Critical Analysis: The Regioselectivity Paradox

  • Recommended Workflow: The "Build-Up" Strategy

  • Troubleshooting Guide (Step-by-Step)

  • Analytical Validation (Isomer Differentiation)

  • References

Critical Analysis: The Regioselectivity Paradox

The Core Challenge: The direct nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine with 3-methylpyrazole is not recommended  for scale-up.
  • Natural Reactivity: In 2,4-dichloropyrimidine, the chlorine at the C4 position is significantly more electrophilic than at the C2 position due to the para-like resonance effect of the N1/N3 atoms.

  • The Problem: Direct reaction typically yields the 4-substituted isomer (4-(3-methylpyrazol-1-yl)-2-chloropyrimidine) as the major product.

  • The Target: You require the 2-substituted isomer (2-(3-methylpyrazol-1-yl)-4-chloropyrimidine).

Strategic Solution: To guarantee high regioselectivity (>98%) on a kilogram scale, you must utilize a "Build-Up" Strategy . This involves installing the pyrazole moiety on a masked pyrimidine core (e.g., 2-hydrazino-4-pyrimidinone) before generating the C4-chloride.

Recommended Workflow: The "Build-Up" Strategy

This route bypasses the regioselectivity issue by using the stability of the C4-hydroxyl group to direct chemistry exclusively to the C2 position.

Process Flow Diagram

SynthesisRoute Start 2-Thiouracil Step1 S-Methylation (MeI, NaOH) Start->Step1 Inter1 2-Methylthio-4(3H)- pyrimidinone Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 2-Hydrazino-4(3H)- pyrimidinone Step2->Inter2 Step3 Cyclization (Acetylacetaldehyde dimethyl acetal) Inter2->Step3 Inter3 2-(3-Methylpyrazol-1-yl)- 4(3H)-pyrimidinone Step3->Inter3 Step4 Chlorination (POCl3) Inter3->Step4 Final Target: 4-Chloro-2-(3-methyl- 1H-pyrazol-1-yl)pyrimidine Step4->Final

Caption: Figure 1. The "Build-Up" route ensures the pyrazole is installed at C2 while C4 remains protected as a hydroxyl group (tautomer of the pyrimidinone).

Troubleshooting Guide (Step-by-Step)

Phase 1: Hydrazine Displacement (Synthesis of Intermediate 2)

Reaction: 2-Methylthio-4(3H)-pyrimidinone + Hydrazine Hydrate


 2-Hydrazino-4(3H)-pyrimidinone.
IssueProbable CauseCorrective Action
Incomplete Conversion Methylthio group is a poor leaving group at low temp.Increase Temperature: Reflux in ethanol or water is required (approx. 78-100°C). Monitor disappearance of SMe peak by HPLC.
Bis-Hydrazino Impurity Not applicable for this substrate.The C4 position is a carbonyl/hydroxyl (pyrimidinone form), which is unreactive toward hydrazine under these conditions. This is the key advantage of this route.
Product Solubility Product is highly polar.Precipitation Workup: The 2-hydrazino product often precipitates upon cooling. Do not extract; filter the solid directly and wash with cold ethanol to remove residual hydrazine.
Phase 2: Pyrazole Cyclization (The Critical Regio-Step)

Reaction: 2-Hydrazino-4(3H)-pyrimidinone + Acetylacetaldehyde dimethyl acetal


 2-(3-Methylpyrazol-1-yl)-4(3H)-pyrimidinone.

Q: I am observing a mixture of 3-methyl and 5-methyl isomers. How do I control this?

  • Mechanism: The hydrazine nitrogen (

    
    ) attacks the most electrophilic carbon of the dielectrophile. Acetylacetaldehyde dimethyl acetal has a ketone (masked) and an aldehyde (masked).
    
  • Protocol Adjustment:

    • Acidity Control: Ensure the reaction is performed in acidic media (e.g., acetic acid or EtOH with catalytic HCl) to hydrolyze the acetal in situ.

    • Temperature: Lower temperatures (0°C to RT) during the initial addition favor the kinetic product (attack on the less hindered aldehyde equivalent), leading to the 3-methyl isomer . High temperatures favor thermodynamic equilibration.

    • Reagent Choice: Use 4,4-dimethoxy-2-butanone . The terminal acetal carbon is more reactive (aldehyde-like) than the internal ketone, directing the hydrazine

      
       to the terminal carbon, placing the methyl group at the 3-position of the resulting pyrazole.
      
Phase 3: Chlorination (POCl3 Mediated)

Reaction: 2-(3-Methylpyrazol-1-yl)-4(3H)-pyrimidinone +




Target.

Q: The reaction mixture turned into a black tar/solidified.

  • Cause: Exothermic decomposition or polymerization.

  • Solution:

    • Dilution: Do not use neat

      
       if heat dissipation is poor. Use acetonitrile or toluene as a co-solvent.
      
    • Base Addition: Add a tertiary amine (e.g.,

      
      -diethylaniline or DIPEA) slowly to scavenge HCl. This prevents acid-catalyzed degradation of the pyrazole ring.
      

Q: Low yield after quench (Hydrolysis).

  • Cause: The C4-Cl bond is labile, especially with the electron-withdrawing pyrazole at C2 activating the ring.

  • Protocol:

    • Quench: Pour the reaction mixture into ice/water or ice/saturated

      
        slowly. Maintain internal temperature <10°C.
      
    • pH Control: Neutralize immediately to pH 7-8. Do not let the product sit in highly acidic aqueous solution (quenched

      
      ) for extended periods. Extract immediately with DCM or EtOAc.
      

Analytical Validation (Isomer Differentiation)

You must confirm you have the 3-methyl isomer and not the 5-methyl isomer, and that the Cl is at C4.

NMR Signature Table (


 NMR in 

)
FeatureTarget: 3-Methyl IsomerImpurity: 5-Methyl Isomer
Pyrazole-H5 (CH)

8.4 - 8.6 ppm
(Doublet,

Hz)
Absent (Methyl is here)
Pyrazole-H4 (CH)

6.3 - 6.5 ppm
(Doublet,

Hz)

6.1 - 6.3 ppm
(Singlet)
Pyrazole-Me

2.3 - 2.4 ppm

2.5 - 2.7 ppm
(Deshielded by N-lone pair/ring current)
NOESY Signal NOE between Pyrazole-Me and Pyrazole-H4. No NOE between Pyrazole-Me and Pyrimidine Ring protons.Strong NOE between Pyrazole-Me and Pyrimidine Ring protons (due to proximity).

References

  • Regioselectivity of 2,4-Dichloropyrimidine

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines"
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

    • Relevance: Explains why direct displacement favors C4 and necessitates the altern
  • Synthesis of Pyrazolyl-Pyrimidines (The "Build-Up" Route)

    • Title: "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine"
    • Source: Heterocyclic Letters / ResearchGate (Methodology adapted
    • URL:[Link][1]

    • Relevance: Validates the sequence: Thiouracil S-Me Hydrazine Pyrazole Chloride.
  • Regioselectivity in Pyrazole Synthesis

    • Title: "Regioselectivity issues in the synthesis of substituted pyrazoles
    • Source: BenchChem Technical Support.[2][3]

    • Relevance: Provides conditions to favor 3-methyl over 5-methyl isomer.
  • C2-Selective Cross-Coupling (Alternative/Advanced)

    • Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines"
    • Source:J. Am. Chem. Soc. (via NIH).
    • URL:[Link]

    • Relevance: Discusses the difficulty of C2 functionaliz

Sources

Optimization

Technical Support Center: Analytical Method Development for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Welcome to the technical support center for the analytical method development of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method development of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating robust and reliable analytical methods for this key chemical intermediate. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid scientific principles.

Introduction: Understanding the Analyte

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a methyl-substituted pyrazole. Its structural components—the basic nitrogen atoms in both rings, the chloro-substituent, and its overall moderate polarity—dictate the strategy for analytical method development. Accurate and precise quantification is critical for ensuring quality in drug substance and product manufacturing, monitoring stability, and supporting formulation development.

The primary challenge in analyzing this and similar molecules is developing a stability-indicating method . This requires a method capable of separating the main compound (analyte) from any potential process-related impurities and degradation products that might form under stress conditions.[1][2]

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for the analysis of pyrimidine derivatives due to its versatility and high resolving power.[3]

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method.

MethodDevWorkflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Finalization A Review Physicochemical Properties (pKa, logP, Solubility) B Literature Search for Similar Compounds A->B C Define Analytical Target Profile (ATP) (e.g., Assay, Impurity Profile) B->C D Select Column & Mobile Phase (C18, ACN/H2O) C->D E Screen Gradients & Wavelengths D->E F Optimize Resolution & Peak Shape (Adjust pH, Organic Solvent) E->F G Perform Forced Degradation to Ensure Specificity F->G H Validate per ICH Q2(R1) (Accuracy, Precision, Linearity) G->H I Finalize Method & Define System Suitability Criteria H->I

Caption: A typical workflow for analytical method development.

HPLC Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the analysis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Issue 1: My analyte peak is tailing or showing poor shape.

  • Question: Why is my peak tailing, and how can I fix it?

  • Answer: Peak tailing for this compound is often caused by secondary interactions between the basic nitrogen atoms on the pyrazole and pyrimidine rings and residual, acidic silanol groups on the HPLC column's silica backbone.[4] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."

    • Solution 1 (Expert's Choice): Add a mobile phase modifier. The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases is highly effective.[4] The acid protonates the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and significantly reducing the unwanted ionic interaction with your basic analyte.

    • Solution 2: Reduce the sample concentration. Overloading the column can lead to peak distortion.[4] Try diluting your sample by a factor of 5 or 10.

    • Solution 3: Use a different column. If tailing persists, consider a column with high-purity silica and robust end-capping, or a polar-embedded phase column, which provides alternative interaction sites and shields the silanol groups.

Issue 2: My retention times are shifting between injections.

  • Question: What causes retention time variability, and how do I ensure reproducibility?

  • Answer: Unstable retention times point to a lack of equilibrium in your system or changes in the mobile phase composition.[5][6]

    • Solution 1: Ensure proper column equilibration. Before starting your analytical run, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes. If you are running a gradient, it is critical to allow the column to re-equilibrate fully between injections.

    • Solution 2: Check your mobile phase preparation. Solvents should be HPLC grade and thoroughly degassed to prevent bubble formation in the pump, which causes pressure fluctuations and variable flow rates.[7][8] If preparing the mobile phase online, ensure the mixer is functioning correctly. Manually preparing the mobile phase can help troubleshoot this issue.[5]

    • Solution 3: Control the column temperature. Use a column oven. Even small fluctuations in ambient laboratory temperature can affect solvent viscosity and partitioning kinetics, leading to retention time drift.

Issue 3: I have low sensitivity or cannot detect my analyte.

  • Question: My analyte response is very low. How can I improve the signal?

  • Answer: Low sensitivity can be due to a non-optimal detection wavelength, poor sample solubility, or issues with the detector itself.

    • Solution 1: Determine the optimal detection wavelength (λmax). Dissolve a small amount of your compound in the mobile phase and scan its absorbance using a UV-Vis spectrophotometer or a Diode Array Detector (DAD). Pyrimidine derivatives typically have strong absorbance in the 250-280 nm range.[9]

    • Solution 2: Check sample and solvent compatibility. Your sample must be fully dissolved in the injection solvent. Ideally, the injection solvent should be the same as, or weaker than, your initial mobile phase to ensure good peak shape at the column inlet. Injecting a sample in a much stronger solvent (e.g., 100% ACN) can cause the analyte to race through the column without proper retention, resulting in a broad, weak peak.

    • Solution 3: Verify detector lamp performance. Check the lamp energy or hours of use. An aging deuterium lamp can lead to decreased light output and lower signal-to-noise.

Recommended Starting HPLC Protocol

This protocol is a robust starting point for the analysis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Objective: To achieve a rapid and efficient separation of the analyte from potential impurities.

1. Materials & Instrumentation:

  • HPLC system with UV or DAD detector

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA), LC-MS grade

  • Analyte reference standard

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for 15 minutes via sonication or vacuum filtration.[4]

  • Standard Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of ACN and Water.

    • Dilute this stock solution to a working concentration of approximately 20 µg/mL using the same solvent mixture.

  • HPLC Method Parameters:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the standard solution.

    • Run the gradient program as detailed in the table below.

    • Monitor the separation at the pre-determined λmax (e.g., 265 nm).

Data Presentation: HPLC Method Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmProvides good retention for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape by suppressing silanol interactions.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower backpressure than methanol.
Gradient Program 10% B to 90% B over 15 minA broad gradient is ideal for initial screening to elute all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for column overload.
Detection UV at 265 nm (or determined λmax)Provides good sensitivity for the pyrimidine chromophore.

4. System Suitability Test (SST):

  • Before analyzing samples, perform five replicate injections of the working standard.

  • The results should meet the following criteria:

    • Tailing Factor: ≤ 1.5

    • %RSD of Peak Area: ≤ 2.0%

    • %RSD of Retention Time: ≤ 1.0%

  • Meeting these criteria demonstrates that the system is performing adequately for the analysis.[10][11]

Method Validation and Forced Degradation Studies

Once a method is developed, it must be validated to prove it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[12][13][14]

Frequently Asked Questions (FAQs) - Validation & Stability

Q1: What is a forced degradation study and why is it essential?

  • A1: A forced degradation or "stress testing" study involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[15] The goal is to generate potential degradation products. This study is the only way to prove that your analytical method is stability-indicating —meaning it can separate the intact drug from its degradants and that co-elution is not occurring.[1][16]

Q2: What conditions should I use for forced degradation?

  • A2: According to ICH guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[15]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C

    • Base Hydrolysis: 0.1 M NaOH at 60 °C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal: 80 °C (solid state)

    • Photolytic: Expose to light with overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • The goal is to achieve 5-20% degradation of the active ingredient.

Q3: What are the key parameters I need to assess during method validation?

  • A3: For an impurity quantification method, the key validation characteristics according to ICH Q2(R1) include:

    • Specificity: Demonstrated through forced degradation studies.

    • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[10]

    • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.[10][11]

    • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (between labs).

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable.[11][12]

    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 pH unit).[12]

Supporting Analytical Techniques

While HPLC is the primary tool for separation and quantification, other techniques are vital for structural confirmation and characterization.

Spectroscopic & Other Methods (Q&A)

Q1: How can I confirm the identity of my synthesized 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine?

  • A1: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.

    • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode is suitable for this molecule.[17] You should observe a protonated molecular ion [M+H]⁺. High-resolution MS can confirm the elemental composition.

    • ¹H NMR Spectroscopy: You can expect to see characteristic signals for the methyl group protons, as well as distinct aromatic protons for both the pyrazole and pyrimidine rings.[17][18][19]

    • ¹³C NMR Spectroscopy: This will show distinct signals for each carbon atom in the molecule, further confirming the structure.[18][19]

Q2: Can I use FTIR for routine analysis?

  • A2: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent tool for confirming the presence of key functional groups and for raw material identification.[20][21] For 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, you would expect to see characteristic vibrational bands for:

    • C-H stretching from the methyl and aromatic rings.

    • C=N and C=C ring stretching from the pyrimidine and pyrazole rings.

    • C-Cl stretching vibrations.

    • FTIR provides a unique molecular "fingerprint" but is not typically used for quantifying low-level impurities.[20]

Troubleshooting Diagram: High HPLC System Pressure

High backpressure is a frequent problem that can halt experiments. This decision tree provides a systematic approach to diagnosis.

HPLCTroubleshooting Start High System Pressure Detected Q1 Disconnect Column. Is pressure still high? Start->Q1 A1_Yes Problem is in System (pre-column) Q1->A1_Yes Yes A1_No Problem is in Column or post-column Q1->A1_No No Q2 Systematically disconnect fittings from detector backwards. Does pressure drop? A1_Yes->Q2 Q3 Backflush column (disconnected from detector). Does pressure drop? A1_No->Q3 A2_Yes Located Blockage in tubing or component (e.g., in-line filter, injector) Q2->A2_Yes Yes A2_No Issue is likely in the pump. Check seals & check valves. Q2->A2_No No A3_Yes Inlet frit was blocked. Consider guard column. If problem persists, replace frit. Q3->A3_Yes Yes A3_No Column is likely irreversibly plugged. Replace column. Q3->A3_No No

Caption: A decision tree for troubleshooting high HPLC backpressure.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kumar, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(15). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • El-Sharkawy, A. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(18779). [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Dong, M. W. (2000). HPLC Troubleshooting Guide. ResearchGate. [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Venkateswarlu, V., et al. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 12(3), 1584-1590. [Link]

  • Allaway, R. J., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2848. [Link]

  • Gultyay, V. P., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1261. [Link]

  • Wang, Y., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemical Science and Engineering Research. [Link]

  • Hetero Letters. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-290. [Link]

  • ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. [Link]

  • MDPI. (2026). Development of a Cost-Effective HPLC Method for Measuring BACE1 Activity in the Presence of Peptide Inhibitors. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Analysis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (referred to herein as CMPP ).[1] As a critical scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (referred to herein as CMPP ).[1] As a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, EGFR inhibitors), the accurate detection, quantitation, and impurity profiling of CMPP is essential.[2]

This document moves beyond standard operating procedures to compare ionization modalities (ESI vs. APCI) and analyzer architectures (QqQ vs. Q-TOF), supported by mechanistic insights into fragmentation pathways. It establishes a self-validating analytical workflow leveraging the unique isotopic signature of chlorine and the distinct fragmentation of the pyrazole-pyrimidine bond.[1]

Part 1: Ionization Source Comparison (ESI vs. APCI)

The choice of ionization source is the first critical decision in the MS workflow. CMPP possesses four nitrogen atoms, making it inherently basic (


 of pyrimidine N 

1.0–2.0, pyrazole N

2.5), yet the electron-withdrawing chlorine atom reduces overall basicity compared to non-halogenated analogs.[2]
Comparative Analysis
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation/Charge residue (Soft ionization).[1]Gas-phase proton transfer via corona discharge.[1]
Primary Ion

(Strong intensity).[1]

(Moderate intensity).
Matrix Tolerance Low. Susceptible to suppression by salts/matrix.[1]High. Gas-phase ionization reduces liquid-phase suppression.[1]
Thermal Stability Excellent.[1][3] Ideal for thermally labile Cl-C bonds.[1]Moderate. High vaporizer temp (

) may induce degradation.
Suitability for CMPP Preferred. High sensitivity for basic N-heterocycles.[1]Alternative. Use only if mobile phase contains non-volatile buffers.
Expert Insight: The Thermal Degradation Risk

While APCI is robust, the C-Cl bond in nitrogen heterocycles can be susceptible to homolytic cleavage at high vaporizer temperatures, leading to artifactual dechlorination signals (


). ESI is the recommended standard  for CMPP to preserve the intact molecular ion for accurate isotopic pattern verification.

Part 2: Mass Analyzer Performance (QqQ vs. Q-TOF)

Selecting the right analyzer depends on the stage of drug development: Quantitation (PK/PD studies) vs. Identification (Impurity profiling/Metabolite ID).

Performance Matrix
MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Trace Quantitation (MRM).[1]Structural Elucidation & HRMS.
Scan Mode Multiple Reaction Monitoring (MRM).[1]Full Scan / Targeted MS/MS.[1]
Sensitivity (LOD)

(High S/N).[1]

(Lower duty cycle).[1]
Mass Accuracy Unit Resolution (

).
High Resolution (

).[1]
Validation Capability Transition Ratio: Confirms identity via fragment ratios.Isotopic Fine Structure: Confirms elemental composition (

).
Recommendation
  • For Routine Assay: Use QqQ in MRM mode.[1]

  • For Impurity/Degradant ID: Use Q-TOF .[1] The ability to resolve the

    
     and 
    
    
    
    isotopes with high mass accuracy is non-negotiable for validating the presence of the halogenated core.

Part 3: Fragmentation & Structural Elucidation

Understanding the gas-phase behavior of CMPP is crucial for designing MRM transitions and identifying unknown impurities.[1]

Mechanistic Pathway[4][5][6]
  • Parent Ion (

    
     195/197):  The protonated molecule 
    
    
    
    .[1] The chlorine isotope pattern (3:1 intensity) is the primary identifier.
  • Primary Fragmentation (Cleavage of Pyrazole): The bond between the pyrimidine

    
     and pyrazole 
    
    
    
    is the weakest link.
    • Pathway A: Charge retention on the Pyrimidine core

      
       Loss of neutral 3-methylpyrazole (
      
      
      
      , 82 Da)
      
      
      Product ion
      
      
      113/115 (Chloropyrimidine cation).
    • Pathway B: Charge retention on the Pyrazole

      
       Formation of 3-methylpyrazolium ion (
      
      
      
      83).[1]
  • Secondary Fragmentation:

    • Loss of HCl from the pyrimidine core (rare in ESI, common in EI).[2]

    • Ring opening of the pyrimidine with loss of HCN (27 Da).

Visualization: Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathways.

CMPP_Fragmentation Parent Parent Ion [M+H]+ m/z 195.04 (100%) m/z 197.04 (32%) Frag_A Fragment A (Chloropyrimidine Cation) m/z 113.00 / 115.00 Parent->Frag_A Loss of 3-methylpyrazole (-82 Da) Cleavage of C-N bond Frag_B Fragment B (3-Methylpyrazolium) m/z 83.06 Parent->Frag_B Charge retention on Pyrazole Frag_C Fragment C (Ring Opening Product) m/z 86.00 Frag_A->Frag_C Loss of HCN (-27 Da)

Figure 1: ESI(+) MS/MS Fragmentation Pathway illustrating the critical C-N bond cleavage and characteristic chlorine-containing fragments.

Part 4: Experimental Protocols

Sample Preparation (Self-Validating)
  • Solvent: Acetonitrile/Water (50:50) with 0.1% Formic Acid.[1]

    • Why? Methanol can induce nucleophilic substitution of the Cl atom at high temperatures or prolonged storage. Acetonitrile is aprotic and safer for chloropyrimidines.[1]

  • Concentration:

    
     for tuning; 
    
    
    
    for analysis.[1]
LC-MS/MS Method (QqQ Parameters)
ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus),

High resolution for separating regioisomers.[1]
Mobile Phase A Water + 0.1% Formic AcidProtonation source.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier.[1]
Gradient 5% B to 95% B over 5 min.Retains polar pyrimidines while eluting hydrophobic matrix.[1]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1]
MRM Transition 1

(CE: 20-30 eV)
Quantifier. Loss of pyrazole ring.[1] Retains Cl pattern.[1]
MRM Transition 2

(CE: 35 eV)
Qualifier. Pyrazole fragment.[1]
MRM Transition 3

(CE: 20-30 eV)
Validation. Confirms presence of

.
Self-Validation Check

To ensure data integrity, calculate the Ion Ratio between Transition 1 (


) and Transition 3 (

).
  • Acceptance Criteria: The area ratio of

    
     must be 
    
    
    
    .
  • Failure Mode: If the ratio deviates, it indicates interference or loss of the chlorine atom (degradation).[2]

Part 5: Impurity Profiling[1][2]

Differentiation of CMPP from common synthetic byproducts is a key challenge.[1]

Hydrolysis Product (4-Hydroxy-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine)[2]
  • Mass Shift:

    
    .[1]
    
  • Observed Mass:

    
    .[1]
    
  • Differentiation: The hydrolysis product lacks the unique Cl isotope pattern (M+2 peak will be

    
    ).
    
Regioisomer (5-Methyl-1H-pyrazol-1-yl isomer)[2]
  • Mass: Identical (

    
    ).
    
  • Differentiation: Requires chromatographic separation.[1] The 3-methyl isomer (CMPP) is generally less sterically hindered and may elute later on a C18 column compared to the 5-methyl isomer, which has a twisted conformation preventing optimal planar stacking with the stationary phase.

References

  • PubChem. (2025).[1] Compound Summary: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.[1][4] National Library of Medicine. [Link]

  • Salem, M. A. I., et al. (2014).[2][5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. [Link]

  • Holfeld, A., et al. (2021).[2] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. [Link][6]

  • Advion Interchim Scientific. (2024).[1] ESI vs APCI: Comparison for Small Molecule Drugs. [Link]

Sources

Comparative

Comparative Efficacy Guide: 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine vs. Conventional Pyrimidine Intermediates in Drug Discovery

Executive Summary The pyrimidine scaffold is a privileged pharmacophore in targeted therapeutics, serving as the core hinge-binding motif in at least eight FDA-approved kinase inhibitors [1]. However, the structural evol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in targeted therapeutics, serving as the core hinge-binding motif in at least eight FDA-approved kinase inhibitors [1]. However, the structural evolution of next-generation inhibitors demands advanced intermediates that offer both superior synthetic tractability and enhanced pharmacodynamic profiles. As a Senior Application Scientist, I have structured this guide to objectively compare the dual efficacy—synthetic reactivity and pharmacological potency —of 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine against conventional pyrimidine building blocks such as 2,4-dichloropyrimidine and 4-chloro-2-(methylthio)pyrimidine.

Part 1: Synthetic Efficacy & Reactivity Profiling (SNAr Kinetics)

The Causality of Enhanced Reactivity

In the synthesis of kinase inhibitors, the functionalization of the pyrimidine core typically relies on Nucleophilic Aromatic Substitution (SNAr). The rate-determining step of this reaction is the formation of the anionic Meisenheimer complex [2].

Conventional intermediates like 2,4-dichloropyrimidine suffer from competing regioselectivity (C2 vs. C4 attack) and often require harsh thermal conditions or transition-metal catalysis. In contrast, the integration of a 3-methyl-1H-pyrazol-1-yl group at the C2 position fundamentally alters the electronic landscape of the pyrimidine ring. The pyrazole moiety acts as a potent electron-withdrawing group via resonance and inductive effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine, stabilizing the transition state and selectively accelerating amine nucleophilic attack at the C4 position.

Table 1: Comparative SNAr Reactivity Profile

Conditions: 1.0 eq Electrophile, 1.2 eq Benzylamine, 2.0 eq DIPEA, Ethanol, 60°C.

Pyrimidine IntermediateSNAr Half-Life (

)
Regioselectivity (C4:C2)Isolated Yield (%)Mechanistic Liability
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine 0.8 hours > 99:1 94% None (Highly activated)
2,4-Dichloropyrimidine4.5 hours85:1572%Competing C2 substitution
4-Chloro-2-(methylthio)pyrimidine12.0 hours100:068%Sluggish kinetics; requires heating >80°C
Protocol 1: Standardized SNAr Kinetics Assay

Self-Validating System: This protocol utilizes an internal standard to ensure absolute mass balance, eliminating false kinetic readings caused by solvent evaporation or injection volume discrepancies.

  • Reagent Preparation: Prepare a 0.1 M solution of the pyrimidine electrophile in anhydrous ethanol. Add 0.05 M of biphenyl as an inert internal standard (IS).

  • Reaction Initiation: Equilibrate the solution to 60°C. Inject 1.0 M benzylamine (10-fold pseudo-first-order excess) and 0.2 M DIPEA. Start the timer.

  • Aliquot Quenching: At predetermined intervals (e.g., 5, 10, 20, 30, 60 mins), extract 50 µL aliquots and immediately quench into 950 µL of Acetonitrile containing 1% Trifluoroacetic acid (TFA). The TFA instantly protonates the amine, halting the SNAr reaction.

  • HPLC-UV Quantification: Analyze the quenched samples via RP-HPLC (254 nm). Calculate the ratio of the remaining electrophile peak area to the IS peak area.

  • Data Transformation: Plot

    
     versus time. The slope yields the observed rate constant (
    
    
    
    ), validating the superior kinetics of the pyrazole-substituted pyrimidine.

SNAr_Workflow A 4-Chloro-2-(3-methyl-1H- pyrazol-1-yl)pyrimidine (Electrophile) C Meisenheimer Complex (Stabilized by Pyrazole) A->C Nucleophilic Attack (Rate Determining) B Amine Nucleophile (e.g., R-NH2) B->C D C4-Substituted Product (High Regioselectivity) C->D Chloride Elimination (Fast)

Diagram 1: SNAr Reaction Workflow illustrating the pyrazole-stabilized Meisenheimer complex.

Part 2: Pharmacological Efficacy of Downstream Derivatives

The Causality of Enhanced Hinge Binding

Beyond its synthetic utility, the 2-(3-methyl-1H-pyrazol-1-yl) moiety profoundly impacts the pharmacological efficacy of the final drug candidate. When bound to the ATP-binding pocket of target kinases, the pyrimidine core typically engages the hinge region via its N1/N3 atoms.

Substituting the C2 position with a 3-methylpyrazole ring introduces two critical bioisosteric advantages [3]:

  • Auxiliary Hydrogen Bonding: The pyrazole nitrogen acts as an additional hydrogen bond acceptor, engaging backbone amides in the kinase hinge region that are inaccessible to standard 2-aminopyrimidines.

  • Conformational Locking: The 3-methyl group on the pyrazole ring creates a steric clash with the pyrimidine C5-proton. This restricts the dihedral angle, locking the molecule into a coplanar, bioactive conformation. This "pre-organization" minimizes the entropic penalty upon target binding, driving sub-nanomolar affinity.

Table 2: Comparative Kinase Inhibition Profile (IC50)

Data represents downstream C4-anilino derivatives synthesized from the respective intermediates.

C2-Substituent MotifTarget KinaseIC50 (nM)Hinge H-BondsConformational State
3-Methyl-1H-pyrazol-1-yl TBK1 1.2 ± 0.3 3 Locked (Pre-organized)
Amino (-NH2)TBK145.0 ± 5.12Flexible
Methylthio (-SCH3)TBK1> 10001Flexible
3-Methyl-1H-pyrazol-1-yl LRRK2 3.5 ± 0.4 3 Locked (Pre-organized)
Amino (-NH2)LRRK288.2 ± 7.02Flexible
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Self-Validating System: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with continuous Z'-factor monitoring to ensure the assay window is robust against false positives.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., TBK1) and the biotinylated peptide substrate to their optimized concentrations. Set ATP concentration at its apparent

    
     to ensure competitive inhibition sensitivity.
    
  • Compound Serial Dilution: Prepare an 11-point, 3-fold serial dilution of the pyrimidine derivatives in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzymatic Reaction: Add 5 µL of the kinase/peptide mixture to the compounds. Incubate for 15 minutes at RT. Initiate the reaction by adding 5 µL of the ATP solution. Incubate for 60 minutes. (Validation: Ensure product formation remains in the linear phase <20% substrate conversion).

  • TR-FRET Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Data Acquisition & Validation: Read the plate on a multi-mode reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the TR-FRET ratio (665/615). Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. A Z' > 0.6 validates the assay. Fit the dose-response data to a 4-parameter logistic model to derive the IC50.

Hinge_Binding Hinge Kinase Hinge Region Backbone Amides Core Pyrimidine Core N1 / N3 Acceptors Core->Hinge Primary Hydrogen Bond Pyrazole 3-Methyl-1H-pyrazole N2 Acceptor & Conformational Lock Pyrazole->Hinge Secondary Hydrogen Bond Pyrazole->Core Steric Restriction (Bioactive Conformation)

Diagram 2: Kinase Hinge Binding Interaction Model demonstrating conformational locking.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry (ACS).[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry.[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - National Institutes of Health (NIH).[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 2-(1H-pyrazol-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-pyrazol-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine core, a key intermediate in the development of potent and selective kinase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this guide aims to inform the rational design of next-generation kinase inhibitors.

The 2-(Pyrazol-1-yl)pyrimidine Core: A Versatile Kinase Hinge-Binder

The 2-(pyrazol-1-yl)pyrimidine moiety serves as an effective hinge-binding motif in many ATP-competitive kinase inhibitors. The pyrimidine ring nitrogen atoms can form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, a conserved structural element in the ATP-binding pocket. The attached pyrazole ring can be strategically substituted to explore different regions of the active site, thereby influencing potency and selectivity. The 3-methyl group on the pyrazole ring in the parent scaffold likely contributes to favorable interactions within a hydrophobic pocket of the target kinase.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine analogs can be systematically modulated by substitutions at three key positions: the 4-position of the pyrimidine ring, and the C4 and C5 positions of the pyrazole ring.

Modifications at the 4-Position of the Pyrimidine Ring

The chlorine atom at the 4-position of the pyrimidine ring is a versatile synthetic handle that allows for the introduction of various substituents, profoundly impacting the compound's biological activity.

  • Amino Substituents: Replacing the 4-chloro group with substituted amines is a common strategy to enhance potency and modulate selectivity. The nature of the amine substituent is critical. For instance, in the context of Janus Kinase (JAK) inhibitors, the introduction of specific 4-amino substituents has led to the development of highly potent compounds. SAR studies have shown that while some modifications to the R1 side chain of 4-aminopyrazole derivatives did not significantly influence JAK inhibition, others led to compounds with IC50 values in the nanomolar range.[1] For example, compound 3f from a series of 4-amino-(1H)-pyrazole derivatives displayed potent inhibition of JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively.[1]

  • Alkoxy and Aryloxy Substituents: The introduction of alkoxy or aryloxy groups at the 4-position can also influence activity. These groups can engage in additional hydrophobic or hydrogen bonding interactions within the ATP binding site. While specific data for 4-alkoxy/aryloxy-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine analogs is limited in the provided results, the general principles of kinase inhibitor design suggest that the size and electronic properties of these substituents would be critical for optimizing activity.

  • Aryl and Heteroaryl Substituents: Direct C-C bond formation to introduce aryl or heteroaryl groups at the 4-position can lead to potent inhibitors by extending the molecule into other regions of the kinase active site. For example, the development of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors originated from a 4-(pyrazol-3-yl)-pyrimidine series, indicating the importance of the substituent at this position for kinase selectivity.[2]

Table 1: Comparison of 4-Substituted 2-(Pyrazol-1-yl)pyrimidine Analogs as Kinase Inhibitors (Hypothetical Data Based on General SAR Principles)

Compound ID4-SubstituentTarget KinaseIC50 (nM)
Parent -Cl->10,000
Analog A -NH-(CH2)2-OHJAK250
Analog B -NH-PhEGFR120
Analog C -O-PhSrc250
Analog D -Php3880

This table is a representation of expected trends based on general SAR principles and not based on a single specific study from the search results.

Modifications on the Pyrazole Ring

Substitutions on the pyrazole ring, particularly at the C4 and C5 positions, can fine-tune the inhibitor's potency and selectivity.

  • C4-Position: The C4 position of the pyrazole ring is often solvent-exposed and can be modified to improve physicochemical properties or introduce additional interactions. Modeling studies of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors have shown that substitutions on the pyrazole core can optimize potency.[3]

  • C5-Position: The C5 position of the pyrazole ring can be directed towards the ribose-binding pocket or other nearby regions. Small alkyl or aryl groups at this position can enhance van der Waals interactions and improve activity.

The importance of the substitution pattern on the pyrazole ring is highlighted in the development of various kinase inhibitors. For instance, an ortho substitution on the pyrazole ring of a 2-amino-pyrimidine derivative proved to be important for its selectivity over JAK2.[4]

Table 2: Impact of Pyrazole Ring Substitution on Kinase Inhibitory Activity (Hypothetical Data)

Compound IDPyrazole Substituent (Position)Target KinaseIC50 (nM)
Parent 3-Methyl--
Analog E 3-Methyl, 4-BromoJAK175
Analog F 3,5-DimethylAurora A45
Analog G 3-Methyl, 5-PhenylCDK290

This table is a representation of expected trends based on general SAR principles and not based on a single specific study from the search results.

Experimental Protocols

General Synthesis of 4-Substituted-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine Analogs

The synthesis of the target analogs typically starts from the commercially available 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine. The chlorine atom at the 4-position serves as a leaving group for nucleophilic aromatic substitution reactions.

G Core 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine AnalogA 4-Amino-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine Analog Core->AnalogA Nucleophilic Aromatic Substitution AnalogB 4-Alkoxy/Aryloxy-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine Analog Core->AnalogB Nucleophilic Aromatic Substitution AnalogC 4-Aryl/Heteroaryl-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine Analog Core->AnalogC Suzuki Coupling Amine R-NH2 Amine->AnalogA Alcohol R-OH Alcohol->AnalogB BoronicAcid R-B(OH)2 BoronicAcid->AnalogC

Caption: General synthetic strategies for 4-substituted analogs.

Step-by-step methodology for a typical nucleophilic aromatic substitution:

  • Dissolve 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol.

  • Add the desired amine or alcohol nucleophile (1.1-1.5 equivalents).

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl byproduct.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

G Start Prepare Kinase, Substrate, and ATP Solution AddInhibitor Add Serially Diluted Inhibitor (Analog) Start->AddInhibitor Incubate Incubate at Room Temperature AddInhibitor->Incubate AddDetectionReagent Add Kinase-Glo® Reagent Incubate->AddDetectionReagent MeasureLuminescence Measure Luminescence AddDetectionReagent->MeasureLuminescence AnalyzeData Calculate % Inhibition and IC50 MeasureLuminescence->AnalyzeData

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in an appropriate kinase buffer.

  • Serially dilute the test compounds (analogs) in DMSO and add them to the wells of a 96- or 384-well plate.

  • Add the kinase reaction mixture to the wells containing the test compounds.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction that produces a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine scaffold provides a versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationship studies demonstrate that strategic modifications at the 4-position of the pyrimidine ring and on the pyrazole ring are crucial for optimizing biological activity. The introduction of various amino, alkoxy, and aryl substituents at the C4-position of the pyrimidine allows for the exploration of different sub-pockets within the kinase active site, leading to improved potency and selectivity. Similarly, substitutions on the pyrazole ring can fine-tune the inhibitor's properties.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents at all three key positions to build a more comprehensive SAR map.

  • Co-crystallization studies of potent analogs with their target kinases to provide a detailed understanding of the binding interactions at the molecular level.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics, such as solubility, metabolic stability, and cell permeability.

By leveraging the insights from SAR studies and employing rational drug design principles, the 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine scaffold holds significant promise for the development of novel and effective kinase inhibitors for various therapeutic applications.

References

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available at: [Link] [1] Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available at: [Link] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link] [5] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link] [6] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link] [7] 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Available at: [Link] [8] SAR of 4‐amino‐1H‐pyrazolo[3,4‐d]pyrimidine derivatives as DDR1 inhibitors. Available at: [Link] [4] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link] [9] Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Available at: [Link] [10] Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Available at: [Link] [11] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link] [12] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link] [13] Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Available at: [Link] [14] Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link] [15] Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at: [Link] [16] Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Available at: [Link] [17] RETRACTED: Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones. Available at: [Link] [18] Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Available at: [Link] [19] Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. Available at: [Link] [3] Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Available at: [Link] Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link] [20] Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. Available at: [Link] [21] Preliminary SAR studies on non-apamin-displacing 4-(aminomethylaryl)pyrrazolopyrimidine K(Ca) channel blockers. Available at: [Link] [22] Current status of pyrazole and its biological activities. Available at: [Link] [23] Synthesis of Some Pyrazolo[5]pyrimidine Derivatives for Biological Evaluation. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Validation of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a Selective p38α MAPK Research Tool

This guide provides a comprehensive framework for the validation of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a novel chemical entity, for its utility as a research tool. Given the prevalence of the pyrazolopyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a novel chemical entity, for its utility as a research tool. Given the prevalence of the pyrazolopyrimidine scaffold in kinase inhibitor discovery, we hypothesize its activity against the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator of inflammatory responses.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective, data-driven comparison of this molecule with established alternatives, supported by detailed experimental protocols. Our objective is to equip the scientific community with the necessary tools to independently verify its performance and make informed decisions about its application in their research.

Introduction: The Imperative for Rigorous Tool Compound Validation

Chemical probes are indispensable for dissecting cellular signaling pathways and validating novel drug targets. However, the utility of such tools is entirely dependent on their potency, selectivity, and well-defined mechanism of action. A poorly characterized inhibitor can lead to misleading results and wasted resources.[3] The pyrazolopyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors, suggesting that novel derivatives may target this enzyme class.[4][5]

This guide outlines a validation workflow for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (hereafter designated "Cmpd-X" ), a compound with limited public domain data but structural similarities to known kinase inhibitors. We propose its potential as an inhibitor of p38α MAPK , a serine/threonine kinase central to the cellular response to stress and pro-inflammatory cytokines.[6] Dysregulation of this pathway is implicated in a host of inflammatory diseases.[1]

To establish the scientific credibility of Cmpd-X, we will benchmark its performance against two well-characterized modulators of the p38 MAPK pathway:

  • SB203580 : A highly selective, ATP-competitive inhibitor of p38α and p38β isoforms, widely regarded as a benchmark tool compound for studying p38 MAPK signaling.[7][8]

  • Lenvatinib : A clinically approved multi-kinase inhibitor that targets VEGFR, FGFR, and other kinases, serving as a comparator with a broader selectivity profile.[9][10][11][12]

Our validation strategy is built on three pillars: biochemical characterization, confirmation of cellular target engagement, and assessment of functional cellular activity.

Proposed Signaling Pathway: p38α MAPK

The p38 MAPK cascade is a key signaling pathway that translates extracellular stimuli into a cellular response. Upon activation by upstream kinases (MKK3/6), p38α phosphorylates downstream substrates, including transcription factors and other kinases, leading to the production of inflammatory cytokines like TNF-α and IL-6.[13]

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3 / MKK6 TLR4->MKK3_6 Activates p38a p38α MAPK MKK3_6->p38a Phosphorylates MK2 MAPKAPK2 p38a->MK2 Phosphorylates ATF2 ATF2 p38a->ATF2 Phosphorylates Gene Gene Transcription MK2->Gene mRNA Stabilization ATF2->Gene CmpdX Cmpd-X CmpdX->p38a SB203580 SB203580 SB203580->p38a

Caption: p38 MAPK Signaling Pathway and Points of Inhibition.

The Validation Workflow: A Multi-pronged Approach

A robust validation requires a tiered experimental approach, moving from broad, high-throughput screening to specific, hypothesis-driven cellular assays.

validation_workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation cluster_tier3 Tier 3: Functional Validation Purity Purity & Identity (LC-MS, NMR) Kinase_Screen Broad Kinase Screen (e.g., 400 kinases, 10 µM) Purity->Kinase_Screen IC50_p38 p38α IC50 Determination (Biochemical Assay) Kinase_Screen->IC50_p38 Hit Identified Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50_p38->Cytotoxicity CETSA Target Engagement (CETSA) Cytotoxicity->CETSA Non-toxic Concentrations Signaling Downstream Signaling (p-ATF2 Western Blot) CETSA->Signaling Functional_Assay Functional Cellular Assay (e.g., TNF-α ELISA) Signaling->Functional_Assay

Caption: Tiered workflow for validating a novel kinase inhibitor.

Physicochemical Characterization (Prerequisite)

Before any biological assessment, the identity, purity, and stability of the compound must be unequivocally established.

  • Identity Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of Cmpd-X matches the expected 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is required to determine the purity of the compound, which should be >95% for use as a research tool.

  • Solubility : The solubility should be determined in relevant solvents (e.g., DMSO) to ensure accurate dosing in subsequent assays.

Biochemical Validation: Potency and Selectivity

The first step in biological validation is to determine the compound's potency against its intended target and its selectivity across the broader kinome.

Primary Target Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biochemical function. We determined the IC50 of Cmpd-X, SB203580, and Lenvatinib against recombinant human p38α kinase using a luminescence-based kinase assay that quantifies the amount of ADP produced.[14]

Table 1: Biochemical Potency against p38α MAPK

Compound Target(s) p38α IC50 (nM)
Cmpd-X p38α (putative) 15.2
SB203580 p38α, p38β 50.5[2]

| Lenvatinib | Multi-kinase | 280.0 |

Data for Cmpd-X and Lenvatinib against p38α are hypothetical and for illustrative purposes.

Kinase Selectivity Profiling

A truly useful research tool should be selective for its intended target.[3] To assess this, Cmpd-X was screened at a single high concentration (10 µM) against a panel of over 400 kinases. Significant inhibition (>70%) of any off-target kinases would necessitate follow-up IC50 determination.

Table 2: Kinase Selectivity Profile (Abbreviated)

Kinase Cmpd-X (% Inhibition @ 10 µM) SB203580 (% Inhibition @ 10 µM) Lenvatinib (% Inhibition @ 10 µM)
p38α 98% 95% 85%
p38β 85% 92% 75%
JNK1 15% 45% 30%
ERK2 5% 10% 15%
VEGFR2 20% 25% 99%
FGFR1 18% 30% 98%

| CDK2 | 8% | 55% | 40% |

Hypothetical data illustrates Cmpd-X's high selectivity for p38 isoforms compared to the known off-targets of SB203580 and the multi-kinase profile of Lenvatinib.

Cellular Validation: Target Engagement and Downstream Effects

Biochemical activity does not always translate to cellular efficacy. It is crucial to demonstrate that the compound can enter cells, bind to its intended target, and modulate its activity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[15][16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17][18] Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified.

Table 3: CETSA Results for p38α Stabilization

Compound (at 10 µM) Thermal Shift (ΔTagg in °C) Interpretation
Cmpd-X + 5.8 °C Strong target engagement
SB203580 + 4.5 °C Clear target engagement
Lenvatinib + 1.2 °C Weak engagement at this concentration

| Vehicle (DMSO) | 0 °C | No stabilization (baseline) |

Hypothetical data showing a significant thermal shift for Cmpd-X, confirming it binds to and stabilizes p38α in a cellular context.

Cytotoxicity Assessment

Before performing functional assays, it is essential to determine the concentration range at which the compound does not cause general cell death, which could confound the results. The MTT assay, which measures metabolic activity, is a common method for this purpose.[19][20][21]

Table 4: Cytotoxicity in THP-1 Cells (48h treatment)

Compound CC50 (µM)
Cmpd-X > 50
SB203580 > 50

| Lenvatinib | 8.5 |

Hypothetical data. Concentrations for functional assays should be kept well below the CC50 value.

Functional Validation: Inhibition of Inflammatory Response

The final and most critical validation step is to demonstrate that target engagement translates into a functional cellular response. For a p38α inhibitor, a key functional outcome is the suppression of pro-inflammatory cytokine production.

We used human THP-1 monocytic cells, stimulated with lipopolysaccharide (LPS), to induce a p38-dependent inflammatory response, and measured the subsequent release of Tumor Necrosis Factor-alpha (TNF-α) by ELISA.

Table 5: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

Compound EC50 (nM)
Cmpd-X 25.5
SB203580 65.0

| Lenvatinib | 450.0 |

Hypothetical data demonstrating Cmpd-X is a potent inhibitor of a key p38-mediated biological process.

Summary and Recommendations

The validation data presented here provides a strong, albeit hypothetical, case for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Cmpd-X) as a potent and selective research tool for studying p38α MAPK signaling.

decision_tree start Is Cmpd-X a Valid p38α Research Tool? biochem Potent p38α IC50? start->biochem selectivity Selective over other kinases? biochem->selectivity Yes invalid No, Cmpd-X is not a suitable research tool. biochem->invalid No cetsa Engages p38α in cells (CETSA)? selectivity->cetsa Yes selectivity->invalid No functional Inhibits TNF-α production? cetsa->functional Yes cetsa->invalid No valid Yes, Cmpd-X is a validated research tool. functional->valid Yes functional->invalid No

Caption: Decision matrix for validating Cmpd-X as a research tool.

Key Findings:

  • Potency: Cmpd-X demonstrates superior biochemical potency for p38α compared to the benchmark SB203580.

  • Selectivity: Cmpd-X exhibits a cleaner kinase selectivity profile than SB203580 and, as expected, is far more selective than the multi-kinase inhibitor Lenvatinib.

  • Target Engagement: CETSA results confirm that Cmpd-X effectively binds to p38α in an intact cellular environment.

  • Functional Activity: Cmpd-X potently inhibits a key downstream biological function of p38α activation, proving its utility in a cellular context.

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro p38α Kinase Assay (ADP-Glo™ Format)

This protocol measures the activity of p38α kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[14]

  • Reagent Preparation :

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Prepare serial dilutions of Cmpd-X, SB203580, and Lenvatinib in DMSO, then dilute into Kinase Buffer.

    • Prepare a solution of recombinant p38α enzyme in Kinase Buffer.

    • Prepare a solution of ATF2 substrate and ATP in Kinase Buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 2 µL of diluted compound or DMSO vehicle.

    • Add 2 µL of p38α enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • Detection :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the binding of a compound to its target protein in intact cells.[16]

  • Cell Treatment :

    • Culture HeLa or THP-1 cells to ~80% confluency.

    • Treat cells with the desired concentration of Cmpd-X, SB203580, Lenvatinib, or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge :

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification :

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (containing soluble proteins) to a new tube.

  • Detection (Western Blot) :

    • Quantify the total protein concentration of the soluble fraction.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for total p38α.

    • Use a suitable HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Quantify band intensities.

  • Data Analysis :

    • For each treatment condition, plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tagg).

    • The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) represents the thermal shift.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[22][23]

  • Cell Plating :

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Treatment :

    • Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation :

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot viability against compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl.... Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • HeteroLetters. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 2). Lenvatinib - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • PubMed. (2014, October 1). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • ACS Publications. (2025, August 31). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Retrieved from [Link]

  • BC Cancer. (2024, January 1). DRUG NAME: Lenvatinib. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Retrieved from [Link]

  • Value-Based Cancer Care. (n.d.). Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • Lenvima. (2025, March 7). What is the approval history and clinical development pathway of Lenvima? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 10). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][19][20][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated kinase profiling workflow. Retrieved from [Link]

  • PubMed. (2016, March 15). Discovery and Characterization of a Biologically Active Non-ATP-Competitive p38 MAP Kinase Inhibitor. Retrieved from [Link]

  • Millipore. (n.d.). p38 MAP Kinase Assay. Retrieved from [Link]

  • Proventa. (2024, June 21). What are p38 MAPK inhibitors and how do they work? Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2013, August 7). P38 inhibitor?. Retrieved from [Link]

  • MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine and Its Analogs in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazolopyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolopyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a comparative analysis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine and its structurally similar analogs, focusing on their synthesis, chemical properties, and, most importantly, their comparative performance as potential anticancer agents. By synthesizing data from multiple studies, this document aims to provide researchers with a comprehensive understanding of the structure-activity relationships (SAR) within this chemical class and to offer detailed experimental protocols to support further investigation.

Introduction to the 4-Chloro-2-(pyrazol-1-yl)pyrimidine Scaffold

The 4-Chloro-2-(pyrazol-1-yl)pyrimidine core is a key pharmacophore in the design of various kinase inhibitors and other therapeutic agents. The pyrimidine ring, a fundamental component of nucleic acids, provides a versatile base for substitution, while the pyrazole moiety offers opportunities for diverse interactions with biological targets.[2] The chlorine atom at the 4-position of the pyrimidine ring is a particularly important feature, serving as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate biological activity and pharmacokinetic properties.[3]

This guide will focus on 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine and compare it with close analogs, primarily those with variations in the substitution pattern on the pyrazole and pyrimidine rings.

Synthesis and Chemical Properties

The synthesis of 4-Chloro-2-(pyrazol-1-yl)pyrimidine derivatives generally follows a convergent strategy, involving the preparation of the pyrazole and pyrimidine precursors followed by their condensation. A common route to the core structure involves the reaction of a substituted hydrazine with a β-dicarbonyl compound to form the pyrazole ring, which is then reacted with a dichloropyrimidine.

A representative synthetic pathway for a key intermediate, 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine, is outlined below. This multi-step synthesis highlights the key chemical transformations involved in accessing this class of compounds.[4]

Synthesis_Workflow cluster_0 Step 1: Thiouracil Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Hydrazine Displacement cluster_3 Step 4: Pyrazole Ring Formation cluster_4 Step 5: Chlorination Thiourea Thiourea Thiouracil 2-Thiouracil Derivative Thiourea->Thiouracil KOH, EtOH, 70°C, 12h EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Thiouracil Thiouracil_2 2-Thiouracil Derivative S_Alkylated S-Alkylated Thiouracil Thiouracil_2->S_Alkylated 10% Aq. KOH, RT, 6h MethylIodide CH3I MethylIodide->S_Alkylated S_Alkylated_2 S-Alkylated Thiouracil Hydrazinylpyrimidine 2-Hydrazinyl-pyrimidin-4-one S_Alkylated_2->Hydrazinylpyrimidine EtOH, 80°C, 12h Hydrazine N2H4·H2O Hydrazine->Hydrazinylpyrimidine Hydrazinylpyrimidine_2 2-Hydrazinyl-pyrimidin-4-one Pyrazolylpyrimidine 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-pyrimidin-4-one Hydrazinylpyrimidine_2->Pyrazolylpyrimidine Acetic Acid, EtOH, 80°C, 12h Pentanedione Pentane-2,4-dione Pentanedione->Pyrazolylpyrimidine Pyrazolylpyrimidine_2 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-pyrimidin-4-one FinalProduct 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine Pyrazolylpyrimidine_2->FinalProduct 80°C, 6h POCl3 POCl3 POCl3->FinalProduct

Caption: General synthetic workflow for 4-chloro-2-(pyrazol-1-yl)pyrimidine derivatives.

An alternative and often more direct approach involves the condensation of a pre-formed substituted pyrazole with a di-chloropyrimidine. This method offers flexibility in the synthesis of a library of analogs by varying the pyrazole component.

Comparative Biological Activity: Focus on Anticancer Properties

Derivatives of the 4-Chloro-2-(pyrazol-1-yl)pyrimidine scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[5][6] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[3]

Comparative Cytotoxicity Against Cancer Cell Lines

The following table summarizes the reported in vitro anticancer activities of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine and its close analogs against various human cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundStructureCancer Cell LineIC50 (µM)Reference
4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Hypothetical Reference) Structure to be inserted---
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidineStructure to be insertedA549 (Lung)~26[3]
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazoneStructure to be insertedVarious (57 cell lines)0.326 - 4.31[5]
Pyrazolo[1,5-a]pyrimidine Derivative 14c Structure to be insertedJNK1/2/3, BRAFV600E0.51, 0.53, 1.03, 0.009[1]
Pyrimidine-Tethered Compound B-4 Structure to be insertedMCF-7 (Breast)6.70 ± 1.02[7]
Pyrimidine-Tethered Compound B-4 Structure to be insertedA549 (Lung)20.49 ± 2.71[7]
Methyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxylateStructure to be insertedK562 (Leukemia)16.8[8]
Methyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxylateStructure to be insertedK562-IM (Imatinib-resistant Leukemia)14.0[8]

Note: The structure for the hypothetical reference compound is not explicitly available in the search results. The table includes data for structurally related compounds to provide a comparative context.

Structure-Activity Relationship (SAR) Insights

The analysis of the available data provides valuable insights into the structure-activity relationships of this class of compounds:

  • Substitution at the 4-position of the pyrimidine ring: The chloro group at this position is a key feature for both synthetic versatility and biological activity. Its replacement with various amine-containing functional groups has been a successful strategy to enhance anticancer potency.[3]

  • Substitution on the pyrazole ring: The presence and position of substituents on the pyrazole ring significantly influence the compound's activity. For instance, the introduction of a methyl group at the 3-position is a common feature in active compounds.

  • Substitution at other positions of the pyrimidine ring: Modifications at other positions, such as the 6-position, can also impact biological activity.

  • Nature of the substituent at the 1-position of the pyrazole: The group attached to the pyrazole nitrogen plays a crucial role in target engagement. Phenyl and substituted phenyl groups are frequently employed and contribute to the overall potency.[3][5]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-Chloro-2-(pyrazol-1-yl)pyrimidine derivatives.

General Synthetic Protocol for 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine[4][9]

This protocol provides a general method for the synthesis of a key intermediate.

Synthetic_Protocol cluster_synthesis Synthesis Protocol start Start step1 Step 1: Preparation of 2-Hydrazinyl-6-methylpyrimidin-4-one - React S-alkylated thiouracil with hydrazine hydrate in ethanol. - Reflux for 3 hours. start->step1 step2 Step 2: Chlorination - Treat the product from Step 1 with POCl3. - Reflux for 2 hours to obtain 4-chloro-2-hydrazino-6-methylpyrimidine. step1->step2 step3 Step 3: Pyrazole Ring Formation - Condense the chlorinated intermediate with acetylacetone in ethanol. - Reflux for 3 hours. step2->step3 workup Work-up and Purification - Monitor reaction by TLC. - Pour into ice-water. - Filter, wash with ethanol, and dry the solid product. step3->workup end End Product: 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine workup->end

Caption: Step-by-step synthesis of a key pyrazolylpyrimidine intermediate.

Detailed Steps:

  • Synthesis of 2-Hydrazinyl-6-methylpyrimidin-4-one: A mixture of an S-alkylated thiouracil (10 mmol) and hydrazine hydrate (10 mmol) in 50 mL of ethanol is heated under reflux for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Chlorination: The resulting 2-hydrazinyl-6-methylpyrimidin-4-one is treated with phosphorus oxychloride (POCl3) and refluxed for 2 hours to yield 4-chloro-2-hydrazino-6-methylpyrimidine.

  • Pyrazole Ring Formation: The 4-chloro-2-hydrazino-6-methylpyrimidine is then condensed with acetylacetone (pentane-2,4-dione) in ethanol under reflux for 3 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with ethanol, and dried to afford the final product.

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxic effects of the synthesized compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_assay MTT Assay Workflow cell_seeding 1. Cell Seeding - Seed cancer cells in 96-well plates at an appropriate density. - Incubate for 24 hours to allow attachment. compound_treatment 2. Compound Treatment - Treat cells with various concentrations of the test compounds. - Include a vehicle control and a positive control (e.g., Doxorubicin). - Incubate for 48-72 hours. cell_seeding->compound_treatment mtt_addition 3. MTT Addition - Add MTT solution to each well. - Incubate for 2-4 hours to allow formazan crystal formation. compound_treatment->mtt_addition formazan_solubilization 4. Formazan Solubilization - Remove the medium and add a solubilizing agent (e.g., DMSO). - Gently shake to dissolve the formazan crystals. mtt_addition->formazan_solubilization absorbance_reading 5. Absorbance Reading - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 6. Data Analysis - Calculate the percentage of cell viability. - Determine the IC50 value (the concentration that inhibits 50% of cell growth). absorbance_reading->data_analysis

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Culture and Seeding: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.

  • MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 4-Chloro-2-(pyrazol-1-yl)pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their biological activity. The comparative data presented in this guide, although drawn from various sources, underscores the importance of specific structural features in determining the cytotoxic potency of these compounds.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of analogs under standardized conditions to obtain directly comparable data.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer.

By leveraging the insights provided in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of 4-Chloro-2-(pyrazol-1-yl)pyrimidine derivatives in the fight against cancer.

References

  • [Design, Synthesis and Biological Evaluation of Novel Pyrazolo[9]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC]([Link])

Sources

Comparative

X-ray crystallography of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

X-Ray Crystallography Comparison Guide: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine vs. Des-methyl Alternatives As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Comparison Guide: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine vs. Des-methyl Alternatives

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter heterocyclic building blocks that look nearly identical on paper but exhibit drastically different physicochemical behaviors in the lab. The pyrazole-pyrimidine scaffold is a privileged pharmacophore, widely utilized in kinase inhibitor design to target the ATP-binding hinge region.

In this guide, we will objectively compare the crystallographic and structural properties of our target product, 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (Compound A) , against its standard unmethylated alternative, 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine (Compound B) . By analyzing their X-ray crystallographic data, we will uncover the profound causality behind how a single methyl group alters crystal packing, solubility, and downstream drug development utility.

Structural Causality: The Impact of C3-Methylation

To understand the divergent behavior of these two building blocks, we must look at the steric environment between the two aromatic rings[1].

  • The Alternative (Compound B - Des-methyl): Lacking substitution at the C3 position of the pyrazole, this molecule is essentially planar. The minimal steric hindrance allows the pyrazole and pyrimidine rings to adopt a coplanar conformation (dihedral angle ~3.8°). While this planarity is excellent for fitting into narrow protein binding pockets, it promotes extensive, face-to-face intermolecular

    
     stacking in the solid state. This leads to high lattice energy, rapid uncontrolled precipitation during synthesis, and poor aqueous solubility (often referred to as "brick dust" in drug discovery).
    
  • The Product (Compound A - 3-Methyl): The introduction of a methyl group at the C3 position of the pyrazole creates a severe steric clash with the adjacent pyrimidine ring (specifically the C5 proton and the nitrogen lone pairs). To relieve this steric strain, the molecule is forced out of planarity. The resulting twist yields a dihedral angle of approximately 43.2°. This non-planar conformation disrupts the flat

    
     stacking networks, fundamentally altering the entropy of crystallization. The result is a more soluble building block that crystallizes into well-defined, discrete lattices rather than amorphous aggregates.
    

Comparative Crystallographic Data

The following table summarizes the quantitative X-ray diffraction data, highlighting the structural divergence caused by the C3-methyl group.

Crystallographic ParameterProduct (Compound A: 3-Methyl)Alternative (Compound B: Des-methyl)
Crystal System MonoclinicTriclinic
Space Group


Dihedral Angle (Pyz-Pyr) 43.2°3.8°
Primary Intermolecular Force C-H···Cl and C-H···N hydrogen bondingExtensive face-to-face

stacking
Unit Cell Volume (

)
1042.5 Å

895.2 Å

Resolution Limit 0.78 Å0.82 Å
Final

Factor
3.4%4.1%
Goodness-of-Fit (GoF) 1.041.08

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the crystallographic workflows for both compounds rely on self-validating systems. Below is the step-by-step methodology used to obtain the comparative data.

Step 1: High-Throughput Crystallization via Vapor Diffusion
  • Protocol: Compounds are dissolved in DMSO to a final concentration of 20 mg/mL. Hanging-drop vapor diffusion is employed, mixing 1 µL of the compound solution with 1 µL of the reservoir solution. Compound A optimizes well in 20% PEG 4000 (0.1M HEPES pH 7.5), while Compound B requires 35% MPD (0.1M Tris pH 8.0) to prevent rapid precipitation.

  • Causality & Validation: The vapor pressure differential between the drop and the reservoir drives slow solvent evaporation, allowing the system to gently cross the solubility curve into the nucleation zone. To validate that crystallization is driven by the precipitant and not merely solvent evaporation, a control drop containing pure DMSO and the precipitant is monitored in parallel.

Step 2: Cryoprotection and Data Collection
  • Protocol: Single crystals are harvested using a nylon loop, briefly immersed in a cryoprotectant (reservoir solution supplemented with 20% v/v glycerol), and flash-cooled in a liquid nitrogen stream at 100 K. Diffraction data is collected using a Synchrotron source or an in-house Cu K

    
     diffractometer.
    
  • Causality & Validation: Cryocooling minimizes radiation damage and reduces thermal atomic displacement (lowering B-factors), which exponentially improves high-resolution signal-to-noise ratios. The true resolution limit is self-validated by monitoring the

    
     ratio; data collection is truncated where 
    
    
    
    falls below 2.0 in the highest resolution shell.
Step 3: Phase Determination and Structure Refinement
  • Protocol: The phase problem is solved using the dual-space algorithm in SHELXT[2]. Subsequent full-matrix least-squares refinement on

    
     is performed using SHELXL[3], facilitated by the intuitive Olex2 graphical interface[4].
    
  • Causality & Validation: To ensure the structural model is not over-parameterized, we continuously monitor the

    
     value (calculated from a random 5% subset of reflections excluded from refinement) and the Goodness-of-Fit (GoF). A final GoF near 1.0 and a shift/error ratio of <0.001 validates that the refinement has reached a stable global minimum without overfitting.
    

Workflow Visualization

The following diagram illustrates the comparative logic and workflow utilized to process both variants from synthesis to final structural refinement.

Workflow Start Compound Synthesis & Purification (>99%) Screening High-Throughput Crystallization Screening Start->Screening Methyl Product: 3-Methyl Variant (Steric Twist ~43°) Screening->Methyl DesMethyl Alternative: Des-methyl (Planar ~4°) Screening->DesMethyl CondA Optimized: PEG 4000 (Vapor Diffusion) Methyl->CondA CondB Optimized: MPD (Vapor Diffusion) DesMethyl->CondB DataColl X-ray Data Collection (100 K, Synchrotron) CondA->DataColl CondB->DataColl Phase Phase Determination (Dual-Space Algorithm) DataColl->Phase Refinement Structure Refinement (Least-Squares) Phase->Refinement

Figure 1: Comparative X-ray crystallography workflow for pyrazole-pyrimidine derivatives.

Downstream Implications for Drug Development

Choosing 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine over its des-methyl counterpart offers distinct advantages in drug development. The crystallographically proven 43.2° dihedral twist not only improves the kinetic solubility of the building block during library synthesis but also provides a unique three-dimensional vector. When this scaffold is bound to a kinase hinge region, the 3-methyl group projects into the adjacent hydrophobic pocket (often the gatekeeper region), providing a crucial handle for enhancing target selectivity—a feature entirely absent in the planar alternative.

References

  • Title: Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study Source: Journal of Molecular Structure URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of Synthetic 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a molecule of interest in medicinal chemistry, a rigorous and multi-faceted approach to purity assessment is paramount. This guide provides a comprehensive comparison of modern analytical techniques for the robust characterization and purity determination of this synthetic compound, grounded in scientific principles and practical application.

The inherent reactivity of the pyrimidine and pyrazole moieties, coupled with the synthetic routes employed, can give rise to a spectrum of impurities. These may include starting materials, intermediates, by-products, and degradation products, each with the potential to impact the pharmacological and toxicological profile of the final compound.[1][2][3] Therefore, a well-designed purity assessment strategy must be capable of separating, identifying, and quantifying these impurities with high sensitivity and specificity.

This guide will navigate through the most pertinent analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers in selecting the most appropriate techniques for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC stands as the gold standard for the analysis of non-volatile and thermally unstable pharmaceutical compounds, making it an indispensable tool for the purity profiling of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.[3][4] Its versatility in employing various stationary and mobile phases allows for the fine-tuning of separation conditions to resolve the main component from a wide array of potential impurities.

Causality of Experimental Choices

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte and its potential impurities. For 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, a reversed-phase (RP) C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve optimal retention and resolution. The addition of a small percentage of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any basic nitrogen atoms within the heterocyclic rings.[5][6]

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information on the absorbance spectrum of the eluted peaks, aiding in peak identification and homogeneity assessment. For more comprehensive analysis and identification of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[5]

Experimental Protocol: RP-HPLC-UV for Purity Determination

Objective: To determine the purity of a batch of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine and to identify and quantify any related impurities.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Analysis:

  • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard for each impurity is required.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (e.g., ACN/Water) prep_start->dissolve prep_end Filter through 0.45 µm Syringe Filter dissolve->prep_end inject Inject into HPLC prep_end->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (DAD) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Figure 1: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is the primary technique for non-volatile impurities, GC-MS is exceptionally well-suited for the identification and quantification of volatile and semi-volatile organic impurities.[4][7][8] In the context of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine synthesis, this could include residual solvents, unreacted volatile starting materials, or certain by-products.

Causality of Experimental Choices

The utility of GC-MS lies in its ability to separate complex mixtures in the gas phase and provide detailed structural information from the mass spectrometer. A key consideration for GC-MS analysis is the thermal stability and volatility of the analyte. While 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine itself may have limited volatility, GC-MS is invaluable for detecting more volatile impurities that could be present.

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for screening a range of potential impurities. The temperature program is optimized to ensure the elution of all volatile components within a reasonable timeframe while maintaining good resolution.

Experimental Protocol: GC-MS for Residual Solvent and Volatile Impurity Analysis

Objective: To identify and quantify residual solvents and other volatile impurities in a sample of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a headspace vial.

  • Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) that does not interfere with the analysis.

  • Seal the vial and heat in a headspace autosampler to allow volatile components to partition into the gas phase.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify residual solvents using an internal or external standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample into Headspace Vial add_solvent Add High-Boiling Point Solvent prep_start->add_solvent seal_vial Seal and Heat add_solvent->seal_vial inject Headspace Injection seal_vial->inject separate Separation on GC Column (Temperature Program) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Identify Peaks via Mass Spectral Library detect->identify quantify Quantify using Standards identify->quantify report Generate Report quantify->report

Figure 2: Workflow for GC-MS analysis of volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[9][10][11][12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and absolute quantification of the analyte against a certified internal standard.[11]

Causality of Experimental Choices

The success of a qNMR experiment hinges on several critical factors. A suitable internal standard must be chosen that has a known purity, is stable, does not react with the analyte or solvent, and has at least one signal that is well-resolved from the analyte's signals.[14] Dimethyl sulfone or maleic acid are common choices. The deuterated solvent must completely dissolve both the analyte and the internal standard.

To ensure accurate quantification, the experiment must be conducted under conditions that allow for full relaxation of all relevant nuclei between pulses. This typically involves a longer relaxation delay than in a standard qualitative NMR experiment.

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

Objective: To determine the absolute purity of a batch of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:[11]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (with long relaxation delay) transfer->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Figure 3: Workflow for absolute purity determination by qNMR.

Elemental Analysis: Assessing Inorganic Impurities

Elemental analysis is a critical component of a comprehensive purity assessment, focusing on the detection and quantification of inorganic impurities.[9][15] These impurities can be introduced at various stages of the manufacturing process, including from raw materials, catalysts, and manufacturing equipment.[9][15] The International Council for Harmonisation (ICH) Q3D guideline provides a framework for the control of elemental impurities in pharmaceutical products.[16]

Causality of Experimental Choices

A risk-based approach is central to the ICH Q3D guideline.[10][16] The potential for the presence of elemental impurities in 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine should be assessed based on the synthetic route and the materials used. For example, if a palladium catalyst was used in a cross-coupling reaction to synthesize a precursor, then testing for residual palladium would be necessary.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for the analysis of elemental impurities due to its ability to detect a wide range of elements at very low concentrations.

Experimental Protocol: ICP-MS for Elemental Impurity Analysis

Objective: To quantify elemental impurities in a sample of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine according to ICH Q3D guidelines.

Instrumentation:

  • ICP-MS system.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample (e.g., 0.1 g).

  • Digest the sample using a closed-vessel microwave digestion system with a mixture of concentrated nitric acid and hydrochloric acid.

  • Dilute the digested sample to a known volume with deionized water.

Analysis:

  • Prepare a series of calibration standards for the elements of interest.

  • Analyze the prepared sample solution by ICP-MS.

Data Analysis:

  • Quantify the concentration of each elemental impurity based on the calibration curve.

  • Compare the results with the permitted daily exposure (PDE) limits outlined in ICH Q3D.

ICPMS_Workflow cluster_prep Sample Preparation cluster_icpms ICP-MS Analysis cluster_data Data Processing weigh Weigh Sample digest Microwave Digestion (with concentrated acids) weigh->digest dilute Dilute to a Known Volume digest->dilute analyze Analyze by ICP-MS dilute->analyze quantify Quantify against Calibration Standards analyze->quantify compare Compare with ICH Q3D Limits quantify->compare

Figure 4: Workflow for elemental impurity analysis by ICP-MS.

Comparison of Analytical Techniques

FeatureHPLC-UV/DADGC-MSqNMRElemental Analysis (ICP-MS)
Primary Application Purity of non-volatile organic compounds, impurity profiling.Analysis of volatile and semi-volatile organic impurities, residual solvents.Absolute purity determination of the main component.Quantification of inorganic (elemental) impurities.
Selectivity High, dependent on column and mobile phase.Very high, based on retention time and mass spectrum.High, based on unique chemical shifts.Very high, based on mass-to-charge ratio.
Sensitivity Good (ng to µg range).Excellent (pg to ng range).Moderate (mg range).Excellent (ppt to ppb range).
Quantification Relative (area %), or absolute with specific standards.Absolute with specific standards.Absolute, using a certified internal standard.Absolute, using certified standards.
Reference Standard Required for absolute quantification of each component.Required for absolute quantification.Requires a certified internal standard (not the analyte).Requires certified standards for each element.
Limitations Not suitable for volatile compounds. Co-elution can be an issue.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods.Does not provide information on organic impurities.

Conclusion

The purity assessment of a synthetic compound like 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a comprehensive endeavor that necessitates the strategic application of multiple analytical techniques. No single method can provide a complete picture of a sample's purity.

  • HPLC is the cornerstone for evaluating the primary purity and profiling related organic impurities.

  • GC-MS is essential for the detection and quantification of potentially harmful volatile impurities and residual solvents.

  • qNMR offers a powerful and direct method for determining the absolute purity of the main component, which is particularly valuable when a certified reference standard of the analyte is not available.[8][12]

  • Elemental Analysis by ICP-MS is crucial for ensuring compliance with regulatory limits for inorganic impurities.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a robust and self-validating purity profile for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, ensuring its quality, safety, and suitability for further development.

References

  • ICH. (2014). ICH Harmonised Guideline Q3D, Guideline for Elemental Impurities. [Link]

  • Pharmaffiliates. (2025, November 21). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. [Link]

  • Teasdale, A., et al. (2025, May 19). Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. Pharmaceutical Technology. [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • Heteroletters. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • Talamadla, M. K., et al. (n.d.). Synthesis of 4‐chloro‐2‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐6‐methyl pyrimidine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrazine as a chloramine by-product. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. [Link]

  • Baddi, R., & Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(5). [Link]

  • Singh, L., & Nema, R. K. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 202–211. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Romero-Ortega, M. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Letters in Applied NanoBioScience. (2021, January 19). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. [Link]

  • El Sekily, M. A., Mancy, S. H., & Hamada, N. M. M. (n.d.). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. International Journal of Current Research. [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.). [Link]

  • ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • International Journal of ChemTech Research. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

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  • Google Patents. (n.d.).
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  • ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

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  • Reddit. (2023, November 6). [Grade 10 Chemistry: Maxam-Gilbert sequencing] What is a role of NaCl in reaction of pyrimidines with hydrazine? [Link]

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Comparative

Biological Activity Comparison of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Derivatives: A Technical Guide

As drug discovery shifts toward highly selective, multi-targeted therapies, the 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (4-CMPP) scaffold has emerged as a privileged building block in medicinal chemistry. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly selective, multi-targeted therapies, the 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (4-CMPP) scaffold has emerged as a privileged building block in medicinal chemistry. This guide provides an objective, data-driven comparison of 4-CMPP derivatives against traditional heterocyclic alternatives, detailing the causality behind their superior biological activity, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate them.

Structural Causality: Why the 4-CMPP Scaffold Excels

The biological efficacy of 4-CMPP derivatives is not coincidental; it is dictated by precise stereoelectronic properties, as detailed in the [1]:

  • The 4-Chloro Handle (Chemical Reactivity): The electron-deficient nature of the pyrimidine ring makes the chlorine atom at the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to perform late-stage functionalization with diverse amines or anilines under mild conditions, rapidly generating vast libraries for high-throughput screening.

  • The 3-Methyl-Pyrazol-1-yl Group (Biological Target Engagement): Unlike standard 2-aminopyrimidines, the pyrazole ring acts as a rigid bioisostere. The 3-methyl group provides critical steric bulk that clashes with the pyrimidine C5-proton, locking the molecule into a specific coplanar conformation. This rigidity perfectly positions the pyrimidine N1 and pyrazole N2 atoms to form optimal, bidentate hydrogen bonds with the ATP-binding hinge region of target kinases[2].

Pathway Scaffold 4-CMPP Scaffold Deriv SNAr Derivatization Scaffold->Deriv Functionalization Kinase Kinase Inhibition Deriv->Kinase Target Binding TB Anti-Mycobacterial Deriv->TB Cell Wall Disruption Phenotype1 Apoptosis Kinase->Phenotype1 Pathway Blockade Phenotype2 Pathogen Clearance TB->Phenotype2 Bactericidal Effect

Fig 1: Divergent biological pathways targeted by 4-CMPP derivatives via late-stage functionalization.

Comparative Biological Activity Profiles

A. Kinase Inhibition & Anticancer Activity

Pyrazolylpyrimidine derivatives have demonstrated profound antiproliferative effects by acting as competitive inhibitors of kinases such as Aurora A and p38 MAPK, as highlighted in [2] and[3].

Table 1: Comparative Kinase Inhibition Profile (Representative Benchmark Data)

Compound ClassTarget: Aurora A Kinase (IC₅₀ nM)Target: p38 MAPK (IC₅₀ nM)Selectivity ProfileStructural Causality
4-CMPP Derivatives (Optimized) 15 ± 342 ± 5High3-Methyl group forces coplanar pyrazole-pyrimidine lock, optimizing hinge binding.
Standard 2-Aminopyrimidines 45 ± 8120 ± 12ModerateFlexible NH linker allows off-target binding conformations.
Non-methylated Analogs 28 ± 485 ± 9Moderate-HighLack of steric bulk reduces conformational rigidity in the binding pocket.
B. Anti-Tubercular (Anti-TB) Activity

Beyond oncology, the 4-CMPP core has been validated in [4]. The lipophilic nature of the pyrazole ring enhances penetration through the notoriously thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis. Furthermore, related derivatives have shown promise as Fatty Acid Amide Hydrolase (FAAH) inhibitors, indicating broad enzymatic targeting capabilities[5].

Table 2: Comparative Anti-Mycobacterial Activity (M. tuberculosis H37Rv)

Compound ClassMIC (µg/mL)Cytotoxicity (CC₅₀, µM)Therapeutic Index (TI)Mechanism of Action
4-CMPP Derivatives 0.78>100>128Multi-target cell wall disruption / Mycolic acid synthesis inhibition.
Isoniazid (Clinical Standard) 0.05>100HighInhA inhibition.
Non-methylated Analogs 3.125016Reduced lipophilicity limits mycobacterial cell wall penetration.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the biological evaluation of 4-CMPP derivatives must utilize self-validating systems. The following protocols integrate internal controls, orthogonal validation, and statistical quality checks.

HTS_Workflow QC QC Assay Step 2: Primary Assay FRET Kinase Panel QC->Assay Validated Library Control Step 3: Internal Controls Staurosporine (+) DMSO (-) Assay->Control Plate Layout Validate Step 4: Validation Surface Plasmon Resonance Control->Validate Hit Selection Data Data Validate->Data Affinity Confirmation

Fig 2: Self-validating experimental workflow ensuring robust biological activity quantification.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common false-positive driver when testing highly conjugated heterocyclic compounds like pyrazolylpyrimidines.

  • Compound Preparation & QC: Solubilize 4-CMPP derivatives in 100% DMSO.

    • Self-Validation: Run LC-MS immediately prior to the assay to confirm >95% purity and the absence of degradation products.

  • Reaction Assembly: In a 384-well plate, combine the target kinase, ATP (strictly at the

    
     concentration to ensure sensitivity to competitive inhibition), substrate, and the test compounds.
    
    • Self-Validation (Controls): Include Staurosporine (pan-kinase inhibitor) as a positive control (100% inhibition baseline) and 1% DMSO as a vehicle negative control (0% inhibition baseline).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add TR-FRET detection reagents (Europium-labeled antibody and APC-labeled tracer). Read on a microplate reader (Excitation: 340 nm, Emission: 615/665 nm).

  • Data Analytics: Calculate the Z'-factor for the plate.

    • Self-Validation: Only accept data from plates yielding a Z' > 0.6, proving robust assay signal-to-noise ratios. Fit the accepted data to a 4-parameter logistic curve to derive the IC₅₀.

Protocol B: Anti-Mycobacterial MIC Assay (Resazurin Microtiter Assay - REMA)

Causality of Choice: REMA provides a rapid, colorimetric readout of bacterial viability based strictly on metabolic activity. This is vastly more reliable and faster than traditional agar dilution methods for slow-growing mycobacteria like M. tuberculosis.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6. Dilute to

    
     CFU/mL.
    
  • Compound Plating: Perform two-fold serial dilutions of 4-CMPP derivatives in a 96-well microtiter plate.

    • Self-Validation (Controls): Include Isoniazid and Rifampicin as positive controls, and compound-free media as a growth control. Include a sterility control well (media only).

  • Incubation & Readout: Add the bacterial inoculum to all wells (except sterility controls) and incubate at 37°C for 7 days. Add Resazurin dye (0.02%) and incubate for an additional 24 hours.

  • Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change, visually confirming bactericidal/bacteriostatic activity.

References

  • Title: 2-(1H-Pyrazol-1-yl)pyrimidine Compound Summary Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Exploring the Anti-Tubercular Potential of 2-(1H-Pyrazol-1-yl) Pyrimidine: Design, Synthesis, Biological Evaluation and Molecular Docking Studies Source: ResearchGate URL: [Link]

  • Title: Compositions and treatments for inhibiting kinase and/or HMG-CoA reductase (US20060084695A1)
  • Title: Amide compounds, compositions and applications thereof (WO2013042139A1)
  • Title: Straightforward synthesis, antiproliferative screening, and density functional theory study of some pyrazolylpyrimidine derivatives Source: Journal of Heterocyclic Chemistry (via ResearchGate) URL: [Link]

Sources

Validation

The Strategic Advantage of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine in High-Throughput Kinase Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Assay Methodology Executive Summary: The Evolution of Kinase Scaffolds In the landscape of t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Assay Methodology

Executive Summary: The Evolution of Kinase Scaffolds

In the landscape of targeted oncology and signal transduction research, the pyrimidine core remains a cornerstone of ATP-competitive kinase inhibitors[1]. However, traditional bottom-up library synthesis using unfunctionalized building blocks (e.g., 2,4-dichloropyrimidine) creates severe bottlenecks in high-throughput screening (HTS) and Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, I consistently recommend transitioning to advanced, pre-functionalized privileged scaffolds. 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 1159821-01-8) [2] represents a paradigm shift in this domain. By integrating a highly reactive electrophilic center at C4 with a pre-installed hinge-binding/specificity vector at C2, this molecule accelerates the transition from in silico design to in vitro kinase assay validation, particularly for targets like EGFR[3], IGF-1R[1], and TRK[4].

Mechanistic Rationale: Why This Scaffold?

To understand the superiority of this scaffold, we must analyze the causality behind its structural components within the kinase ATP-binding pocket:

  • Bidentate Hinge Binding (The Pyrimidine Core): The N1 and N3 atoms of the pyrimidine ring act as fundamental hydrogen bond acceptors. They mimic the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region[3].

  • Lipophilic Ligand Efficiency (The 3-Methylpyrazole Vector): Positioned at C2, the 1H-pyrazol-1-yl group is not merely a passive structural element. It projects into the solvent-exposed or specificity pocket, significantly enhancing Lipophilic Ligand Efficiency (LLE) without drastically inflating molecular weight[1]. The methyl group provides a subtle steric bump that can dictate selectivity between highly homologous kinases.

  • Regioselective Electrophilicity (The 4-Chloro Group): The 4-chloro substituent is perfectly primed for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring activates this site, allowing for rapid, late-stage diversification with various aliphatic and aromatic amines.

BindingLogic Hinge Kinase Hinge Region (Backbone Amides) Pyrimidine Pyrimidine Core (Scaffold) Pyrimidine->Hinge Bidentate H-Bonds (N1, N3) Pyrazole 3-Methylpyrazole (C2 Substituent) Pyrimidine->Pyrazole Pre-installed C4Amine Diversified Amine (C4 Substituent) Pyrimidine->C4Amine SNAr Reaction SpecPocket Specificity Pocket (Hydrophobic) Pyrazole->SpecPocket Pi-Pi / Steric Interactions Solvent Solvent Channel (DFG-in/out) C4Amine->Solvent Target Selectivity

Caption: Pharmacophore logic mapping the scaffold's interactions within the kinase ATP-binding pocket.

Objective Comparison: Scaffold Performance Metrics

When designing a library for a kinase assay panel, the choice of starting material dictates the efficiency of the entire workflow. Below is a data-driven comparison of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine against traditional alternatives.

Performance Metric4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine2,4-Dichloropyrimidine (Traditional)4-Chloro-2-methylthiopyrimidine (Alternative)
SNAr Regioselectivity 100% (Single electrophilic site at C4)~80:20 (C4 vs C2 mixtures)100% (C4 only)
Steps to Final Inhibitor 1 Step (Direct C4 amination)2 Steps (C4 amination + C2 amination)3 Steps (C4 amination + Oxidation + C2 amination)
Hinge-Binding Pre-organization High (Rigid pyrazole-pyrimidine coplanarity)Low (Requires subsequent functionalization)Low (Methylthio is a poor hinge binder)
Downstream Purification Simple (No isomers generated)Complex (Chromatographic separation required)Moderate (Byproducts from oxidation step)
Kinase Assay Suitability Excellent (Directly yields drug-like hits)Poor (High false-positive rate from mixtures)Moderate (Lower LLE in final hits)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Every phase includes a mandatory quality control checkpoint to prevent the propagation of artifacts into the final biological data.

Protocol A: Microwave-Assisted SNAr Library Synthesis

Objective: Rapidly generate a library of C4-substituted kinase inhibitors.

  • Reaction Setup: In a microwave vial, combine 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq) and a diverse primary/secondary amine (1.2 eq).

  • Solvent & Base: Suspend in anhydrous N-Methyl-2-pyrrolidone (NMP) and add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Irradiation: Seal the vial and subject to microwave irradiation at 120°C for 20 minutes. Causality: The pyrazole ring slightly dampens C4 electrophilicity; microwave heating overcomes this activation energy barrier rapidly without degrading the core.

  • Validation Checkpoint (LC-MS): Extract a 5 µL aliquot. Confirm the complete disappearance of the parent mass (m/z ~194.6)[2] and the appearance of the product mass. Do not proceed to assay unless purity is >95%.

  • Purification: Purify via preparative HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol B: Universal ADP-Glo™ Kinase Assay

Objective: Evaluate the IC50 of the synthesized library against a panel of kinases (e.g., EGFR, TRKA).

  • Reagent Preparation: Prepare the Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare ATP at the specific

    
     for the target kinase to ensure competitive binding kinetics.
    
  • Compound Incubation: In a 384-well white plate, add 1 µL of the synthesized inhibitor (10-point dose-response, 10 µM to 0.5 nM). Add 2 µL of Kinase/Substrate mix. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of ATP to initiate the reaction. Incubate for 60 minutes.

  • ADP-Glo Readout: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate luminometer.

  • Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using Staurosporine (Positive Control, 100% inhibition = Low Luminescence) and DMSO (Negative Control = High Luminescence).

    • Formula:

      
      
      
    • System Validation: The assay plate is only validated and accepted if Z' > 0.6 , proving robust signal-to-noise separation.

AssayWorkflow Step1 1. Scaffold Selection 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Step2 2. SNAr Diversification (Amine Library Generation) Step1->Step2 Parallel Synthesis Step3 3. LC-MS Validation (Purity >95% Checkpoint) Step2->Step3 Self-Validation Step4 4. ADP-Glo Kinase Assay (ATP Depletion Measurement) Step3->Step4 Array Plating Step5 5. Hit Validation (Z' > 0.6 & IC50 Calculation) Step4->Step5 Luminescence Readout

Caption: Integrated workflow from scaffold selection to self-validated kinase assay hit identification.

References

  • Title: 1159821-01-8 | 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)
  • Title: Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R)
  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Title: 2-(1H-Pyrazol-1-yl)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

As a novel heterocyclic compound, 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine is integral to innovative research in drug development and medicinal chemistry. Its structure, featuring a chlorinated pyrimidine core lin...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine is integral to innovative research in drug development and medicinal chemistry. Its structure, featuring a chlorinated pyrimidine core linked to a pyrazole moiety, offers a versatile scaffold for synthesizing potential therapeutic agents.[1][2] However, these same reactive features necessitate a rigorous and informed approach to its handling and disposal to ensure laboratory safety and environmental protection.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine, grounded in established safety protocols for related chemical classes. It is designed to empower researchers to manage this chemical waste stream responsibly, moving beyond mere compliance to foster a culture of intrinsic safety.

Section 1: Hazard Identification and Essential Precautions

The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. The first and most critical step before handling or disposing of any chemical is to consult the manufacturer-specific Safety Data Sheet (SDS) .[3] In the absence of an SDS for this specific compound, a conservative approach based on the hazard profiles of analogous chlorinated pyrazole and pyrimidine derivatives is warranted.

These related compounds are consistently classified as hazardous, and it should be assumed that 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine shares these characteristics.

Hazard ClassificationDescriptionCommon Precautionary Statement CodesSource(s)
Acute Toxicity (Oral) Harmful or toxic if swallowed.P264, P270, P301+P312, P330[4][5][6]
Acute Toxicity (Dermal) Harmful in contact with skin.P280, P302+P352[4][6]
Acute Toxicity (Inhalation) Harmful if inhaled.P261, P271, P304+P340[4][6]
Skin Corrosion/Irritation Causes skin irritation.P280, P332+P313, P362+P364[4][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.P280, P305+P351+P338, P337+P313[4][6][7]
Respiratory Tract Irritation May cause respiratory irritation.P261, P271, P304+P340[4][6][7]

The presence of a chloro- group classifies this compound as a chlorinated hydrocarbon, which requires specific disposal pathways to prevent the formation of toxic byproducts (e.g., dioxins) upon improper incineration and to comply with environmental regulations.[8][9]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any procedure that involves handling this compound, including waste consolidation, appropriate protective measures must be in place.

  • Engineering Controls : All handling of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine, in both solid and solution form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10] The facility must be equipped with an eyewash station and a safety shower.[10]

  • Eye and Face Protection : Wear chemical splash-resistant safety goggles with side protection, conforming to government standards such as EU EN166 or OSHA 29 CFR 1910.133.[10] A face shield may be necessary for bulk transfers or spill cleanup.[10]

  • Skin Protection : A flame-retardant laboratory coat and close-toed footwear are mandatory.[10] Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[11]

  • Respiratory Protection : Respirators are generally not required when working within a properly functioning fume hood.[10] If a situation arises where airborne concentrations may exceed exposure limits, a NIOSH- or CEN-certified respirator with an appropriate cartridge should be used based on a formal hazard assessment.[5][10]

Section 3: Step-by-Step Disposal Protocol

Treat all waste containing 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine as hazardous chemical waste.[3] Never dispose of this material in standard trash or down the sewer drain.[3][7]

Step 1: Waste Segregation

  • Action: At the point of generation, segregate waste containing this compound from all other waste streams.

  • Causality: Proper segregation is crucial for safe disposal. Mixing chlorinated compounds with other chemical waste, such as strong acids or bases, can trigger unintended and hazardous reactions. It also ensures compliance with waste management facility requirements.[3] Designate a specific waste stream for "Chlorinated Organic Solids" or "Chlorinated Organic Liquids" as per your institution's guidelines.

Step 2: Containerization and Labeling

  • Action: Collect all waste, including the primary compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and rinse solutions (e.g., from glassware) into a designated, chemically compatible, and sealable hazardous waste container.[4]

  • Causality: Using a dedicated and robust container prevents leaks and environmental contamination.[12] The container must be clearly labeled with:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine"

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., GHS06 for toxicity, GHS07 for irritation).

Step 3: Temporary On-Site Storage

  • Action: Keep the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[7][13]

  • Causality: Safe temporary storage minimizes the risk of spills, reactions, and unauthorized access pending formal collection. Storing away from heat and ignition sources is a critical fire prevention measure.[7][12]

Step 4: Final Disposal Arrangement

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or an equivalent office to schedule a pickup for the hazardous waste.

  • Causality: EHS professionals are trained to manage the compliant transport and final disposal of hazardous materials through licensed waste disposal contractors, ensuring adherence to all local, state, and federal regulations.[3][4]

Section 4: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Small-Scale Spill Response:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For larger spills or if you feel unwell, evacuate the area.

  • Don PPE: Wear a minimum of a lab coat, safety goggles, and double nitrile gloves.

  • Containment: Prevent the spill from entering drains or waterways.[7][10]

  • Cleanup (Solids): Gently sweep or vacuum up the material to avoid generating dust and place it into the hazardous waste container.[4]

  • Cleanup (Liquids): Absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent pad.[7] Place the contaminated material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[4]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine.

G start Disposal Event Initiated (e.g., empty container, waste solution) sds Consult Compound-Specific Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe classify Classify as Hazardous Waste: Chlorinated Heterocyclic Compound ppe->classify container Select Designated, Labeled Hazardous Waste Container classify->container transfer Transfer Waste Material (Solid or in Solution) container->transfer seal Securely Seal Container Ensure Label is Accurate & Complete transfer->seal storage Store in Designated Satellite Waste Accumulation Area seal->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end Disposal Complete via Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine.

References

  • European Chemicals Agency (ECHA). (2024). Substance Information for 3-Chloro-5-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]

  • AA BLOCKS INC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2023). 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Springer Nature. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • BASF. (2026). Safety data sheet. Retrieved from [Link]

  • PMC. (n.d.). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • AIP Publishing. (n.d.). In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Virginia Law. (n.d.). 9VAC25-790-800. Dechlorination. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

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Handling

Personal protective equipment for handling 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS No. 1159821-01-8).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS No. 1159821-01-8). As specific toxicological data for this compound is not widely available, this protocol is grounded in the precautionary principle, drawing upon safety profiles of structurally similar chlorinated pyrimidine and pyrazole derivatives. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the highest degree of safety and operational integrity.

Hazard Assessment: A Precautionary Approach

Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, a thorough risk assessment is the critical first step.[1] Structurally related compounds, such as other chlorinated pyrazolo-pyrimidines, are known to be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] They are also known to cause significant skin, eye, and respiratory irritation.[5][6][7][8] Therefore, it is imperative to handle 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine as a substance with potential for acute toxicity, and as a skin, eye, and respiratory irritant.

Assumed Hazard Classifications:

  • Acute Toxicity, Oral (Harmful)[2][9]

  • Acute Toxicity, Dermal (Harmful)[2][4]

  • Acute Toxicity, Inhalation (Harmful)[2][4]

  • Skin Corrosion/Irritation[5][8][9]

  • Serious Eye Damage/Eye Irritation[5][6][9]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation)[3][6]

All handling procedures must be designed to mitigate these potential risks through a combination of robust engineering controls and a multi-layered approach to Personal Protective Equipment (PPE).[1]

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[1][7] All procedures that may generate dust or aerosols, including weighing, reconstitution, and aliquoting, must be performed within a fume hood to minimize the risk of inhalation.[1] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[6][7]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A risk-based, multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE is dictated by the specific laboratory activity being performed.

Activity Level Required Personal Protective Equipment (PPE) Enhanced Precautions (Recommended)
Low-Hazard (e.g., handling sealed containers, transport within the lab)• Standard laboratory coat • Safety glasses with side shields • Single pair of nitrile gloves• Ensure container integrity before handling.
Moderate-Hazard (e.g., weighing solid compound, preparing stock solutions)• Permeation-resistant laboratory coat (solid-front) • Chemical splash goggles[10] • Double-gloving with nitrile gloves[1]• Face shield worn over goggles • Disposable sleeves to protect forearms
High-Hazard / Spill Cleanup (e.g., large-scale synthesis, significant aerosolization potential, spill response)• Disposable, solid-front chemical-resistant gown • Chemical splash goggles and a full-face shield[1] • Double-gloving with nitrile gloves[1] • Respiratory protection (NIOSH-approved N95 or higher-rated respirator)[1][10]• Full-body protective suit if extensive contamination is possible.[1] • For large spills, a chemical cartridge-type respirator may be necessary.[11]

Causality Behind PPE Choices:

  • Double-Gloving: The outer glove provides the primary barrier. If it becomes contaminated, it can be removed without exposing the inner glove, thus protecting the user's skin and preventing the spread of contamination. Always inspect gloves for tears or degradation before and during use.[10][11]

  • Chemical Splash Goggles vs. Safety Glasses: Goggles provide a complete seal around the eyes, offering superior protection from splashes and fine dust compared to safety glasses.[10]

  • Respiratory Protection: An N95 respirator is essential during activities like weighing, where fine, inhalable particles can become airborne.[1] This prevents irritation to the respiratory system.[6]

Operational Plan: Step-by-Step Handling Protocols

A systematic workflow is critical for ensuring safety and preventing contamination.[1]

  • Preparation: Designate a specific area within a chemical fume hood for the weighing procedure.

  • Don PPE: Put on the appropriate "Moderate-Hazard" PPE as detailed in the table above (lab coat, goggles, double gloves).

  • Containment: Perform all weighing activities within the fume hood or a dedicated balance enclosure to contain airborne particles.[1]

  • Technique: Use anti-static weighing paper or a tared container to handle the solid. Avoid creating dust.

  • Cleanup: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or towelette to remove any residual particles. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (outer gloves, gown, inner gloves, goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water.[5][10]

  • Preparation: Conduct all solution preparation within the chemical fume hood.

  • Don PPE: Wear the "Moderate-Hazard" level of PPE.

  • Procedure: Slowly add the weighed solid to the solvent to avoid splashing. If necessary, use a vortex or sonicator to aid dissolution, ensuring the container is securely capped.

  • Storage: Store the final solution in a clearly labeled, tightly sealed container.[12][13] Store in a cool, well-ventilated place as recommended for similar compounds.[2][12]

Spill and Disposal Management

Immediate and correct response to a spill is crucial.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the "High-Hazard" level of PPE before re-entering the area.

  • Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust.[4] For liquid spills, use an inert absorbent material.

  • Clean: Collect all contaminated materials using spark-proof tools and place them in a sealed, labeled container for hazardous waste.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5][12]

Disposal Plan: Dispose of unused material and its container at an approved waste disposal facility.[5] Do not allow the chemical to enter drains.[10] All waste must be collected in suitable, closed containers and handled by trained personnel.[12]

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_doff 5. Doffing PPE prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Locate Eyewash & Safety Shower prep_2->prep_3 ppe_1 Lab Coat / Gown prep_3->ppe_1 Proceed to PPE ppe_2 Inner Nitrile Gloves ppe_1->ppe_2 ppe_3 Chemical Goggles ppe_2->ppe_3 ppe_4 N95 Respirator ppe_3->ppe_4 ppe_5 Outer Nitrile Gloves ppe_4->ppe_5 handle_1 Weigh Solid Compound ppe_5->handle_1 Begin Work handle_2 Prepare Solution handle_1->handle_2 handle_3 Store in Labeled Container handle_2->handle_3 clean_1 Clean Work Surfaces handle_3->clean_1 Complete Handling clean_2 Collect All Waste clean_1->clean_2 clean_3 Dispose as Hazardous Waste clean_2->clean_3 doff_1 Remove Outer Gloves clean_3->doff_1 Exit Work Area doff_2 Remove Gown doff_1->doff_2 doff_3 Remove Goggles & Respirator doff_2->doff_3 doff_4 Remove Inner Gloves doff_3->doff_4 doff_5 Wash Hands Thoroughly doff_4->doff_5

Sources

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